molecular formula C16H16N2O3 B8650213 Metominostrobin

Metominostrobin

Katalognummer: B8650213
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: HIIRDDUVRXCDBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Metominostrobin is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H16N2O3

Molekulargewicht

284.31 g/mol

IUPAC-Name

2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)

InChI-Schlüssel

HIIRDDUVRXCDBN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

Metominostrobin: A Technical Guide to its Discovery, Synthesis, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth whitepaper for researchers, scientists, and drug development professionals.

Metominostrobin, a potent strobilurin fungicide, has emerged as a significant tool in the management of critical agricultural diseases, particularly in rice cultivation. Developed by Shionogi and introduced in 1998, this synthetic compound has a targeted mode of action, inhibiting fungal respiration at the cellular level. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the fields of agricultural science and drug development.

Discovery and Development

This compound originates from the class of strobilurin fungicides, which were inspired by naturally occurring compounds with fungicidal properties. The development of synthetic analogues like this compound was driven by the need for improved stability and a broader spectrum of activity under agricultural conditions. Shionogi's research efforts in the late 1990s led to the identification of this compound as a highly effective agent against rice blast fungus (Magnaporthe grisea), a major pathogen threatening rice yields, especially in Asian countries.[1][2]

The key structural feature of this compound is the (E)-methoxyiminoacetamide group, which is crucial for its biological activity. It has been demonstrated that the (E)-isomer of this compound is significantly more active, exhibiting 5 to 20 times greater efficacy than its (Z)-isomer. Commercial formulations of this compound are therefore optimized to contain the more potent (E)-isomer.

Fungicidal Spectrum and Efficacy

This compound demonstrates a broad spectrum of fungicidal activity. It is particularly effective against a range of fungal pathogens affecting rice, including rice blast (Pyricularia oryzae) and sheath blight (Rhizoctonia solani).[1][2][3][4]

Quantitative Fungicidal Activity

The efficacy of this compound has been quantified in several studies. A key indicator of its potency is the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of a biological process.

Target OrganismAssayEC50 Value
Rhizoctonia solani (mycelia)Oxygen Consumption Inhibition1.8 µM[3]

Field trials have further substantiated the efficacy of this compound in controlling rice diseases.

DiseaseFormulationApplication RateEfficacy
Rice Leaf Blast (Pyricularia oryzae)This compound 20 SC0.20%77.80% reduction in disease incidence
Rice Neck Blast (Pyricularia oryzae)This compound 20 SC0.20%45.68% reduction in disease incidence

Mode of Action: Inhibition of Mitochondrial Respiration

This compound, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi. Its specific molecular target is the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.

By binding to the Qo site, this compound blocks the transfer of electrons between ubiquinol (B23937) and cytochrome c. This disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Below is a diagram illustrating the signaling pathway of this compound's mode of action.

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome bc1 (Complex III) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase H_out H+ ATP_Synthase->H_out ATP ATP ATP_Synthase->ATP ADP + Pi This compound This compound This compound->Complex_III Inhibits Qo site H_in H+ H_in->ATP_Synthase

Caption: this compound's mode of action in the mitochondrial electron transport chain.

Chemical Synthesis Pathway

The synthesis of this compound can be achieved through various routes. A common and efficient method involves a multi-step process starting from diphenyl ether and ethanedinitrile. This pathway is advantageous as it avoids the use of highly toxic reagents such as potassium cyanide, which are employed in alternative synthesis routes.

The synthesis can be summarized in the following key steps:

  • Acylation: Diphenyl ether reacts with ethanedinitrile in the presence of a suitable solvent and catalyst to form 2-(phenoxy)benzonitrile.

  • Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

  • Oxime Formation: The acetamide (B32628) derivative is reacted with hydroxylamine (B1172632) to form the corresponding oxime, 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide.

  • Methylation: The final step involves the methylation of the oxime group to produce this compound.

Below is a diagram illustrating the general synthesis pathway.

A Diphenyl Ether + Ethanedinitrile B 2-(phenoxy)benzonitrile A->B Acylation C 2-(2-phenoxyphenyl)-2-oxoacetamide B->C Hydrolysis D 2-(2-phenoxyphenyl)-2- (hydroxyimino)acetamide C->D Oxime Formation (with Hydroxylamine) E This compound D->E Methylation

Caption: General synthesis pathway of this compound.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

The following protocol is a general guide based on patented synthesis methods. Researchers should consult the original patents for specific details and safety precautions.

Step 1: Synthesis of 2-(phenoxy)benzonitrile (Acylation)

  • In a reaction vessel, combine diphenyl ether and ethanedinitrile in a suitable solvent (e.g., toluene).

  • Cool the mixture to a low temperature (e.g., -15°C).

  • Slowly add a catalyst (e.g., hydrofluoric acid) while maintaining the low temperature.

  • Allow the reaction to proceed for several hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by pouring the mixture into ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane), and concentrate the organic phase to obtain 2-(phenoxy)benzonitrile.

Step 2: Synthesis of 2-(2-phenoxyphenyl)-2-oxoacetamide (Hydrolysis)

  • To a solution of 2-(phenoxy)benzonitrile, add an acid (e.g., 6N hydrochloric acid) and a controlled amount of water.

  • Stir the mixture at room temperature for an extended period (e.g., 24 hours).

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with a saturated sodium carbonate solution, dry, and remove the solvent to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

Step 3: Synthesis of 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide (Oxime Formation)

  • Dissolve 2-(2-phenoxyphenyl)-2-oxoacetamide in a suitable solvent (e.g., toluene).

  • Add hydroxylamine sulfate (B86663) or hydroxylamine hydrochloride.

  • Heat the mixture with stirring for several hours (e.g., at 70°C).

  • After cooling, add water and separate the organic layer.

  • Extract the aqueous layer with the same solvent, combine the organic phases, wash with water, dry, and concentrate to obtain the oxime product.

Step 4: Synthesis of this compound (Methylation)

  • Dissolve the 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide in a solvent such as acetone.

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).

  • Stir the reaction at room temperature for several hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the resulting oil in a solvent like toluene (B28343) and wash with an aqueous base (e.g., 1N sodium hydroxide).

  • Extract with toluene, wash with water, and concentrate. The crude product can be purified by recrystallization to yield (E)-Metominostrobin.

In Vitro Fungicidal Activity Assay (General Protocol)

A common method to determine the in vitro efficacy of a fungicide is the poisoned food technique.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Prepare a series of dilutions of the stock solution.

  • Add aliquots of each dilution to molten potato dextrose agar (B569324) (PDA) to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri plates and allow them to solidify. A control plate with only the solvent should also be prepared.

  • Inoculate the center of each plate with a mycelial plug of the test fungus (e.g., Pyricularia oryzae or Rhizoctonia solani).

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C).

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Below is a workflow diagram for a typical in vitro fungicidal activity assay.

A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Prepare 'Poisoned' Agar Plates (Different Concentrations) B->C D Inoculate Plates with Fungal Mycelial Plugs C->D E Incubate at Optimal Temperature D->E F Measure Radial Growth E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Caption: Workflow for in vitro fungicidal activity assay.

Conclusion

This compound stands as a testament to the successful development of synthetic fungicides inspired by natural products. Its targeted mode of action, inhibiting fungal respiration, provides a powerful tool for controlling devastating rice diseases. The synthesis pathway, optimized for industrial production while minimizing the use of highly toxic chemicals, further underscores its value in modern agriculture. This technical guide provides a foundational understanding of this compound for researchers and professionals, paving the way for further innovation in the development of effective and safe crop protection solutions.

References

An In-depth Technical Guide to the Physicochemical Properties of Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Metominostrobin, a broad-spectrum strobilurin fungicide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for cited properties, and includes mandatory visualizations to illustrate its mode of action.

Chemical Identity and Structure

This compound, chemically known as (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a synthetic fungicide belonging to the strobilurin class.[1][2] These fungicides are inspired by a naturally occurring antifungal compound.[3] The commercial product is predominantly the more stable and biologically active (E)-isomer.[4]

IdentifierValue
IUPAC Name (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide[1][2]
CAS Number 133408-50-1 ((E)-isomer)[1]
133408-51-2 ((Z)-isomer)[5]
Chemical Formula C₁₆H₁₆N₂O₃[1]
Molecular Weight 284.31 g/mol [6]
SMILES CNC(=O)/C(=N\OC)/c1ccccc1Oc2ccccc2
InChI Key HIIRDDUVRXCDBN-OBGWFSINSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its environmental fate, bioavailability, and interaction with biological systems. The key properties of this compound are summarized below.

Table of Physicochemical Properties
PropertyValueTemperature (°C)pH
Physical State White crystalline solid[4]AmbientN/A
Melting Point 87-89 °C[4]N/AN/A
Boiling Point Not availableN/AN/A
Vapor Pressure 0.018 mPa[4]20N/A
Water Solubility 128 mg/L[4]207
Partition Coefficient (logP) 2.32[4]207
pKa Not availableN/AN/A
Solubility in Organic Solvents

This compound exhibits good solubility in a range of organic solvents.

SolventSolubility (mg/L)Temperature (°C)
Dichloromethane 1,380,000[4]20
Chloroform 1,280,000[4]20
DMSO Soluble[1]Ambient

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the physicochemical properties of chemical substances.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the Column Elution Method or the Flask Method , as outlined in OECD Guideline 105.[3][7]

  • Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after separation of the undissolved material.

  • Column Elution Method (for solubilities < 10⁻² g/L):

    • A column is packed with an inert support material coated with an excess of the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The eluate is collected in fractions.

    • The concentration of the substance in each fraction is determined by a suitable analytical method (e.g., HPLC-UV) until a plateau of saturation is observed.

  • Flask Method (for solubilities > 10⁻² g/L):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature until equilibrium is reached.

    • The solution is centrifuged or filtered to separate the undissolved substance.

    • The concentration in the clear aqueous phase is quantified.

A preliminary test is often conducted to estimate the approximate solubility and determine the appropriate method and sample amount.[3]

Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity. It can be determined by the Shake Flask Method (OECD Guideline 107) or the HPLC Method (OECD Guideline 117).[1][8]

  • Shake Flask Method (OECD Guideline 107):

    • A solution of the test substance is prepared in either n-octanol or water.

    • The solution is placed in a vessel with a known volume of the other immiscible solvent (n-octanol or water).

    • The vessel is shaken until equilibrium is achieved.

    • The phases are separated by centrifugation.

    • The concentration of the substance in each phase is determined.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is the base-10 logarithm of P.[9] This method is suitable for logP values between -2 and 4.

  • HPLC Method (OECD Guideline 117):

    • A reversed-phase high-performance liquid chromatography (HPLC) system is used.

    • A series of reference compounds with known logP values are injected to create a calibration curve of retention time versus logP.

    • The test substance is then injected under the same isocratic conditions.

    • The retention time of the test substance is measured.

    • The logP of the test substance is determined by interpolation from the calibration curve.[8][10] This method is suitable for logP values in the range of 0 to 6.

Mode of Action

This compound, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi.[3] It specifically targets the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[8] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which disrupts the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.

This compound Mode of Action cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain (Inner Membrane) cluster_ATP ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (UQ) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- (as UQH2) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces H2O H2O H_gradient Proton Gradient (H+) H_gradient->ATP_Synthase Drives This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: this compound's inhibition of the mitochondrial electron transport chain.

The diagram above illustrates the normal flow of electrons through the electron transport chain, leading to the generation of a proton gradient that drives ATP synthesis. This compound disrupts this process by binding to Complex III, effectively halting ATP production.

Experimental Workflow for Physicochemical Analysis

A logical workflow is essential for the comprehensive physicochemical characterization of a compound like this compound.

Physicochemical Analysis Workflow start Start: Pure this compound Sample identity Identity & Purity Confirmation (e.g., NMR, HPLC, MS) start->identity physical_state Physical State (Visual Inspection) identity->physical_state melting_point Melting Point (Capillary Method) identity->melting_point solubility Solubility Screening (Aqueous & Organic) identity->solubility vapor_pressure Vapor Pressure (e.g., Gas Saturation Method) identity->vapor_pressure data_compilation Data Compilation & Analysis physical_state->data_compilation melting_point->data_compilation water_sol Quantitative Water Solubility (OECD 105) solubility->water_sol logp Partition Coefficient (logP) (OECD 107/117) solubility->logp water_sol->data_compilation logp->data_compilation vapor_pressure->data_compilation end End: Technical Profile data_compilation->end

Caption: A typical workflow for determining the key physicochemical properties of this compound.

References

Metominostrobin: A Technical Guide to its Mechanism of Action as a Quinone outside Inhibitor (QoI) Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metominostrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI). Its fungicidal activity stems from the targeted inhibition of mitochondrial respiration in pathogenic fungi. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing its interaction with the cytochrome bc1 complex, the consequential disruption of the electron transport chain, and the resulting impact on cellular energy production. Furthermore, this guide outlines the primary mechanisms of fungal resistance to this compound, presents detailed protocols for key experimental assays, and summarizes available quantitative data on its efficacy.

Introduction

First introduced in Japan in 1998, this compound provides both preventative and curative control of a wide range of fungal diseases in crops.[1] As a member of the oximinoacetamide chemical group, its mode of action is centered on the inhibition of mitochondrial respiration, a vital process for fungal growth and proliferation.[2] This guide serves as a comprehensive resource for understanding the core biochemical and molecular interactions that define this compound's fungicidal properties.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary target of this compound is the cytochrome bc1 complex, also known as complex III, a critical component of the mitochondrial electron transport chain.[2][3]

This compound specifically binds to the Quinone 'outside' (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[3][4] This binding action competitively inhibits the oxidation of ubiquinol (B23937). The blockage of electron transfer between ubiquinol and cytochrome c disrupts the entire electron transport chain.[3][4] This interruption halts the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency, ultimately leading to fungal cell death due to energy deprivation.[4]

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.

cluster_MitochondrialMembrane Inner Mitochondrial Membrane ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- (from Ubiquinol) CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces This compound This compound This compound->ComplexIII Inhibits Qo site NADH NADH NADH->ComplexI donates e- Succinate (B1194679) Succinate Succinate->ComplexII donates e- ADP + Pi ADP + Pi ADP + Pi->ATPSynthase O2 O2 O2->ComplexIV accepts e-

Figure 1: Inhibition of Mitochondrial Respiration by this compound.

Quantitative Efficacy Data

The efficacy of this compound can be quantified through various in vitro assays. A key parameter is the half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of a specific biological process.

Fungal SpeciesAssay TypeParameterValueReference
Rhizoctonia solaniMycelial Oxygen ConsumptionEC501.8 µM[5]

Fungal Resistance to this compound

The extensive use of QoI fungicides has led to the emergence of resistant fungal strains. The primary mechanism of resistance is target site modification due to mutations in the cytochrome b gene (cytb).

Key Resistance Mutations

Two of the most well-documented mutations conferring resistance to QoI fungicides are:

  • G143A: A substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at position 143 of the cytochrome b protein. This mutation confers a high level of resistance to most QoI fungicides.[6]

  • F129L: A substitution of phenylalanine (F) with leucine (B10760876) (L) at position 129. This mutation generally confers a moderate level of resistance.[6]

The resistance factor (RF) is a quantitative measure of the level of resistance, calculated as the ratio of the EC50 of the resistant strain to the EC50 of the sensitive wild-type strain.

MutationGeneral Resistance Factor (RF) for QoIsResistance Level
G143A>100High
F129L5 - 50Moderate

Data compiled from FRAC (Fungicide Resistance Action Committee) information.[6]

The following diagram illustrates the impact of the G143A mutation on the binding of QoI fungicides.

cluster_WildType Wild-Type Cytochrome b (G143) cluster_Mutant Mutant Cytochrome b (G143A) QoI QoI Fungicide (e.g., this compound) BindingSite_WT Qo Binding Site (Glycine at 143) QoI->BindingSite_WT Binds effectively Inhibition of\nRespiration Inhibition of Respiration BindingSite_WT->Inhibition of\nRespiration QoI_mutant QoI Fungicide (e.g., this compound) BindingSite_Mutant Qo Binding Site (Alanine at 143) QoI_mutant->BindingSite_Mutant Binding affinity reduced Respiration\nContinues Respiration Continues BindingSite_Mutant->Respiration\nContinues

Figure 2: Effect of G143A Mutation on QoI Fungicide Binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the mechanism of action and efficacy of this compound.

Protocol for Mycelial Growth Inhibition Assay

This assay determines the EC50 value of a fungicide against the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Autoclave the PDA medium and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the target concentrations. Also, prepare control plates with PDA and the solvent (DMSO) at the highest concentration used in the test plates.

    • Pour approximately 20 mL of the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) of the fungal growth on each plate daily until the fungus on the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(DC - DT) / DC] x 100 Where:

      • DC = Average diameter of the fungal colony on the control plate

      • DT = Average diameter of the fungal colony on the treated plate

    • Determine the EC50 value by performing a probit or log-probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

The following diagram outlines the workflow for this assay.

PrepMedia Prepare Fungicide- Amended Agar Inoculate Inoculate with Fungal Plugs PrepMedia->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition and EC50 Measure->Calculate

Figure 3: Workflow for Mycelial Growth Inhibition Assay.
Protocol for Spore Germination Assay

This assay is used to determine the effect of a fungicide on the germination of fungal spores.

Materials:

  • Spore suspension of the target fungus

  • This compound stock solution

  • Sterile water or a suitable germination buffer

  • Microscope slides or multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Preparation of Spore Suspension:

    • Harvest spores from a mature fungal culture by flooding the plate with sterile water and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Fungicide Treatment:

    • Prepare a series of dilutions of this compound in sterile water or germination buffer.

    • Mix the spore suspension with the fungicide dilutions to achieve the final desired concentrations.

  • Incubation:

    • Place a drop of each treated spore suspension onto a microscope slide or into the well of a multi-well plate.

    • Incubate the slides or plates in a humid chamber at the optimal temperature for germination for a predetermined time (e.g., 6-24 hours).

  • Data Collection and Analysis:

    • After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Count the number of germinated and non-germinated spores for at least 100 spores per replicate.

    • Calculate the percentage of germination inhibition for each concentration.

    • Determine the EC50 value as described in the mycelial growth inhibition assay.

Protocol for Succinate-Cytochrome c Reductase (SCR) Activity Assay (Cytochrome bc1 Complex Activity)

This enzymatic assay directly measures the inhibitory effect of this compound on the cytochrome bc1 complex.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex from the target fungus

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

  • Cytochrome c (oxidized form)

  • Succinate (substrate)

  • Potassium cyanide (KCN) to inhibit cytochrome c oxidase

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and KCN.

    • Add the mitochondrial preparation or purified enzyme and incubate for a few minutes to allow for temperature equilibration.

  • Inhibition Assay:

    • For the test samples, pre-incubate the enzyme with various concentrations of this compound for a defined period. For the control, add the solvent (e.g., DMSO).

  • Initiation and Measurement:

    • Initiate the reaction by adding succinate to the cuvette.

    • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Conclusion

This compound is a potent QoI fungicide that effectively controls a broad range of phytopathogenic fungi by inhibiting mitochondrial respiration. Its specific mode of action at the Qo site of the cytochrome bc1 complex leads to a disruption of the electron transport chain and a cessation of ATP synthesis. The primary mechanism of resistance in fungi involves mutations in the cytochrome b gene, most notably the G143A substitution, which significantly reduces the binding affinity of the fungicide. A thorough understanding of this compound's mechanism of action, coupled with robust in vitro and in vivo testing, is essential for its effective and sustainable use in disease management strategies and for the development of novel fungicidal compounds.

References

A Technical Guide to the Structural and Functional Distinctions Between Metominostrobin and Azoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin and Azoxystrobin are prominent fungicides belonging to the strobilurin class, a group of agrochemicals inspired by naturally occurring antifungal compounds. Both are classified as Quinone outside Inhibitors (QoI), exerting their fungicidal effect by inhibiting mitochondrial respiration in pathogenic fungi.[1][2] Their primary molecular target is the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[3][4] By binding to the Qo site of this complex, they block electron transfer, thereby halting ATP synthesis and leading to fungal cell death.[3][5] Despite sharing a common mechanism of action, significant differences in their chemical architecture lead to distinct physicochemical properties, biological activity spectra, and resistance profiles. This technical guide provides an in-depth analysis of these core structural differences and their functional implications.

Core Structural Analysis

The key to understanding the differing properties of this compound and Azoxystrobin lies in the dissection of their molecular structures. While both contain the essential β-methoxyacrylate-type "toxophore" responsible for binding to the cytochrome bc1 complex, the specific nature of this pharmacophore and the associated distal ring systems are markedly different.

  • Azoxystrobin features a complex heterocyclic structure. Its IUPAC name is methyl (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate.[1] The molecule can be deconstructed into three key components:

    • A β-methoxyacrylate toxophore, which is critical for its fungicidal activity.

    • A central phenyl ring .

    • A complex distal group consisting of a pyrimidine ring bonded to a 2-cyanophenyl group via an ether linkage.[6] This entire assembly makes Azoxystrobin a relatively large and complex molecule.

  • This compound , in contrast, possesses a simpler chemical framework. Its IUPAC name is (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide.[2][7] Its structure consists of:

    • A methoxyimino-acetamide pharmacophore. While functionally analogous to the β-methoxyacrylate group in Azoxystrobin, this structural variation is significant.[8]

    • A 2-phenoxyphenyl group, which is a simpler biphenyl (B1667301) ether structure compared to Azoxystrobin's complex side chain.[5]

The primary structural divergence, therefore, lies in two areas: the nature of the active toxophore (methoxyacrylate vs. methoxyimino-acetamide) and the complexity of the distal ring system.

Physicochemical Properties: A Comparative Overview

The structural dissimilarities between this compound and Azoxystrobin directly influence their physicochemical properties, which in turn affect their solubility, stability, and behavior in biological and environmental systems.

PropertyThis compoundAzoxystrobin
Molecular Formula C₁₆H₁₆N₂O₃[5]C₂₂H₁₇N₃O₅[1][9]
Molecular Weight ( g/mol ) 284.31[10]403.39[2]
Melting Point (°C) 88.8[11][12]116 - 119[2][5]
Water Solubility (mg/L at 20°C) 128[12]6.7[1]
LogP (Octanol-Water Partition Coeff.) Data not readily available2.5[1][5]
Vapor Pressure (Pa at 20-25°C) 1.8 x 10⁻⁵ (25°C)[12]1.1 x 10⁻¹⁰ (25°C)[2]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Implications of Structural Differences

The variations in chemical structure have profound consequences for the fungicides' performance and application.

  • Mechanism of Action and Resistance: While both target the Qo site, the different side chains interact differently with the amino acid residues of the cytochrome b protein. Fungal resistance to QoI fungicides, particularly Azoxystrobin, is often linked to a single point mutation (G143A) in the cytochrome b gene. This mutation sterically hinders the binding of Azoxystrobin to the Qo site. This compound was developed later and its methoxyimino-acetamide structure can show efficacy against certain Azoxystrobin-resistant strains, representing a key functional divergence.

  • Spectrum of Activity: Azoxystrobin is known for its exceptionally broad spectrum of activity against fungi from all four major classes (Ascomycota, Deuteromycota, Basidiomycota, and Oomycota).[1][2] this compound also has broad-spectrum activity but is noted for its high efficacy against specific pathogens like rice blast (Pyricularia oryzae).[10]

  • Systemicity and Photostability: The physicochemical properties listed above influence how the fungicides are absorbed and translocated within a plant (systemicity) and how they persist on plant surfaces. Azoxystrobin exhibits systemic and translaminar properties.[13] It can also undergo photoisomerization from the active E-isomer to the less active Z-isomer upon exposure to light.[13] The higher water solubility of this compound may influence its uptake and mobility within the plant.

Experimental Protocols

Protocol 1: In Vitro Fungicidal Activity Assay (EC₅₀ Determination)

This protocol outlines a standard broth microdilution method to determine the half-maximal effective concentration (EC₅₀), which is the concentration of fungicide that inhibits fungal growth by 50%.

1. Materials:

  • Fungal isolate of interest
  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB) or RPMI-1640)
  • Fungicide stock solutions (this compound and Azoxystrobin) dissolved in a suitable solvent (e.g., DMSO)
  • Sterile 96-well microtiter plates
  • Spectrophotometer (plate reader)
  • Sterile saline or buffer for inoculum preparation

2. Methodology:

  • Inoculum Preparation: Culture the fungus on a suitable agar (B569324) medium. Prepare a spore or mycelial fragment suspension in sterile saline. Adjust the suspension concentration to a standard (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or by adjusting turbidity.
  • Serial Dilution: Prepare serial twofold dilutions of the fungicide stock solutions directly in the 96-well plates using the liquid culture medium. A typical concentration range might be from 100 µg/mL down to 0.05 µg/mL. Include a positive control (no fungicide) and a negative control (medium only). Ensure the final solvent concentration (e.g., DMSO) is constant across all wells and does not exceed a level that affects fungal growth (typically ≤1%).
  • Inoculation: Add a standardized volume of the fungal inoculum to each well, except for the negative control wells.
  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a period sufficient for robust growth in the control wells (typically 48-72 hours).
  • Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD correlates with fungal growth.
  • EC₅₀ Calculation: Convert OD readings to percentage of growth inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the fungicide concentration. Fit the data to a dose-response curve using non-linear regression to calculate the EC₅₀ value.[14]

Protocol 2: Cytochrome bc1 Complex Inhibition Assay

This protocol measures the direct inhibitory effect of the fungicides on the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

1. Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex
  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
  • Potassium cyanide (KCN) to inhibit cytochrome c oxidase (Caution: Highly Toxic)
  • Cytochrome c (oxidized form)
  • Substrate: Ubiquinol-2 or decylubiquinol (DBH₂)
  • Fungicide stock solutions (in DMSO)
  • Spectrophotometer capable of kinetic measurements at 550 nm

2. Methodology:

  • Assay Setup: In a cuvette, combine the assay buffer, cytochrome c solution, and KCN solution. Add the mitochondrial preparation or purified enzyme and allow it to equilibrate.
  • Inhibitor Incubation: Add a specific concentration of the fungicide (or DMSO for the vehicle control) to the cuvette and pre-incubate for a few minutes.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the ubiquinol (B23937) substrate.
  • Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The rate of increase corresponds to the rate of cytochrome c reduction, which is a measure of cytochrome bc1 complex activity.[1][15]
  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance curve. To determine the IC₅₀ (half-maximal inhibitory concentration), measure the reaction rates at various fungicide concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Structural Differences

The following diagrams illustrate the core structural differences between this compound and Azoxystrobin.

G Meto_Tox Methoxyimino-acetamide Toxophore Meto_Ring 2-Phenoxyphenyl Group Meto_Tox->Meto_Ring Azo_Tox β-Methoxyacrylate Toxophore Azo_Ring (2-Cyanophenoxy)pyrimidin-4-yl oxy]phenyl Group Azo_Tox->Azo_Ring Core Structural Difference 2 (Distal Ring System) desc Both this compound and Azoxystrobin are QoI fungicides that inhibit the cytochrome bc1 complex. Their structural differences, highlighted above, lead to distinct physicochemical and biological properties.

Caption: Key structural differences between this compound and Azoxystrobin.

Conclusion

While this compound and Azoxystrobin are both highly effective strobilurin fungicides that operate by inhibiting mitochondrial respiration, they are distinct chemical entities. The primary structural differences lie in the active pharmacophore (methoxyimino-acetamide in this compound vs. β-methoxyacrylate in Azoxystrobin) and the complexity of the distal ring system. These molecular variations give rise to different physicochemical properties, influencing their biological efficacy, systemic movement, and crucially, their effectiveness against fungicide-resistant fungal strains. A thorough understanding of these structure-activity relationships is essential for the strategic deployment of these fungicides in agriculture and for the rational design of new, more resilient antifungal agents.

References

Metominostrobin: A Technical Guide to its Molecular Characteristics, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metominostrobin is a broad-spectrum strobilurin fungicide recognized for its efficacy against a range of fungal pathogens in agriculture. Its primary mechanism of action involves the inhibition of mitochondrial respiration, a vital process for fungal growth and proliferation. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, CAS registry numbers, a detailed synthesis protocol, and its established mode of action. Furthermore, this document outlines experimental protocols for its analysis and toxicological assessment, and explores its impact on cellular signaling pathways.

Molecular Structure and Chemical Properties

This compound, a member of the oximinoacetamide strobilurins, is characterized by a phenoxyphenyl group linked to a methoxyiminoacetamide (B2934999) moiety. The presence of a C=N double bond in the methoxyimino group gives rise to (E) and (Z) geometric isomers. The (E)-isomer is generally the more biologically active form.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₁₆N₂O₃[1][2]
Molecular Weight 284.31 g/mol [1][2]
(E)-Metominostrobin CAS Number 133408-50-1
(Z)-Metominostrobin CAS Number 133408-51-2
IUPAC Name ((E)-isomer) (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide[3]
Canonical SMILES ((E)-isomer) CNC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from patented chemical processes and involves a multi-step procedure.[1][4]

Step 1: Acylation to form 2-(phenoxy)benzoyl nitrile

  • In a reaction vessel, combine diphenyl ether, oxalonitrile, and a suitable solvent (e.g., dichloroethane).

  • Cool the mixture to a temperature between -30°C and 10°C and allow it to react for approximately 3 hours.

  • Gradually warm the reaction to room temperature and continue the reaction for an additional 5-10 hours.

  • Pour the reaction mixture into ice water and extract the product, 2-(phenoxy)benzoyl nitrile, using an organic solvent.

  • Dry and concentrate the organic phase to isolate the product.

Step 2: Hydrolysis to form 2-(2-phenoxyphenyl)-2-oxoacetamide

  • To the 2-(phenoxy)benzoyl nitrile obtained in the previous step, add an acidic or basic solution (e.g., 6N hydrochloric acid) and water.[4]

  • Stir the mixture at room temperature for approximately 24 hours to facilitate hydrolysis.[4]

  • Extract the product, 2-(2-phenoxyphenyl)-2-oxoacetamide, with ethyl acetate.

  • Wash the organic layer with a saturated sodium carbonate solution, then dry and concentrate to yield the desired product.[4]

Step 3: Oximation to form 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide

  • React the 2-(2-phenoxyphenyl)-2-oxoacetamide with hydroxylamine (B1172632) sulfate (B86663) or hydroxylamine hydrochloride in a suitable solvent like toluene.

  • The reaction is typically carried out at an elevated temperature (e.g., 70°C) for several hours.

  • After cooling, the product can be isolated by separating the organic layer, followed by washing, drying, and concentration.

Step 4: Methylation to form this compound

  • The final step involves the methylation of the oxime group. Treat the 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide with a methylating agent, such as dimethyl sulfate, in the presence of a base and a suitable solvent.

  • The reaction is typically performed at room temperature.

  • Following the reaction, the final product, this compound, is isolated through extraction, washing, and purification processes.

Analytical Determination by HPLC-MS/MS

The quantification of this compound residues in various matrices is crucial for regulatory and research purposes. A common and highly sensitive method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation (QuEChERS Method)

  • Homogenize the sample (e.g., fruit, vegetable, or soil).

  • Extract a representative portion with acetonitrile.

  • Perform a salting-out liquid-liquid partitioning by adding anhydrous magnesium sulfate and sodium chloride.

  • Clean up the extract using dispersive solid-phase extraction (d-SPE) with a suitable sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.

  • The final extract is then filtered and diluted for LC-MS/MS analysis.

LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with water (containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for this compound.

Toxicological Assessment: Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity of this compound can be assessed following the OECD Guideline 423 (Acute Toxic Class Method).[5][6][7][8] This method uses a stepwise procedure with a small number of animals per step.

  • Test Animals: Typically, female rats are used.[6]

  • Administration: A single oral dose of this compound is administered. The starting dose is selected based on available information.

  • Procedure: The study proceeds in a stepwise manner, with the outcome of each step determining the dose for the next. The number of animals showing signs of toxicity and mortality determines the classification.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]

  • Necropsy: At the end of the observation period, all surviving animals are subjected to a gross necropsy.[7]

Table 2: Acute Toxicity Data for this compound

TestSpeciesResult
Oral LD₅₀ Rat293 - 497 mg/kg
Dermal LD₅₀ Rat> 2000 mg/kg
Inhalation LC₅₀ (4h) Rat> 1.96 mg/L

Mechanism of Action and Signaling Pathways

Primary Mechanism: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[9] By binding to the Quinone outside (Qo) site of this complex, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This disruption of the electron transport chain leads to a halt in ATP synthesis, the primary energy currency of the cell, ultimately resulting in fungal cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Cytochrome bc1 Complex (Complex III) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->Complex_III Inhibition

Diagram 1: this compound's inhibition of the mitochondrial electron transport chain.
Secondary Effects: Oxidative Stress and Apoptosis

The blockage of the electron transport chain by this compound can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[10] This is due to the accumulation of electrons at earlier complexes, which can then be prematurely leaked and react with molecular oxygen. The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Elevated levels of ROS and the disruption of mitochondrial function are potent triggers for apoptosis, or programmed cell death.[11][12] The intrinsic apoptotic pathway is often initiated by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[11] This, in turn, activates a cascade of caspases, which are proteases that execute the dismantling of the cell.[12]

This compound This compound Mitochondrial_Respiration Mitochondrial Respiration (Cytochrome bc1 Complex) This compound->Mitochondrial_Respiration Inhibition ROS Increased Reactive Oxygen Species (ROS) Mitochondrial_Respiration->ROS Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Respiration->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis Triggers Mitochondrial_Dysfunction->Apoptosis Initiates Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cell Death Cell Death Caspase_Activation->Cell Death

Diagram 2: Logical workflow from mitochondrial inhibition to apoptosis.

Conclusion

This compound is a potent fungicide with a well-defined primary mechanism of action. Its synthesis is achievable through established chemical routes, and its analysis can be reliably performed using modern analytical techniques. The inhibition of mitochondrial respiration not only deprives the fungal cell of energy but also appears to induce secondary effects such as oxidative stress and apoptosis, contributing to its fungicidal activity. A thorough understanding of these molecular interactions is essential for the development of new fungicidal agents and for assessing the broader biological impact of this class of compounds. Further research into the specific signaling pathways modulated by this compound could provide deeper insights into its cellular effects and potential applications.

References

Metominostrobin Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Metominostrobin in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and analysis.

Core Data: this compound Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from formulation development to analytical method design. The following table summarizes the available quantitative data on the solubility of this compound in selected organic solvents. It is important to note that the commercial form of this compound is predominantly the (E)-isomer.

SolventTemperature (°C)Solubility (mg/L)Source
Water (pH 7)20128University of Hertfordshire's AERU Database[1]
Dichloromethane201,380,000University of Hertfordshire's AERU Database[1]
Chloroform201,280,000University of Hertfordshire's AERU Database[1]

Experimental Protocol for Solubility Determination

The following is a representative experimental protocol for determining the solubility of this compound in an organic solvent, based on established methodologies such as the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Volumetric flasks

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial or glass flask. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, with intermittent vigorous shaking. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Using HPLC:

      • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Inject the diluted sample solution into the HPLC system and determine its concentration by interpolating from the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the selected solvent.

      • Prepare a series of standard solutions and generate a calibration curve by plotting absorbance against concentration.

      • Measure the absorbance of the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/L or g/100 mL.

Workflow for Solvent Selection

The choice of an appropriate organic solvent is a critical step in many scientific processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on solubility requirements.

Solvent_Selection_Workflow start Define Application Requirement (e.g., Formulation, Analysis) solubility_data Consult Solubility Data Table start->solubility_data high_solubility High Solubility Required? solubility_data->high_solubility select_high Select Solvent with High Solubility (e.g., Dichloromethane, Chloroform) high_solubility->select_high Yes low_solubility Low to Moderate Solubility Acceptable? high_solubility->low_solubility No compatibility Evaluate Solvent Compatibility (e.g., with other excipients, stability) select_high->compatibility select_low Consider Solvents with Lower Solubility or Mixtures low_solubility->select_low Yes experimental_test Perform Experimental Solubility Test low_solubility->experimental_test No/Data Unavailable select_low->compatibility experimental_test->compatibility compatibility->start Not Compatible final_selection Final Solvent Selection compatibility->final_selection Compatible end End final_selection->end

Caption: Logical workflow for selecting an organic solvent for this compound.

References

Metominostrobin E/Z Isomerism and Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Metominostrobin Isomers

The distinct spatial arrangement of the E and Z isomers of this compound gives rise to different physicochemical properties, which can influence their stability, solubility, and ultimately their biological activity.

Property(E)-Metominostrobin(Z)-Metominostrobin
IUPAC Name (2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide(2Z)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide
CAS Number 133408-50-1133408-51-2
Molecular Formula C₁₆H₁₆N₂O₃C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol 284.31 g/mol
Melting Point 87-89 °C107-111 °C
Appearance Off-white solidOff-white solid

Biological Activity of this compound Isomers

The fungicidal activity of this compound is primarily attributed to its (E)-isomer. This isomer acts as a potent inhibitor of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death in the target fungus.

IsomerBiological ActivityNotes
(E)-Metominostrobin High fungicidal activityThe commercially produced and biologically active isomer. Effectively controls Pyricularia oryzae.
(Z)-Metominostrobin Reported to be biologically inactive or significantly less activeSpecific quantitative data on the fungicidal activity (e.g., EC₅₀ values) against Pyricularia oryzae are not readily available in the reviewed literature.

Experimental Protocol: In Vitro Fungicidal Activity against Pyricularia oryzae

This protocol describes a representative method for determining the in vitro fungicidal activity of this compound E and Z isomers against Pyricularia oryzae using a mycelial growth inhibition assay.

3.1. Materials

  • (E)-Metominostrobin and (Z)-Metominostrobin (analytical grade)

  • Pyricularia oryzae isolate

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Beakers, flasks, and other standard laboratory glassware

3.2. Procedure

  • Preparation of Fungal Inoculum:

    • Culture the Pyricularia oryzae isolate on PDA plates at 25°C for 7-10 days until the mycelium covers the plate.

    • From the edge of an actively growing colony, take 5 mm mycelial plugs using a sterile cork borer.

  • Preparation of Fungicide Stock Solutions:

    • Prepare stock solutions of (E)-metominostrobin and (Z)-metominostrobin in DMSO at a concentration of 10,000 ppm.

    • Ensure complete dissolution of the compounds.

  • Preparation of Amended Media:

    • Autoclave the PDA medium and cool it to 50-55°C in a water bath.

    • Under a laminar flow hood, add the appropriate volume of the fungicide stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 ppm).

    • Prepare a control set of PDA plates with the same concentration of DMSO as used in the treatment plates.

    • Gently swirl the flasks to ensure uniform mixing of the fungicide in the medium.

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation and Incubation:

    • Place a 5 mm mycelial plug of Pyricularia oryzae at the center of each PDA plate (both treated and control).

    • Seal the plates with paraffin (B1166041) film.

    • Incubate the plates at 25°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment and replicate.

    • Determine the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Calculate the EC₅₀ (Effective Concentration to inhibit 50% of mycelial growth) value for each isomer using probit analysis or other suitable statistical software.

Visualization of Signaling Pathways and Workflows

Mode of Action: Inhibition of Mitochondrial Respiration

The following diagram illustrates the mechanism by which this compound inhibits the mitochondrial electron transport chain in fungi.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by this compound cluster_Outcome Cellular Outcome ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ATP_Depletion ATP Production Blocked ComplexIII->ATP_Depletion Disrupted H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient This compound (E)-Metominostrobin This compound->Inhibition Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Caption: this compound's mode of action in the fungal respiratory chain.

Experimental Workflow: In Vitro Fungicidal Assay

The diagram below outlines the key steps in the experimental workflow for assessing the fungicidal activity of this compound isomers.

cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis Fungus_Culture 1. Culture Pyricularia oryzae Inoculation 4. Inoculate Plates Fungus_Culture->Inoculation Stock_Solution 2. Prepare Isomer Stock Solutions Amended_Media 3. Prepare Fungicide-Amended PDA Stock_Solution->Amended_Media Amended_Media->Inoculation Incubation 5. Incubate at 25°C Inoculation->Incubation Measurement 6. Measure Colony Diameter Incubation->Measurement Inhibition_Calc 7. Calculate % Inhibition Measurement->Inhibition_Calc EC50_Calc 8. Determine EC50 Value Inhibition_Calc->EC50_Calc

Caption: Workflow for in vitro fungicidal activity assessment.

Conclusion

This compound's fungicidal efficacy is determined by its E/Z isomerism, with the (E)-isomer being the biologically active component. This isomer effectively controls fungal pathogens like Pyricularia oryzae by inhibiting mitochondrial respiration. While the superior activity of the (E)-isomer is well-established, a notable gap exists in the publicly available literature regarding quantitative biological activity data for the (Z)-isomer. Further research to quantify the activity of the (Z)-isomer would provide a more complete understanding of the structure-activity relationship of this compound. The experimental protocol and workflows provided in this guide offer a framework for conducting such comparative studies and for the broader investigation of strobilurin fungicides.

Commercial Synthesis of Metominostrobin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin, a broad-spectrum strobilurin fungicide, is a vital agrochemical for controlling a range of fungal diseases in crops. Its synthesis is a multi-step process that has been optimized for commercial-scale production. This technical guide provides a detailed overview of the core commercial synthesis of this compound, including experimental protocols, quantitative data, and a description of a key alternative synthetic route. The information presented is intended to be a valuable resource for researchers, scientists, and professionals involved in agrochemical synthesis and development.

Primary Commercial Synthesis Route

The most prevalent commercial synthesis of this compound is a four-step process commencing with the acylation of diphenyl ether. This is followed by hydrolysis, oximation, and a final methylation step to yield the target molecule, (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide.[1][2] This route is favored for its efficiency and avoidance of highly toxic reagents often used in alternative syntheses.[1][2]

Logical Flow of the Primary Synthesis Route

Metominostrobin_Synthesis A Diphenyl Ether + Diacetonitrile B 2-(Phenoxy)benzonitrile A->B Acylation C 2-(2-Phenoxyphenyl)-2-oxoacetamide B->C Hydrolysis D 2-(2-Phenoxyphenyl)-2-hydroxyiminoacetamide C->D Oximation E This compound D->E Methylation

Figure 1: Primary commercial synthesis pathway for this compound.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for each step of the primary commercial synthesis route, along with tabulated quantitative data.

Step 1: Acylation of Diphenyl Ether

The synthesis begins with the Friedel-Crafts acylation of diphenyl ether with diacetonitrile in the presence of a Lewis acid catalyst to form 2-(phenoxy)benzonitrile.

Experimental Protocol:

In a suitable reaction vessel, diphenyl ether and diacetonitrile are dissolved in a solvent such as toluene (B28343) or dichloromethane. The solution is cooled to between -15°C and 0°C. A Lewis acid catalyst, typically aluminum chloride, is added portion-wise while maintaining the low temperature. The reaction mixture is stirred at this temperature for several hours, followed by warming to room temperature and continued stirring for an additional 5-10 hours. The reaction is then quenched by carefully pouring the mixture into ice water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrated under reduced pressure to yield 2-(phenoxy)benzonitrile.[1][2] The crude product can be further purified by distillation under reduced pressure or recrystallization from a suitable solvent like ethanol.

Table 1: Quantitative Data for Acylation

ParameterValueReference
Yield 71% - 71.5%[1]
Melting Point 45°C[1]
Reactant Ratio Diphenyl ether : Diacetonitrile (1 : 1 to 1 : 1.2 molar ratio)[1]
Reaction Temperature -15°C to 0°C, then room temperature[1][2]
Reaction Time 3 hours at low temperature, 5-10 hours at room temperature[1][2]
Step 2: Hydrolysis of 2-(Phenoxy)benzonitrile

The nitrile group of 2-(phenoxy)benzonitrile is hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

Experimental Protocol:

2-(Phenoxy)benzonitrile is suspended in a solution of 6N hydrochloric acid. The mixture is stirred vigorously at room temperature for approximately 22-24 hours. After the reaction is complete, water is added, and the mixture is stirred for an additional 30 minutes. The product is then extracted with an organic solvent such as ethyl acetate. The organic layer is washed with a saturated solution of sodium bicarbonate and then with water. After drying over anhydrous magnesium sulfate (B86663), the solvent is removed under reduced pressure to give 2-(2-phenoxyphenyl)-2-oxoacetamide.[1] The crude product can be purified by recrystallization from a solvent mixture like toluene-ethyl acetate.

Table 2: Quantitative Data for Hydrolysis

ParameterValueReference
Yield 85% - 87.1%[1]
Reaction Temperature Room Temperature (around 25°C)[1]
Reaction Time 22 - 24 hours[1]
Reactant Ratio 2-(phenoxy)benzonitrile : Water (1 : 0.5 to 1 : 2 molar ratio)[1]
Step 3: Oximation of 2-(2-Phenoxyphenyl)-2-oxoacetamide

The ketone functionality in 2-(2-phenoxyphenyl)-2-oxoacetamide is converted to an oxime by reaction with hydroxylamine (B1172632) or one of its salts.

Experimental Protocol:

2-(2-Phenoxyphenyl)-2-oxoacetamide is dissolved in a suitable solvent like toluene. Hydroxylamine sulfate or hydroxylamine hydrochloride is added to the solution. The molar ratio of the keto-amide to the hydroxylamine salt is typically between 1:1 and 1:1.5. The reaction mixture is heated to a temperature between 40°C and 80°C and stirred for several hours (e.g., 5-6 hours at 70-72°C). Upon cooling, the product, 2-(2-phenoxyphenyl)-2-hydroxyiminoacetamide, crystallizes out of the solution. Water can be added to facilitate precipitation. The solid product is collected by filtration, washed with water, and dried.[1][2]

Table 3: Quantitative Data for Oximation

ParameterValueReference
Yield 97.8% - 98%[2]
Melting Point 156-159°C[2]
Reaction Temperature 40°C - 80°C[1]
Reaction Time 5 - 6 hours[2]
1H NMR (CDCl3, ppm) 5.37 (1H, br), 6.56 (br, 1H), 6.91-7.38 (9H, m), 7.97 (1H, s)[2]
Step 4: Methylation of 2-(2-Phenoxyphenyl)-2-hydroxyiminoacetamide

The final step involves the methylation of the oxime group to form the methoxyimino group of this compound.

Experimental Protocol:

2-(2-Phenoxyphenyl)-2-hydroxyiminoacetamide is dissolved in a solvent such as toluene or acetone. A methylating agent, commonly dimethyl sulfate, is added, with a molar ratio of the oxime to dimethyl sulfate typically ranging from 1:1.2 to 1:3.0. A phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a base such as potassium carbonate are also added to the mixture. The reaction is carried out at a temperature between 10°C and 30°C for 5 to 20 hours. After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude this compound is then purified, for example, by recrystallization from a solvent mixture like methanol/water, to yield the final product as a white crystalline solid.[1][2]

Table 4: Quantitative Data for Methylation and Final Product

ParameterValueReference
Overall Yield >55%[1]
Melting Point 81.5-83°C[1]
Molecular Formula C16H16N2O3[1]
Molecular Weight 284.32 g/mol [1]
Reaction Temperature 10°C - 30°C[1]
Reaction Time 5 - 20 hours[1]

Alternative Commercial Synthesis Route

An alternative commercial synthesis route for this compound involves the reaction of E-α-methoxyimino-2-phenoxyphenylacetic acid methyl ester with methylamine (B109427). This pathway offers a different approach to the final amidation step.

Logical Flow of the Alternative Synthesis Route

Alternative_Synthesis A 2-(Phenoxy)toluene B 2-(Phenoxy)benzyl bromide A->B Bromination C 2-(Phenoxy)benzyl cyanide B->C Cyanation D α-Hydroxyimino-2-phenoxybenzyl cyanide C->D Nitrosation E α-Hydroxyimino-2-phenoxyphenylacetic acid D->E Hydrolysis F E-α-Methoxyimino-2-phenoxyphenylacetic acid methyl ester E->F Methylation G This compound F->G Amidation with Methylamine

Figure 2: Alternative commercial synthesis pathway for this compound.

This route begins with the bromination of 2-(phenoxy)toluene, followed by cyanation to yield 2-(phenoxy)benzyl cyanide. Subsequent reaction with an alkyl nitrite (B80452) (e.g., isopentyl nitrite) affords α-hydroxyimino-2-phenoxybenzyl cyanide. This intermediate is then hydrolyzed to α-hydroxyimino-2-phenoxyphenylacetic acid, which is methylated to give E-α-methoxyimino-2-phenoxyphenylacetic acid methyl ester. The final step is the amidation of this ester with methylamine to produce this compound.[1] While this route is also viable, it is often longer and may involve the use of more hazardous reagents like sodium cyanide.[1]

Conclusion

The commercial synthesis of this compound is a well-established process, with the four-step route starting from diphenyl ether being the most prominent. This guide has provided a detailed overview of this primary synthesis, including comprehensive experimental protocols and quantitative data, to serve as a valuable technical resource. The inclusion of an alternative synthetic pathway offers a broader perspective on the manufacturing possibilities for this important fungicide. The provided diagrams and tables are intended to facilitate a clear understanding of the chemical transformations and key process parameters. It is imperative for researchers and professionals to adhere to all safety precautions when handling the chemical reagents described herein.

References

Metominostrobin's Interaction with the Cytochrome bc1 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Cytochrome bc1 Complex and QoI Fungicides

The cytochrome bc1 complex is a crucial enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c.[3][4] This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton motive force that drives ATP synthesis.[3] The complex has two key quinone-binding sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[5]

Strobilurin fungicides, including Metominostrobin, are classified as QoI fungicides because they specifically target and inhibit the Qo site of the cytochrome bc1 complex.[6][7] By binding to the Qo site, these fungicides block the electron transfer from ubiquinol, thereby disrupting the production of ATP and ultimately leading to fungal cell death.[8]

The this compound Binding Site at the Qo Pocket

This compound, like other strobilurin fungicides, binds to the Qo site of the cytochrome b subunit (cyt b), one of the three core subunits of the cytochrome bc1 complex.[3][6] This binding is non-covalent and highly specific. The Qo site is a hydrophobic pocket, and the interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the fungicide molecule and the amino acid residues of the pocket.[6]

Computational molecular dynamics studies have been conducted on this compound and other QoI fungicides to understand these interactions at an atomic level.[6] These studies suggest that the methoxyacrylate group, a common feature of strobilurins, plays a critical role in binding. For many QoIs, this group forms a key hydrogen bond with the backbone nitrogen of a glutamate (B1630785) residue (Glu-272 in yeast).[6] Additionally, ring-ring hydrophobic interactions between the aromatic parts of the fungicide and protein side-chain residues contribute significantly to the binding affinity.[6]

Resistance to QoI fungicides, including this compound, is often associated with point mutations in the cytochrome b gene, with the most common being the G143A substitution. This mutation reduces the binding affinity of the fungicide to the Qo site, thereby conferring resistance.[8]

Quantitative Binding Data (Comparative)

As of the latest search, specific experimental quantitative binding data (IC50 or Ki values) for the direct inhibition of the cytochrome bc1 complex by this compound is not publicly available. One source explicitly states the in-vitro activity as "To Be Determined" (TBD).[9] However, data for other well-studied QoI fungicides can provide a valuable reference for the expected potency range.

FungicideTarget Organism/EnzymeIC50KiReference(s)
AzoxystrobinSaccharomyces cerevisiae cytochrome bc120 nM-[6][10]
PyraclostrobinSaccharomyces cerevisiae cytochrome bc13 nM-[6][10]
Kresoxim-methylBovine heart cytochrome bc1-pKi = 9.28[11]
AzoxystrobinBovine heart cytochrome bc1-pKi = 8.92[11]
PyraclostrobinBovine heart cytochrome bc1-pKi = 11.59[11]
Compound 5c (novel inhibitor)Porcine bc1 complex-570 pM[11][12]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Experimental Protocols

Protocol for Determining IC50 of a QoI Fungicide against Cytochrome bc1 Complex

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a QoI fungicide like this compound by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • 50 mM Potassium phosphate (B84403) buffer, pH 7.4

  • 1 mM EDTA

  • 1 mM Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Cytochrome c (from horse heart, oxidized form)

  • Ubiquinol-2 (or other suitable ubiquinol analog like DBH2)

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Prepare Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 1 mM EDTA.

  • Inhibit Cytochrome c Oxidase: Add 1 mM KCN to the reaction mixture to inhibit cytochrome c oxidase, preventing the re-oxidation of reduced cytochrome c.

  • Add Cytochrome c: Add a known concentration of oxidized cytochrome c to the reaction mixture.

  • Enzyme Addition and Equilibration: Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at a constant temperature (e.g., 25°C) to allow for thermal equilibration.

  • Inhibitor Pre-incubation: For the inhibition assay, pre-incubate the enzyme with varying concentrations of this compound (or DMSO for the vehicle control) for a few minutes.

  • Initiate Reaction: Initiate the reaction by adding the substrate, ubiquinol-2.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15 minutes).

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Site-Directed Mutagenesis of the Qo Site

This protocol provides a general workflow for introducing specific mutations (e.g., G143A) into the cytochrome b gene to study their effect on this compound binding.

Materials:

  • Plasmid DNA containing the wild-type cytochrome b gene

  • Mutagenic oligonucleotide primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Phusion)

  • dNTPs

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (typically 25-45 bases in length) that are complementary to the opposite strands of the plasmid DNA and contain the desired mutation in the middle.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations.

  • Template DNA Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.

  • Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

The Q-Cycle and Inhibition by this compound

Q_Cycle_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_cytb Cytochrome b cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix Qo_site Qo Site (Ubiquinol Oxidation) heme_bL Heme bL Qo_site->heme_bL e- ISP Rieske Iron-Sulfur Protein Qo_site->ISP e- H_out 4H+ Qo_site->H_out UQ_out Ubiquinone (UQ) Qo_site->UQ_out Qi_site Qi Site (Ubiquinone Reduction) H_in 2H+ Qi_site->H_in Qi_site->UQ_out Reduction to UQH2 heme_bH Heme bH heme_bL->heme_bH e- heme_bH->Qi_site e- cyt_c1 Cytochrome c1 ISP->cyt_c1 e- cyt_c Cytochrome c cyt_c1->cyt_c e- UQH2_in Ubiquinol (UQH2) UQH2_in->Qo_site Oxidation This compound This compound This compound->Qo_site Inhibition

Caption: The Q-Cycle in the cytochrome bc1 complex and the inhibitory action of this compound at the Qo site.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Cyt c, KCN) mix_reagents Mix Reagents and Enzyme prep_reagents->mix_reagents prep_inhibitor Prepare this compound Serial Dilutions pre_incubate Pre-incubate with this compound prep_inhibitor->pre_incubate prep_enzyme Prepare Enzyme (Mitochondria or Purified Complex) prep_enzyme->mix_reagents mix_reagents->pre_incubate add_substrate Initiate with Ubiquinol-2 pre_incubate->add_substrate measure_abs Measure Absorbance at 550 nm add_substrate->measure_abs calc_rate Calculate Initial Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A generalized workflow for determining the IC50 value of this compound against the cytochrome bc1 complex.

Logical Relationship of Site-Directed Mutagenesis

SDM_Logic start Start: Wild-Type Cytochrome b Gene design_primers Design Mutagenic Primers (e.g., for G143A) start->design_primers pcr PCR with Mutagenic Primers design_primers->pcr dpni_digest DpnI Digestion of Parental Plasmid pcr->dpni_digest transform Transformation into E. coli dpni_digest->transform select Selection and Colony Growth transform->select sequence Sequence Verification select->sequence result Mutant Cytochrome b Plasmid Confirmed sequence->result expression Express Mutant Protein result->expression binding_assay Perform Binding/Activity Assay with this compound expression->binding_assay compare Compare with Wild-Type binding_assay->compare

Caption: Logical workflow for investigating the impact of Qo site mutations on this compound binding using site-directed mutagenesis.

Conclusion

This compound effectively inhibits the cytochrome bc1 complex by binding to the Qo site, a mechanism shared with other strobilurin fungicides. While specific quantitative binding data for this compound remains to be published, comparative data from other QoIs suggest a high affinity in the nanomolar range. The provided experimental protocols offer a robust framework for researchers to determine the IC50 of this compound and to probe the molecular interactions at its binding site through techniques like site-directed mutagenesis. Further research, particularly the determination of experimental binding constants and co-crystal structures, will be invaluable for a more complete understanding of this compound's interaction with the cytochrome bc1 complex and for the rational design of new, more effective fungicides.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin, a broad-spectrum systemic fungicide, belongs to the strobilurin class of agrochemicals.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi, making it effective for controlling a range of fungal diseases, particularly in rice cultivation.[1] Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation of this compound, including its hydrolysis, photolysis, and metabolism in soil and aquatic systems. Detailed experimental protocols based on OECD guidelines are also provided to aid researchers in conducting further studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pesticide is fundamental to predicting its environmental behavior. Key properties of this compound are summarized below.

PropertyValueReference
Chemical Name(E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide[2]
CAS Registry Number133408-50-1[2]
Molecular FormulaC₁₆H₁₆N₂O₃[2]
Molecular Weight284.32 g/mol [2]
Water Solubility0.128 g/L (at 20°C)[2]
Vapor Pressure1.8 x 10⁻⁵ Pa (at 25°C)[2]
Melting Point88.8°C[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of pesticides in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the solution.

Quantitative Data on Hydrolysis

pHTemperature (°C)Half-life (t½)Reference
425Stable-
725Stable-
925Data not available-

No specific public data for this compound hydrolysis half-life was found. Strobilurin fungicides can undergo hydrolysis under acidic or alkaline conditions.[3]

Hydrolysis Degradation Pathway

The primary degradation pathway for strobilurin fungicides via hydrolysis often involves the cleavage of the ester or ether linkages. For this compound, this could potentially lead to the formation of (E)-2-(methoxyimino)-2-(2-phenoxyphenyl)acetic acid and methylamine.

Hydrolysis_Pathway This compound This compound Metabolite1 (E)-2-(methoxyimino)-2-(2-phenoxyphenyl)acetic acid This compound->Metabolite1 Hydrolysis Metabolite2 Methylamine This compound->Metabolite2 Hydrolysis

Caption: Proposed hydrolysis degradation pathway of this compound.

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. This process can be a significant route of dissipation for pesticides present on plant surfaces or in the upper layers of water bodies.

Quantitative Data on Photolysis

MediumLight SourceHalf-life (t½)Reference
Sterile Aqueous SolutionXenon Arc LampData not available-

Specific photolysis half-life data for this compound was not found in the public domain. Photodegradation can lead to isomerization or breakdown of the molecule.[3]

Photolysis Degradation Pathway

Photodegradation of strobilurin fungicides can involve photoisomerization of the (E)-isomer to the less active (Z)-isomer, as well as cleavage of the molecule at various points.

Photolysis_Pathway Metominostrobin_E (E)-Metominostrobin Metominostrobin_Z (Z)-Metominostrobin Metominostrobin_E->Metominostrobin_Z Photoisomerization Photoproducts Various Photoproducts Metominostrobin_E->Photoproducts Photocleavage

Caption: General photolysis pathways for this compound.

Biotic Degradation

Biotic degradation, mediated by microorganisms in soil and aquatic environments, is a primary mechanism for the dissipation of many pesticides.

Soil Metabolism

The fate of this compound in soil is influenced by microbial activity, which can lead to its degradation into various metabolites. The rate of degradation is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Quantitative Data on Soil Metabolism

Soil TypeConditionDT50 (days)Reference
LoamAerobicData not available-
Sandy LoamAerobicData not available-
Clay LoamAerobicData not available-
VariousAnaerobicData not available-

Soil Metabolism Pathway

The microbial degradation of strobilurin fungicides in soil can proceed through several pathways, including cleavage of the ether linkage, demethylation, and hydroxylation of the aromatic rings.

Soil_Metabolism_Pathway This compound This compound Metabolite_A Ether Cleavage Product This compound->Metabolite_A Metabolite_B O-demethylated Metabolite This compound->Metabolite_B Metabolite_C Hydroxylated Metabolite This compound->Metabolite_C Mineralization CO2 + Bound Residues Metabolite_A->Mineralization Metabolite_B->Mineralization Metabolite_C->Mineralization

Caption: Putative soil metabolism pathways for this compound.

Aquatic Metabolism (Water-Sediment Systems)

In aquatic environments, this compound will partition between the water column and sediment, where it can be degraded by microorganisms under both aerobic and anaerobic conditions.

Quantitative Data on Aquatic Metabolism

SystemConditionDT50 (days) - WaterDT50 (days) - SedimentDT50 (days) - Total SystemReference
Water-SedimentAerobicData not availableData not availableData not available-
Water-SedimentAnaerobicData not availableData not availableData not available-

Specific DT50 values for this compound in water-sediment systems are not publicly available.

Aquatic Metabolism Pathway

Similar to soil, the degradation of this compound in aquatic systems is expected to involve microbial processes such as hydrolysis of the amide bond and cleavage of the ether linkage.

Aquatic_Metabolism_Pathway Metominostrobin_Water This compound in Water Metominostrobin_Sediment This compound in Sediment Metominostrobin_Water->Metominostrobin_Sediment Partitioning Aquatic_Metabolites Aquatic Metabolites Metominostrobin_Water->Aquatic_Metabolites Degradation Metominostrobin_Sediment->Aquatic_Metabolites Degradation Mineralization CO2 + Bound Residues Aquatic_Metabolites->Mineralization

Caption: General fate of this compound in aquatic systems.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The bioconcentration factor (BCF) is a key parameter used to assess the potential for a chemical to accumulate in aquatic organisms.

Quantitative Data on Bioaccumulation

OrganismExposure RouteBCF ValueReference
FishAqueousData not available-

A bioconcentration study is typically required if the log Pow is greater than 3.[6] Specific BCF values for this compound were not found in the public domain.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to study the environmental fate and degradation of this compound, based on internationally recognized OECD guidelines.

Hydrolysis (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

  • Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed half of its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to estimate the hydrolysis rate.

  • Sampling: At appropriate time intervals, collect duplicate samples from each pH solution.

  • Analysis: Analyze the concentration of this compound and any major hydrolysis products using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis: Calculate the first-order rate constant and the half-life for hydrolysis at each pH.

Hydrolysis_Workflow start Start prep Prepare sterile buffer solutions (pH 4, 7, 9) start->prep add_meto Add this compound prep->add_meto incubate Incubate in dark at constant temperature add_meto->incubate sample Collect samples at time intervals incubate->sample analyze Analyze for this compound and degradants sample->analyze calculate Calculate half-life (t½) analyze->calculate end End calculate->end

Caption: Experimental workflow for hydrolysis study (OECD 111).

Phototransformation in Water (OECD 316)

Objective: To determine the rate of direct phototransformation of this compound in water.

Methodology:

  • Preparation of Solutions: Prepare a sterile, buffered aqueous solution of this compound.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).

  • Irradiation: Irradiate the solution in a temperature-controlled cell. Dark controls should be run in parallel to account for any non-photolytic degradation.

  • Sampling: Collect samples at various time points during the irradiation.

  • Analysis: Quantify the concentration of this compound and its photoproducts using a suitable analytical method.

  • Data Analysis: Determine the quantum yield and calculate the photolysis half-life.

Photolysis_Workflow start Start prep Prepare sterile aqueous solution of this compound start->prep irradiate Irradiate with simulated sunlight prep->irradiate dark_control Run dark control in parallel prep->dark_control sample Collect samples at intervals irradiate->sample dark_control->sample analyze Analyze for this compound and photoproducts sample->analyze calculate Calculate photolysis half-life (t½) analyze->calculate end End calculate->end

Caption: Experimental workflow for phototransformation study (OECD 316).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Select at least three different soil types with varying textures and organic matter content.

  • Test Substance Application: Treat the soil samples with a known concentration of ¹⁴C-labeled this compound.

  • Incubation:

    • Aerobic: Incubate the soil in a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and volatile organic compounds. Maintain the soil at a constant temperature and moisture content.

    • Anaerobic: After an initial aerobic phase, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling: Collect soil samples at various time intervals.

  • Extraction and Analysis: Extract the soil samples with appropriate solvents to separate the parent compound and its metabolites. Analyze the extracts by techniques such as LSC, HPLC, and LC-MS/MS to identify and quantify the compounds.

  • Data Analysis: Determine the DT50 and DT90 values for this compound and major metabolites. Propose a degradation pathway.

Soil_Metabolism_Workflow start Start soil_prep Prepare soil samples start->soil_prep add_meto Apply ¹⁴C-Metominostrobin soil_prep->add_meto aerobic Aerobic Incubation add_meto->aerobic anaerobic Anaerobic Incubation add_meto->anaerobic sampling Collect soil samples at intervals aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction analysis LSC, HPLC, LC-MS/MS Analysis extraction->analysis data_analysis Determine DT50 and degradation pathway analysis->data_analysis end End data_analysis->end

Caption: Workflow for soil metabolism study (OECD 307).

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

Objective: To assess the degradation of this compound in water-sediment systems under aerobic and anaerobic conditions.

Methodology:

  • System Setup: Collect water and sediment from two different locations. Set up test systems with a layer of sediment and an overlying water phase.

  • Test Substance Application: Apply ¹⁴C-labeled this compound to the water phase.

  • Incubation:

    • Aerobic: Gently bubble air through the water phase to maintain aerobic conditions.

    • Anaerobic: Purge the system with an inert gas to create anaerobic conditions.

  • Sampling: At various time points, sample both the water and sediment phases.

  • Analysis: Analyze the water and sediment extracts for this compound and its transformation products.

  • Data Analysis: Determine the DT50 values for the water, sediment, and total system. Identify major metabolites and propose a degradation pathway.

Aquatic_Metabolism_Workflow start Start setup Set up water-sediment systems start->setup add_meto Apply ¹⁴C-Metominostrobin to water setup->add_meto aerobic Aerobic Incubation add_meto->aerobic anaerobic Anaerobic Incubation add_meto->anaerobic sampling Sample water and sediment aerobic->sampling anaerobic->sampling analysis Analyze for this compound and metabolites sampling->analysis data_analysis Determine DT50 and degradation pathway analysis->data_analysis end End data_analysis->end

References

Potential Non-Target Effects of Metominostrobin on Soil Microbes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the potential non-target effects of the fungicide Metominostrobin on soil microbial communities. Due to a significant lack of publicly available, specific quantitative data and detailed experimental protocols for this compound, this document draws parallels from research on other strobilurin fungicides, such as Azoxystrobin, to illustrate expected impacts and standard analytical methodologies. The data presented in tables and the pathways in diagrams should be considered illustrative and not definitive for this compound. This guide is intended for researchers, scientists, and drug development professionals to understand the potential ecological implications of strobilurin fungicides and to provide a framework for designing future studies on this compound.

Introduction: this compound and the Soil Microbiome

This compound is a member of the strobilurin class of fungicides, which are widely used in agriculture to control a broad spectrum of fungal pathogens. The primary mode of action for strobilurins is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking ATP synthesis. While effective against target pathogens, this mechanism is not exclusively specific to fungi and can potentially impact non-target organisms within the soil ecosystem.

The soil microbiome, a complex community of bacteria, fungi, archaea, and other microorganisms, is integral to soil health and fertility. These microbes drive essential ecosystem services, including nutrient cycling, organic matter decomposition, and the formation of soil structure. The introduction of fungicides like this compound can disrupt this delicate microbial balance, leading to a cascade of effects on soil functions.

Potential Impacts on Soil Microbial Biomass

Soil microbial biomass (SMB) is a sensitive indicator of changes in the soil environment and is often used to assess the impact of agrochemicals. The application of fungicides can lead to initial decreases in SMB due to direct toxicity, followed by a recovery period as the microbial community adapts or the chemical dissipates.

Illustrative Data: The following table provides a hypothetical representation of the potential effects of a strobilurin fungicide on microbial biomass carbon (MBC) and microbial biomass nitrogen (MBN) in a soil microcosm study.

Time (Days)TreatmentMicrobial Biomass Carbon (µg C/g soil)Microbial Biomass Nitrogen (µg N/g soil)
0Control45045
0This compound (1 mg/kg)45045
7Control46046
7This compound (1 mg/kg)38038
30Control45545
30This compound (1 mg/kg)42042
60Control45045
60This compound (1 mg/kg)44044

Potential Impacts on Soil Enzyme Activities

Soil enzymes are vital catalysts in numerous biogeochemical processes. The activity of these enzymes can be inhibited or, in some instances, temporarily stimulated by the presence of fungicides. Key enzymes often monitored include dehydrogenase (an indicator of overall microbial activity), phosphatases (involved in phosphorus cycling), and urease (involved in nitrogen cycling).

Illustrative Data: This table illustrates potential fluctuations in key soil enzyme activities following the application of a strobilurin fungicide.

Time (Days)TreatmentDehydrogenase (µg TPF/g/h)Alkaline Phosphatase (µg pNP/g/h)Urease (µg NH₄⁺-N/g/2h)
7Control15.025080
7This compound (1 mg/kg)10.520065
30Control14.824578
30This compound (1 mg/kg)13.223072
60Control15.225582
60This compound (1 mg/kg)14.524879

Potential Shifts in Soil Microbial Community Structure

The application of strobilurin fungicides can induce shifts in the composition of the soil microbial community. Some microbial groups may be more sensitive than others, leading to a decrease in diversity and an increase in the relative abundance of more tolerant or resistant species.

Illustrative Data: The following table presents a hypothetical scenario of changes in the relative abundance of major microbial groups, as might be determined through Phospholipid Fatty Acid (PLFA) analysis, following a fungicide application.

Microbial GroupControl (%)This compound (1 mg/kg) - Day 7 (%)This compound (1 mg/kg) - Day 30 (%)
Gram-positive bacteria353032
Gram-negative bacteria303533
Fungi151013
Actinomycetes152018
Other554

Conceptual Framework: Signaling Pathways and Logical Relationships

The introduction of a fungicide like this compound into the soil can initiate a complex series of interconnected events. The following diagram illustrates the potential logical relationships and cascading effects on the soil microbial ecosystem.

cluster_input Input cluster_direct_effects Direct Effects cluster_community_shifts Microbial Community Shifts cluster_functional_impacts Functional Impacts This compound This compound Inhibition of Fungal Respiration Inhibition of Fungal Respiration This compound->Inhibition of Fungal Respiration Primary MoA Potential Inhibition of Non-target Microbial Respiration Potential Inhibition of Non-target Microbial Respiration This compound->Potential Inhibition of Non-target Microbial Respiration Non-target effect Decrease in Fungal Biomass Decrease in Fungal Biomass Inhibition of Fungal Respiration->Decrease in Fungal Biomass Shifts in Bacterial Community Shifts in Bacterial Community Potential Inhibition of Non-target Microbial Respiration->Shifts in Bacterial Community Decrease in Fungal Biomass->Shifts in Bacterial Community Competitive release Altered Enzyme Activities Altered Enzyme Activities Decrease in Fungal Biomass->Altered Enzyme Activities Selection for Resistant Strains Selection for Resistant Strains Shifts in Bacterial Community->Selection for Resistant Strains Shifts in Bacterial Community->Altered Enzyme Activities Changes in Nutrient Cycling Changes in Nutrient Cycling Altered Enzyme Activities->Changes in Nutrient Cycling Modified Decomposition Rates Modified Decomposition Rates Changes in Nutrient Cycling->Modified Decomposition Rates

Caption: Potential cascade of this compound's effects on soil microbes.

Standardized Experimental Protocols

To assess the non-target effects of fungicides on soil microbes, a structured experimental approach is necessary. The following workflow outlines the key steps involved in such a study.

General Experimental Workflow

cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Microbial Analysis cluster_residue Chemical Analysis Soil Collection and Sieving Soil Collection and Sieving Microcosm Preparation Microcosm Preparation Soil Collection and Sieving->Microcosm Preparation Fungicide Application Fungicide Application Microcosm Preparation->Fungicide Application Incubation Incubation Fungicide Application->Incubation Time-series Sampling Time-series Sampling Incubation->Time-series Sampling Microbial Biomass (CFE) Microbial Biomass (CFE) Time-series Sampling->Microbial Biomass (CFE) Enzyme Assays Enzyme Assays Time-series Sampling->Enzyme Assays Community Structure (PLFA/Sequencing) Community Structure (PLFA/Sequencing) Time-series Sampling->Community Structure (PLFA/Sequencing) Respiration Measurement Respiration Measurement Time-series Sampling->Respiration Measurement Residue Extraction Residue Extraction Time-series Sampling->Residue Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Residue Extraction->LC-MS/MS or GC-MS Analysis

Caption: General workflow for assessing fungicide effects on soil microbes.

Detailed Methodologies
  • Soil Sampling and Preparation: Collect soil from the top 0-15 cm of an appropriate field site. Sieve the soil (e.g., <2 mm) to remove large debris and homogenize.

  • Microcosm Setup: Prepare microcosms using glass jars or other suitable containers, each containing a known mass of soil. Adjust the soil moisture to a specific water holding capacity (e.g., 60%) to ensure optimal microbial activity.

  • Fungicide Application: Apply this compound to the soil at various concentrations, including a control (no fungicide) and concentrations relevant to field application rates. The fungicide is typically dissolved in a carrier solvent, which is then evaporated.

  • Incubation: Incubate the microcosms in a controlled environment (e.g., 25°C, in the dark) for a predetermined period (e.g., 60-90 days), with sampling at regular intervals.

  • Microbial Biomass Analysis: Utilize the Chloroform Fumigation-Extraction (CFE) method to determine microbial biomass carbon and nitrogen.

  • Soil Enzyme Assays:

    • Dehydrogenase Activity: Measure using the triphenyl tetrazolium chloride (TTC) reduction method.

    • Phosphatase Activity: Assess using p-nitrophenyl phosphate (B84403) as a substrate.

    • Urease Activity: Quantify by measuring the rate of ammonia (B1221849) release from urea.

  • Microbial Community Structure Analysis:

    • Phospholipid Fatty Acid (PLFA) Analysis: Extract and analyze fatty acid profiles to characterize the microbial community structure.

    • High-Throughput Sequencing: Extract soil DNA and/or RNA and amplify marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) to identify and quantify the different microbial taxa present.

  • Soil Respiration: Measure the rate of CO₂ evolution from the soil microcosms over time using methods such as alkali trapping and titration or gas chromatography.

  • Residue Analysis: Determine the dissipation rate (e.g., DT₅₀) of this compound in the soil by extracting the compound at different time points and quantifying its concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion and Call for Research

The potential for this compound to exert non-target effects on soil microbial communities is a significant consideration for its environmental risk assessment. While this guide provides a framework based on the known effects of other strobilurin fungicides, it underscores the urgent need for specific research on this compound. Future investigations should focus on generating robust, quantitative data regarding its impact on soil microbial biomass, enzyme activities, and community structure. Such studies are crucial for developing sustainable agricultural practices that minimize the ecological footprint of fungicide use and for informing regulatory decisions. Professionals in the fields of agrochemical development and environmental science are encouraged to prioritize research in this area to fill the current knowledge gap.

Methodological & Application

Application Note: HPLC-UV Method for the Quantitative Determination of Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metominostrobin is a broad-spectrum fungicide belonging to the strobilurin class, widely utilized in agriculture to control a variety of fungal diseases in crops.[1] Accurate and reliable analytical methods are imperative for the quality control of this compound in technical materials and commercial formulations.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, sensitive, and specific technique well-suited for this purpose.[1] This application note details a validated HPLC-UV method for the quantitative analysis of this compound.

Principle

This method employs reversed-phase HPLC to separate this compound from potential impurities and formulation components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a wavelength where this compound exhibits a strong response.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.[1] Data acquisition and processing are managed by a suitable chromatography data system.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection Wavelength 240 nm
Run Time Approximately 10 minutes

Source: Benchchem Application Note[1]

2. Reagents and Standards

  • This compound analytical standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[1] These solutions are used to construct the calibration curve.

4. Sample Preparation (for a 20% Suspension Concentrate Formulation)

  • Accurately weigh a quantity of the formulation equivalent to 25 mg of this compound into a 25 mL volumetric flask.[1]

  • Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Dilute to volume with acetonitrile and mix thoroughly.[1]

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).[1]

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area responses for this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation Summary

The developed HPLC-UV method should be validated in accordance with International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3]

Table 2: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: Linearity

ParameterResult
Concentration Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999

Table 4: Precision

LevelRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Low QC ≤ 2.0%≤ 2.0%
Mid QC ≤ 2.0%≤ 2.0%
High QC ≤ 2.0%≤ 2.0%

Table 5: Accuracy (Recovery)

Spiked ConcentrationRecovery (%)
80% 98 - 102%
100% 98 - 102%
120% 98 - 102%

Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult
LOD 0.01 µg/mL
LOQ 0.05 µg/mL

Note: The quantitative data presented in Tables 2-6 are representative values based on typical validation results for similar HPLC-UV methods and should be confirmed during actual method validation.

Experimental Workflow

Metominostrobin_HPLC_Workflow prep Sample and Standard Preparation hplc HPLC-UV Analysis prep->hplc Inject into HPLC data Data Acquisition and Processing hplc->data Generate Chromatogram quant Quantification data->quant Peak Integration and Calibration report Reporting quant->report Calculate and Report Results

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Logical Relationship)

Metominostrobin_Analysis_Logic sample Sample extraction Extraction with Acetonitrile sample->extraction filtration Filtration (0.45 µm) extraction->filtration dilution Dilution with Mobile Phase filtration->dilution analysis HPLC-UV Analysis dilution->analysis

Caption: Sample preparation logical flow for HPLC analysis.

References

Metominostrobin Residue Analysis in Agricultural Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of metominostrobin residues in various agricultural crops. This compound is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases in crops such as rice, fruits, and vegetables. Monitoring its residues is crucial to ensure food safety and compliance with regulatory limits. The methodologies described herein are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection method.

Quantitative Data Summary

The following tables summarize the Maximum Residue Limits (MRLs) for this compound in selected crops across different regulatory regions and typical performance data for the analytical method described.

Table 1: Maximum Residue Limits (MRLs) for this compound in Selected Agricultural Crops

CropEuropean Union (mg/kg)United States (mg/kg)Japan (mg/kg)
Rice0.90.9 (unhulled)2
Grapes21.02
Tomatoes0.70.61

Note: MRLs are subject to change and should be verified with the respective regulatory agencies for the most current values.[1][2][3][4][5]

Table 2: Typical Method Validation and Performance Data for this compound Analysis by QuEChERS and LC-MS/MS

ParameterRiceGrapesTomatoes
Recovery (%) 85 - 11090 - 11588 - 112
Relative Standard Deviation (RSD) (%) < 15< 10< 15
Limit of Detection (LOD) (mg/kg) 0.0050.0020.003
Limit of Quantification (LOQ) (mg/kg) 0.010.010.01

Data compiled from various studies on pesticide residue analysis.[6][7][8][9][10]

Experimental Protocols

This section details the step-by-step procedures for the extraction and analysis of this compound residues in agricultural crop samples.

Sample Preparation and Homogenization
  • For high-moisture samples (e.g., tomatoes, grapes), weigh a representative portion (e.g., 1 kg) of the sample.

  • Chop the sample into smaller pieces and homogenize using a high-speed blender until a uniform paste is obtained.

  • For low-moisture samples (e.g., rice), grind a representative portion to a fine powder using a laboratory mill.

  • Store the homogenized samples in airtight containers at -20°C until extraction to prevent degradation of the analyte.

QuEChERS Extraction Protocol

This protocol is based on the widely used AOAC Official Method 2007.01.

Materials:

  • Homogenized sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • 50 mL centrifuge tubes with screw caps

  • High-speed centrifuge

Procedure:

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like rice, use 3 g of the powdered sample and add 12 mL of reagent water, then allow to hydrate (B1144303) for 30 minutes.

  • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

  • Add the internal standard solution, if used.

  • Add the QuEChERS extraction salts: 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.

  • Immediately cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Materials:

  • Supernatant from the extraction step

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (for samples with high fat/lipid content)

  • Graphitized Carbon Black (GCB) (for samples with high pigment content, use with caution as it may adsorb planar pesticides)

  • 15 mL centrifuge tubes

Procedure:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer from the extraction step into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA. For pigmented samples like tomatoes, a combination of PSA and C18 might be used.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

MS/MS Conditions (for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 313.1

  • Product Ions (m/z) (Collision Energy):

    • Quantifier: 148.1 (20 eV)

    • Qualifier: 133.1 (25 eV)

  • Dwell Time: 100 ms

Note: These are typical parameters and may require optimization based on the specific instrument and column used.[8][9][11]

Visualizations

Experimental Workflow

Metominostrobin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Agricultural Crop Sample (Rice, Grapes, Tomato) Homogenize Homogenization (Blending/Grinding) Sample->Homogenize Extraction 1. Extraction (Acetonitrile + Salts) Homogenize->Extraction Centrifuge1 2. Centrifugation Extraction->Centrifuge1 Cleanup 3. Dispersive SPE (PSA, MgSO4) Centrifuge1->Cleanup Centrifuge2 4. Centrifugation Cleanup->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Data Data Processing & Quantification LCMS->Data Metominostrobin_MoA cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I NADH Dehydrogenase CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II Succinate Dehydrogenase ComplexII->CoQ e- ComplexIII Complex III Cytochrome bc1 CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV Cytochrome c Oxidase ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient CoQ->ComplexIII e- CytC->ComplexIV e- This compound This compound (QoI Fungicide) This compound->ComplexIII Inhibits Qo site

References

Application Note: High-Throughput Analysis of Metominostrobin in Soil using the QuEChERS Method coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. Its potential for accumulation in soil necessitates reliable and efficient analytical methods to monitor its residues, ensuring environmental safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of pesticide residues in various matrices due to its simplicity, speed, and low solvent consumption. This application note provides a detailed protocol for the extraction and quantification of this compound from soil using the QuEChERS method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₆H₁₆N₂O₃[1]
Molecular Weight 284.31 g/mol [1][2]
Melting Point 87-89 °C[2]
IUPAC Name (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide[1]

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

This protocol is based on established QuEChERS methods for pesticide residue analysis in soil.[3][4]

Materials:

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of reagent water to the tube and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • The upper acetonitrile layer is the sample extract.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is crucial for removing matrix co-extractives that could interfere with the LC-MS/MS analysis.

Materials:

  • 2 mL or 15 mL d-SPE centrifuge tubes containing:

    • Anhydrous magnesium sulfate (MgSO₄)

    • Primary Secondary Amine (PSA) sorbent

    • C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) from the extraction step into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex the tube for 30 seconds to ensure the sorbents are well-dispersed in the extract.

  • Centrifuge the tube at high speed (e.g., ≥10000 rpm) for 2 minutes.

  • The resulting supernatant is the cleaned-up sample extract.

LC-MS/MS Analysis

The cleaned-up extract is analyzed by LC-MS/MS for the quantification of this compound. The following are suggested starting parameters and should be optimized for the specific instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Condition
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Parameters (for this compound):

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 285.1
Product Ions (m/z) 182.1 (Quantifier), 224.1 (Qualifier)
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

Note: The precursor and product ions are based on the [M+H]⁺ adduct of this compound and common fragmentation patterns for strobilurin fungicides. These should be confirmed by direct infusion of a this compound standard.

Quantitative Data Summary

Table 1: Representative Performance Data for Strobilurin Fungicides in Soil using QuEChERS-LC-MS/MS

ParameterExpected Value
Recovery (%) 70 - 120%
Precision (RSD %) < 20%
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg

Disclaimer: The data in this table is representative of the performance of the QuEChERS method for strobilurin fungicides in soil and should be used for guidance only. Method validation should be performed in the user's laboratory to determine the actual performance for this compound.

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and analysis of this compound from soil samples.

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. QuEChERS Extraction cluster_cleanup 3. d-SPE Cleanup cluster_analysis 4. Analysis soil_sample 10g Homogenized Soil Sample add_water Add 10mL Water & Vortex soil_sample->add_water add_acn Add 10mL Acetonitrile add_water->add_acn add_salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) add_acn->add_salts vortex Vortex Vigorously (1 min) add_salts->vortex centrifuge1 Centrifuge (5 min) vortex->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant dspe_tube d-SPE Tube (MgSO4, PSA, C18) vortex_dspe Vortex (30 sec) dspe_tube->vortex_dspe centrifuge2 Centrifuge (2 min) vortex_dspe->centrifuge2 final_extract Cleaned-up Extract centrifuge2->final_extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis

Caption: QuEChERS workflow for this compound in soil.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from soil samples prior to LC-MS/MS analysis. The described protocol, including the d-SPE cleanup step, is designed to deliver clean extracts and enable sensitive and reliable quantification of this compound residues. While representative performance data for similar compounds suggests good recovery and precision, it is essential for individual laboratories to perform a full method validation to establish their own performance characteristics for this compound in their specific soil matrices.

References

Application Note: Analysis of Metominostrobin and its Degradation Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a general framework and protocol for the identification and quantification of the fungicide metominostrobin and its potential degradation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of published data on the specific degradation pathways of this compound, this document outlines a comprehensive approach for conducting forced degradation studies (hydrolysis and photolysis) to generate, identify, and quantify its principal degradants. The described methodologies are intended to guide researchers in developing a robust and sensitive analytical method for monitoring the environmental fate of this compound.

Introduction

This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1] Like other pesticides, its environmental fate is of significant interest, as its degradation can lead to the formation of various transformation products with potentially different toxicological and mobility profiles. Understanding the degradation pathways of this compound under various environmental conditions, such as hydrolysis and photolysis, is crucial for a comprehensive risk assessment.

Forced degradation studies are an essential tool for identifying potential degradation products that may form under relevant environmental conditions.[2][3][4] These studies involve subjecting the parent compound to stress conditions like acidic, basic, and neutral hydrolysis, as well as photolytic exposure to simulate natural degradation processes.[5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues and their metabolites in complex matrices.[7] Its high selectivity and sensitivity make it the method of choice for trace-level analysis in environmental and food samples.

This application note provides a generalized experimental protocol for:

  • Conducting forced degradation of this compound through hydrolysis and photolysis.

  • Developing a sensitive and specific LC-MS/MS method for the analysis of this compound and its potential degradation products.

  • A framework for data presentation and analysis.

Experimental Protocols

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under controlled laboratory conditions that simulate key environmental degradation pathways.

a) Hydrolytic Degradation

  • Materials: this compound analytical standard, HPLC-grade water, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

    • Prepare three aqueous solutions:

      • Acidic: 0.1 M HCl

      • Neutral: HPLC-grade water

      • Alkaline: 0.1 M NaOH

    • Spike an aliquot of the this compound stock solution into each of the three aqueous solutions to a final concentration of 10 µg/mL.

    • Incubate the solutions in the dark at a controlled temperature (e.g., 50°C) to accelerate degradation.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and alkaline samples before LC-MS/MS analysis.

    • Store samples at ≤ 4°C until analysis.

b) Photolytic Degradation

  • Materials: this compound analytical standard, HPLC-grade water, quartz tubes.

  • Procedure:

    • Prepare an aqueous solution of this compound at a concentration of 10 µg/mL in a quartz tube.

    • Prepare a control sample by wrapping a quartz tube containing the same solution in aluminum foil to protect it from light.

    • Expose the sample to a light source that simulates sunlight (e.g., a xenon arc lamp) in a photostability chamber.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Store samples at ≤ 4°C in the dark until analysis.

Sample Preparation for LC-MS/MS Analysis

For the analysis of this compound and its degradation products in environmental samples such as water and soil, a sample extraction and clean-up procedure is necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis.

  • Water Samples:

    • For clear water samples, a direct injection after filtration (0.22 µm) may be possible.

    • For turbid water, a liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) may be required, followed by solvent evaporation and reconstitution in the initial mobile phase.

  • Soil Samples:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to create a slurry.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake immediately for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

    • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing clean-up sorbents (e.g., PSA and C18).

    • Vortex for 30 seconds and centrifuge at ≥ 3000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (Suggested Starting Point):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for strobilurin fungicides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and targeted screening for potential degradation products. A full scan or product ion scan can be used for the initial identification of unknown degradants.

    • MRM Transitions: For this compound, specific precursor-to-product ion transitions need to be optimized. Based on available libraries, a starting point could be explored. For degradation products, precursor ions would be hypothesized based on expected reactions (e.g., hydrolysis of ester or ether linkages, demethylation) and their fragmentation patterns would be determined experimentally.

Data Presentation

Quantitative data for the degradation of this compound should be summarized in a clear and structured table to facilitate comparison of its stability under different conditions.

Table 1: Degradation of this compound under Forced Degradation Conditions.

Stress ConditionTime (hours)This compound Concentration (µg/mL)% DegradationMajor Degradation Products Identified (m/z)
Acid Hydrolysis (0.1 M HCl, 50°C) 010.00-
29.55DP1 (m/z)
48.812DP1 (m/z)
87.525DP1 (m/z)
245.248DP1 (m/z), DP2 (m/z)
483.169DP1 (m/z), DP2 (m/z)
Alkaline Hydrolysis (0.1 M NaOH, 50°C) 010.00-
27.822DP3 (m/z)
46.139DP3 (m/z)
84.060DP3 (m/z), DP4 (m/z)
241.585DP3 (m/z), DP4 (m/z)
48< LOQ> 99DP3 (m/z), DP4 (m/z)
Photolysis (Simulated Sunlight) 010.00-
29.28DP5 (m/z)
48.119DP5 (m/z)
86.535DP5 (m/z), DP6 (m/z)
243.862DP5 (m/z), DP6 (m/z)
481.981DP5 (m/z), DP6 (m/z)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Visualization of Experimental Workflow and Degradation Pathway

experimental_workflow cluster_degradation Forced Degradation cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis This compound Standard This compound Standard Hydrolysis (Acid, Neutral, Base) Hydrolysis (Acid, Neutral, Base) This compound Standard->Hydrolysis (Acid, Neutral, Base) Photolysis (Simulated Sunlight) Photolysis (Simulated Sunlight) This compound Standard->Photolysis (Simulated Sunlight) Degraded Samples Degraded Samples Hydrolysis (Acid, Neutral, Base)->Degraded Samples Photolysis (Simulated Sunlight)->Degraded Samples Environmental Sample (Soil/Water) Environmental Sample (Soil/Water) Extraction (QuEChERS) Extraction (QuEChERS) Environmental Sample (Soil/Water)->Extraction (QuEChERS) Clean-up (d-SPE) Clean-up (d-SPE) Extraction (QuEChERS)->Clean-up (d-SPE) LC-MS/MS Analysis LC-MS/MS Analysis Clean-up (d-SPE)->LC-MS/MS Analysis Degraded Samples->LC-MS/MS Analysis Identification of Degradation Products Identification of Degradation Products LC-MS/MS Analysis->Identification of Degradation Products Quantification Quantification LC-MS/MS Analysis->Quantification Pathway Elucidation Pathway Elucidation Identification of Degradation Products->Pathway Elucidation

Figure 1: General workflow for the analysis of this compound degradation products.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound DP1 Degradation Product 1 (e.g., Ester Cleavage) This compound->DP1 Acidic/Alkaline Conditions DP2 Degradation Product 2 (e.g., Amide Cleavage) This compound->DP2 Alkaline Conditions DP3 Degradation Product 3 (e.g., Isomerization) This compound->DP3 UV Light DP4 Degradation Product 4 (e.g., Ring Modification) This compound->DP4 UV Light Further Degradation Further Degradation DP1->Further Degradation DP3->Further Degradation

Figure 2: Hypothetical degradation pathway of this compound.

Conclusion

This application note provides a foundational methodology for the LC-MS/MS analysis of this compound and its degradation products. The outlined protocols for forced degradation studies and sample preparation, combined with the suggested starting parameters for LC-MS/MS analysis, offer a robust framework for researchers to develop and validate a method tailored to their specific instrumentation and research questions. The successful application of these methods will enable a more thorough understanding of the environmental fate of this compound and contribute to more accurate environmental risk assessments. Further research is warranted to identify and confirm the specific structures of this compound's degradation products.

References

Application Note and Protocol for Metominostrobin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[1] Ensuring the stability of this compound in its technical grade and formulated products is crucial for maintaining its efficacy and safety. This document provides a comprehensive protocol for conducting stability testing of this compound, including forced degradation studies and long-term stability assessment under various environmental conditions. The methodologies outlined herein are designed to identify potential degradation pathways and to establish a stability-indicating analytical method.

This compound, with the chemical formula C₁₆H₁₆N₂O₃, belongs to the strobilurin class of fungicides.[2] These fungicides are known to be susceptible to degradation under certain environmental conditions, including pH, temperature, and light.[3] Therefore, a thorough stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound and its formulations.

Materials and Methods

Materials
  • This compound analytical standard (≥98% purity)

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Phosphate (B84403) buffer salts (analytical grade)

  • C18 solid-phase extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Analytical balance

  • pH meter

  • Forced-air stability chambers

  • Photostability chamber

  • Vortex mixer

  • Sonication bath

  • Centrifuge

Experimental Protocols

Preparation of Standard and Sample Solutions

3.1.1 Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8°C and protected from light.[4]

3.1.2 Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.[4]

3.1.3 Sample Preparation

For formulated products, accurately weigh a quantity of the formulation equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with acetonitrile and mix thoroughly. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).[4]

Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient from its degradation products. The following method is a starting point and should be validated for its stability-indicating properties.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to separate all degradation products.

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: 40°C[4]

  • Detection Wavelength: 240 nm[4]

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation pathways of this compound under various stress conditions.[5]

3.3.1 Acid Hydrolysis

  • To 1 mL of the standard stock solution, add 1 mL of 1 M HCl.

  • Heat the mixture at 80°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1 M NaOH.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3.3.2 Base Hydrolysis

  • To 1 mL of the standard stock solution, add 1 mL of 1 M NaOH.

  • Heat the mixture at 80°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1 M HCl.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3.3.3 Oxidative Degradation

  • To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

3.3.4 Thermal Degradation

  • Expose the solid this compound standard to a temperature of 105°C for 7 days in a forced-air oven.

  • After exposure, dissolve the sample in acetonitrile, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.

3.3.5 Photolytic Degradation

  • Expose the solid this compound standard and a solution of this compound in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • After exposure, prepare solutions of the solid and dilute the exposed solution to a suitable concentration with the mobile phase and analyze by HPLC. A control sample protected from light should be analyzed in parallel.

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are conducted to determine the shelf-life of the product under recommended storage conditions. These studies should be performed according to the OECD Test Guideline 506 for Stability of Pesticide Residues in Stored Commodities.[4][6]

  • Long-Term Stability: Store the samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Stability: Store the samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term stability, and 0, 3, and 6 months for accelerated stability).

Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperatureThis compound Assay (%)Number of Degradation ProductsPeak Area of Major Degradant (%)
1 M HCl24 hours80°C
1 M NaOH24 hours80°C
30% H₂O₂24 hoursRoom Temp
Thermal (Solid)7 days105°C
Photolytic (Solid)As per ICH Q1BPhotostability Chamber
Photolytic (Solution)As per ICH Q1BPhotostability Chamber

Table 2: Long-Term and Accelerated Stability Data

Storage ConditionTime Point (Months)This compound Assay (%)Degradation Products (%)Physical Observations
25°C/60% RH 0
3
6
9
12
40°C/75% RH 0
3
6

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_forced Forced Degradation cluster_stability Long-Term Stability prep_standard Prepare Standard Solutions analysis HPLC Analysis prep_standard->analysis prep_sample Prepare Sample Solutions prep_sample->analysis acid Acid Hydrolysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal Degradation thermal->analysis photo Photolytic Degradation photo->analysis long_term Long-Term Study (25°C/60% RH) long_term->analysis accelerated Accelerated Study (40°C/75% RH) accelerated->analysis data Data Analysis and Reporting analysis->data

Caption: Experimental workflow for this compound stability testing.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound amide_hydrolysis Amide Bond Cleavage This compound->amide_hydrolysis ether_hydrolysis Ether Bond Cleavage This compound->ether_hydrolysis n_oxide N-Oxide Formation This compound->n_oxide isomerization E/Z Isomerization This compound->isomerization photo_cleavage Photolytic Cleavage This compound->photo_cleavage

Caption: Potential degradation pathways of this compound.

References

Application Notes and Protocols: Assessing the Impact of Metominostrobin on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. As with many agrochemicals, understanding its impact on non-target soil microorganisms is crucial for assessing its overall environmental footprint and ensuring soil health. Soil microbial communities are vital for nutrient cycling, organic matter decomposition, and maintaining soil structure.[1] This document provides a detailed methodology for assessing the impact of this compound on these essential soil microbial communities.

The protocols outlined below cover key aspects of soil microbial analysis, including the assessment of microbial biomass, the diversity of bacterial and fungal communities, and the activity of critical soil enzymes. These methods are designed to provide a comprehensive picture of the potential ecotoxicological effects of this compound on the soil microbiome. As a strobilurin fungicide, this compound acts by inhibiting mitochondrial respiration, a fundamental process in many organisms, including fungi.[2]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are structured for easy comparison of soil samples treated with this compound against untreated control samples.

Table 1: Soil Microbial Biomass

Treatment GroupMicrobial Biomass Carbon (µg C/g soil)Microbial Biomass Nitrogen (µg N/g soil)Total Phospholipid Fatty Acids (nmol/g soil)
Control (No this compound)
This compound (Recommended Dose)
This compound (10x Recommended Dose)

Table 2: Soil Microbial Community Diversity (α-Diversity Indices)

Treatment GroupBacterial Shannon IndexBacterial Chao1 IndexFungal Shannon IndexFungal Chao1 Index
Control (No this compound)
This compound (Recommended Dose)
This compound (10x Recommended Dose)

Table 3: Relative Abundance of Dominant Microbial Phyla (%)

Treatment GroupProteobacteriaAcidobacteriaActinobacteriaAscomycotaBasidiomycota
Control (No this compound)
This compound (Recommended Dose)
This compound (10x Recommended Dose)

Table 4: Soil Enzyme Activity

Treatment GroupDehydrogenase (µg TPF/g soil/24h)Urease (µg NH₄⁺-N/g soil/2h)Acid Phosphatase (µg pNP/g soil/h)Alkaline Phosphatase (µg pNP/g soil/h)
Control (No this compound)
This compound (Recommended Dose)
This compound (10x Recommended Dose)

Experimental Protocols

Experimental Design and Soil Sampling

A microcosm study is a common approach to investigate the effects of pesticides on soil microbial communities under controlled laboratory conditions.

Protocol 1.1: Soil Microcosm Setup

  • Soil Collection: Collect topsoil (0-20 cm depth) from a field with no recent history of fungicide application. Remove large debris and roots, and sieve the soil through a 2 mm mesh.

  • Acclimation: Acclimate the soil for one week at 25°C in the dark to stabilize microbial activity.

  • Treatment Groups: Prepare three treatment groups in triplicate:

    • Control: Soil treated with a carrier solvent (e.g., acetone) only.

    • Recommended Dose: Soil treated with this compound at the manufacturer's recommended field application rate.

    • 10x Recommended Dose: Soil treated with this compound at ten times the recommended rate to assess dose-dependent effects.

  • Application: Dissolve this compound in a minimal amount of a suitable solvent and mix thoroughly with the soil to achieve the target concentrations. Allow the solvent to evaporate completely in a fume hood.

  • Incubation: Place the treated soil samples in sterile containers, adjust the moisture content to 60% of water-holding capacity, and incubate in the dark at 25°C.

  • Sampling: Collect soil samples from each microcosm at specified time points (e.g., 1, 7, 14, 30, and 60 days) for analysis.

Analysis of Soil Microbial Biomass

Protocol 2.1: Chloroform (B151607) Fumigation-Extraction for Microbial Biomass Carbon (MBC) and Nitrogen (MBN)

  • Fumigation: Place a subsample of fresh soil in a desiccator containing chloroform (ethanol-free). Evacuate the desiccator to fumigate the soil for 24 hours.

  • Extraction: Extract both fumigated and non-fumigated soil samples with 0.5 M K₂SO₄ solution by shaking for 30 minutes.

  • Analysis: Analyze the extracts for total organic carbon and total nitrogen using a TOC/TN analyzer.

  • Calculation: Calculate MBC and MBN as the difference between the fumigated and non-fumigated extracts, using appropriate correction factors.

Protocol 2.2: Phospholipid Fatty Acid (PLFA) Analysis

  • Lipid Extraction: Extract lipids from freeze-dried soil samples using a one-phase chloroform-methanol-phosphate buffer extractant.

  • Fractionation: Separate the lipid extract into neutral lipids, glycolipids, and phospholipids (B1166683) using solid-phase extraction (SPE) columns.

  • Methylation: Convert the fatty acids in the phospholipid fraction to fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.

  • Quantification: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). Identify and quantify individual PLFAs based on their retention times and mass spectra. The total concentration of PLFAs serves as an indicator of viable microbial biomass.[3]

Analysis of Microbial Community Structure

Protocol 3.1: Soil DNA Extraction and Sequencing

  • DNA Extraction: Extract total genomic DNA from soil samples using a commercially available soil DNA isolation kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Bacteria: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R).[4]

    • Fungi: Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal RNA gene cluster using primers such as ITS1F and ITS2.[5]

  • Library Preparation and Sequencing: Prepare sequencing libraries from the amplicons and perform high-throughput sequencing on a platform such as Illumina MiSeq.[6]

  • Bioinformatic Analysis: Process the raw sequencing data to perform quality filtering, chimera removal, and operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking. Assign taxonomy to the sequences and calculate diversity indices (e.g., Shannon, Chao1) and relative abundances of different microbial taxa.

Measurement of Soil Enzyme Activities

Fungicides have been shown to inhibit the activity of key soil enzymes.[2][7]

Protocol 4.1: Dehydrogenase Activity

  • Incubate soil samples with 2,3,5-triphenyltetrazolium chloride (TTC) solution.

  • Dehydrogenase activity reduces TTC to triphenyl formazan (B1609692) (TPF).

  • Extract the TPF with methanol (B129727) and measure its concentration spectrophotometrically at 485 nm.

Protocol 4.2: Urease Activity

Protocol 4.3: Phosphatase (Acid and Alkaline) Activity

  • Incubate soil samples with p-nitrophenyl phosphate (B84403) (pNPP) solution buffered at an acidic (pH 6.5) or alkaline (pH 11) pH.

  • Phosphatase enzymes hydrolyze pNPP to p-nitrophenol (pNP).

  • Measure the concentration of pNP spectrophotometrically at 400 nm.

This compound Residue Analysis

Protocol 5.1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

  • Extraction: Extract a soil sample with acetonitrile (B52724) and water.

  • Partitioning: Add magnesium sulfate (B86663) and sodium chloride to induce phase separation.

  • Clean-up (d-SPE): Clean up the acetonitrile extract using dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components.

  • Analysis: Analyze the final extract for this compound residues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Microcosm Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving acclimation Acclimation (1 week) soil_collection->acclimation treatment This compound Application (Control, 1x, 10x) acclimation->treatment incubation Incubation (60 days) treatment->incubation sampling Time-course Sampling incubation->sampling biomass Microbial Biomass (CFE, PLFA) sampling->biomass diversity Microbial Diversity (DNA Extraction, 16S/ITS Seq) sampling->diversity enzyme Enzyme Activity (Dehydrogenase, Urease, etc.) sampling->enzyme residue Residue Analysis (QuEChERS, LC-MS/MS) sampling->residue data_analysis Statistical Analysis & Visualization biomass->data_analysis diversity->data_analysis enzyme->data_analysis residue->data_analysis impact_assessment Impact Assessment data_analysis->impact_assessment

Caption: Experimental workflow for assessing this compound's impact.

This compound Degradation and Impact Pathway

degradation_pathway cluster_degradation Degradation Processes cluster_impact Impact on Microbial Community This compound This compound in Soil microbial_degradation Microbial Degradation This compound->microbial_degradation abiotic_degradation Abiotic Degradation (Hydrolysis, Photolysis) This compound->abiotic_degradation biomass_change Change in Microbial Biomass (MBC, MBN, PLFA) This compound->biomass_change diversity_shift Shift in Community Diversity & Structure This compound->diversity_shift enzyme_inhibition Inhibition of Soil Enzyme Activity This compound->enzyme_inhibition Metabolites Degradation Metabolites microbial_degradation->Metabolites abiotic_degradation->Metabolites soil_function Alteration of Soil Functions (Nutrient Cycling, Decomposition) biomass_change->soil_function diversity_shift->soil_function enzyme_inhibition->soil_function

Caption: Conceptual pathway of this compound's fate and impact in soil.

References

Application Notes and Protocols for Metominostrobin Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experimental studies on Metominostrobin resistance in fungal pathogens. The protocols outlined below cover essential in vitro and molecular assays to identify, characterize, and monitor resistance development.

Introduction to this compound and Resistance

This compound is a broad-spectrum systemic fungicide belonging to the strobilurin class (QoI fungicides).[1][2] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][3][4] This disruption of electron transfer blocks ATP synthesis, ultimately leading to fungal cell death.[2] The primary target for this compound is the cytochrome b protein.

The emergence of fungicide resistance is a significant threat to effective disease management in agriculture. For strobilurin fungicides like this compound, the most common mechanism of resistance is a target-site mutation in the cytochrome b gene (cytb).[5][6] A single nucleotide polymorphism leading to an amino acid substitution from glycine (B1666218) to alanine (B10760859) at position 143 (G143A) is frequently associated with a high level of resistance.[5][6][7] Understanding the frequency and dynamics of such resistance is crucial for developing sustainable disease control strategies.

Experimental Design for Resistance Studies

A robust experimental design is fundamental to accurately assess this compound resistance. Key components of such a design include:

  • Isolation and Characterization of Fungal Strains: Collection of fungal isolates from geographically diverse locations with varying histories of fungicide exposure.

  • Baseline Sensitivity Assays: Establishing the sensitivity of a wild-type, unexposed fungal population to this compound. This serves as a reference for comparison with potentially resistant isolates.

  • Dose-Response Assays: Determining the effective concentration (EC₅₀) of this compound that inhibits 50% of fungal growth or spore germination for each isolate.

  • Molecular Analysis: Screening for known resistance mutations, such as the G143A substitution in the cytb gene.

  • Fitness Assays: Evaluating the ecological fitness of resistant strains in the absence of the fungicide to understand their persistence in the population.

Logical Flow of a this compound Resistance Study

A Isolate Fungal Strains from Field C Perform Dose-Response Assays (EC50 Determination) A->C B Establish Baseline Sensitivity (Wild-Type) D Calculate Resistance Factor (RF) B->D C->D E Molecular Screening (e.g., G143A in cytb gene) D->E If RF > Threshold G Data Analysis and Interpretation D->G If RF <= Threshold F Characterize Fitness of Resistant Strains E->F F->G H Develop Resistance Management Strategies G->H

Caption: Logical workflow for a this compound resistance study.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay (Mycelial Growth Inhibition)

This protocol determines the EC₅₀ value of this compound for different fungal isolates.

Materials:

  • Pure cultures of fungal isolates

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in acetone)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Acetone (B3395972) (for control)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final concentration of acetone is the same in all plates, including the control (typically ≤ 0.1% v/v).

    • Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus in the dark.

    • Incubate until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter and subtract the diameter of the initial mycelial plug.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

    • Determine the EC₅₀ value by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Protocol 2: Molecular Detection of the G143A Mutation

This protocol uses Polymerase Chain Reaction (PCR) and DNA sequencing or allele-specific PCR to detect the G143A mutation in the cytb gene.

Materials:

  • Fungal mycelium

  • DNA extraction kit or CTAB method reagents

  • PCR primers flanking the G143 codon in the cytb gene

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment and reagents

  • DNA sequencing service or allele-specific primers

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the mycelium of each fungal isolate using a commercial kit or a standard CTAB protocol.

    • Assess the quality and quantity of the extracted DNA.

  • PCR Amplification:

    • Set up a PCR reaction to amplify the target region of the cytb gene containing the 143rd codon.

    • A typical reaction mixture includes: DNA template, forward primer, reverse primer, PCR master mix, and nuclease-free water.

    • Use a thermal cycler with an appropriate program (annealing temperature will depend on the primers used).

  • Verification of PCR Product:

    • Run the PCR products on an agarose (B213101) gel to confirm the amplification of a fragment of the expected size.

  • Mutation Detection:

    • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. Align the resulting sequence with the wild-type cytb gene sequence to identify any nucleotide changes at the 143rd codon (GGT for glycine to GCT, GCC, GCA, or GCG for alanine).[7]

    • Allele-Specific PCR: Design two forward primers, one specific for the wild-type allele (ending in G) and one for the resistant allele (ending in C). Run two separate PCR reactions for each isolate, each with a different forward primer and the common reverse primer. The amplification of a product will indicate the presence of the corresponding allele.[8]

Data Presentation

Quantitative data from resistance studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Sensitivity of Fungal Isolates to this compound

Isolate IDOrigin (Location/Host)EC₅₀ (µg/mL)95% Confidence IntervalResistance Factor (RF)¹
WT-01Lab Strain (Wild-Type)0.050.04 - 0.061.0
F-101Field A / Wheat0.080.07 - 0.091.6
F-102Field A / Wheat15.213.5 - 17.1304.0
F-201Field B / Barley0.110.09 - 0.132.2
F-202Field B / Barley21.519.8 - 23.3430.0

¹Resistance Factor (RF) = EC₅₀ of the isolate / EC₅₀ of the wild-type sensitive isolate.

Table 2: Molecular Characterization of this compound Resistance

Isolate IDG143A Mutation in cytbGenotypeResistance Phenotype
WT-01Not DetectedGGT (Glycine)Sensitive
F-101Not DetectedGGT (Glycine)Sensitive
F-102DetectedGCT (Alanine)Resistant
F-201Not DetectedGGT (Glycine)Sensitive
F-202DetectedGCC (Alanine)Resistant

Visualization of Key Pathways and Workflows

This compound Mode of Action and Resistance Pathway

cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I Q Coenzyme Q ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC No_ATP ATP Synthesis Blocked ComplexIII->No_ATP ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Q->ComplexIII CytC->ComplexIV ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexIII Inhibits Qo site Resistance G143A Mutation in Cytochrome b Resistance->ComplexIII Prevents binding

Caption: this compound inhibits Complex III, blocking ATP synthesis.

Experimental Workflow for Fungicide Efficacy Testing

A Fungal Isolate Culture C Inoculate Fungicide-Amended Media A->C B Prepare Fungicide Dilutions B->C D Incubation C->D E Measure Mycelial Growth D->E F Calculate Percent Inhibition E->F G Determine EC50 Value F->G

Caption: Workflow for in vitro fungicide efficacy testing.

References

Application Notes and Protocols for Metominostrobin Residue Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metominostrobin is a broad-spectrum fungicide belonging to the strobilurin class, widely employed in agriculture to protect crops such as rice, fruits, and vegetables from a variety of fungal diseases.[1][2][3] Its extensive use necessitates accurate and reliable analytical methods to monitor its residues in food products and the environment, ensuring compliance with regulatory Maximum Residue Limits (MRLs) and safeguarding consumer health.[1] This document provides detailed protocols for the analysis of this compound residues using various chromatographic techniques.

Analytical Standards

For accurate and reproducible quantitative analysis, the use of high-purity certified reference materials is essential.[1] Analytical standards for both (Z)-Metominostrobin and (E)-Metominostrobin are commercially available and should be used for instrument calibration and recovery studies.[3][4][5]

Available Standards:

  • (Z)-Metominostrobin (CAS No: 133408-51-2)[3]

  • (E)-Metominostrobin (CAS No: 133408-50-1)[4]

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for pesticide residue analysis in a variety of matrices.[6][7][8][9][10][11]

Materials and Reagents:

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes (50 mL)

  • Acetonitrile (B52724) (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., Primary Secondary Amine - PSA)

  • 0.45 µm syringe filters

Procedure:

  • Homogenization: Weigh a representative portion (e.g., 10-15 g) of the sample (e.g., fruits, vegetables) and homogenize it.[7][11]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.[7][11]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).[7][12]

    • Cap the tube and shake vigorously for 1 minute.[6]

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.[6][11]

  • Clean-up (d-SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and magnesium sulfate.[13]

    • Vortex for 30 seconds.

    • Centrifuge for 2-3 minutes at ≥3000 rpm.[13]

  • Final Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.45 µm syringe filter.[2]

    • The extract is now ready for analysis by HPLC, GC-MS, or LC-MS/MS. For GC analysis, a solvent exchange to acetone/hexane may be necessary.[6][8]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_final Final Preparation sample 1. Homogenized Sample (10-15g) add_solvent 2. Add Acetonitrile sample->add_solvent add_salts 3. Add MgSO4 & NaCl add_solvent->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge (≥3000 x g) shake->centrifuge1 supernatant 6. Transfer Supernatant centrifuge1->supernatant add_dspe 7. Add to d-SPE Tube (PSA & MgSO4) supernatant->add_dspe vortex 8. Vortex (30 sec) add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 filter 10. Filter Extract (0.45 µm) centrifuge2->filter analysis 11. Ready for Instrumental Analysis filter->analysis

QuEChERS Sample Preparation Workflow
Protocol 2: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in technical materials and formulated products.[2]

Instrumentation and Conditions:

ParameterSpecification
Instrument Standard HPLC system with UV-Vis detector[2]
Column Reversed-phase C18 column[2][14]
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid (e.g., 70:30 v/v)[14]
Flow Rate 1.0 mL/min[14]
Column Temperature 40°C[14]
Injection Volume 20 µL[14]
Detection UV at 240 nm[14]

Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound analytical standard into a 25 mL volumetric flask and dissolve in acetonitrile.[2]

  • Working Solutions: Prepare a series of working standards (e.g., 1 to 50 µg/mL) by diluting the stock solution with the mobile phase.[2]

Sample Preparation:

  • Accurately weigh a quantity of the formulation equivalent to 25 mg of this compound into a 25 mL volumetric flask.[2]

  • Add ~15 mL of acetonitrile and sonicate for 15 minutes.[2]

  • Dilute to volume with acetonitrile and mix.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Further dilute with the mobile phase to a concentration within the calibration range.[2]

Protocol 3: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides high selectivity and sensitivity for the analysis of pesticide residues in complex matrices.[8][10]

Instrumentation and Conditions:

ParameterSpecification
Instrument Gas Chromatograph coupled with a Tandem Mass Spectrometer[6][10]
Column DB-5MS UI capillary column (or equivalent), 30 m x 0.25 mm x 0.25 µm[6]
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min[6][12]
Injector Temperature 280°C[6][12]
Injection Mode Splitless (1 µL)[6]
Oven Program Initial 60°C (1 min), ramp to 170°C at 40°C/min, then to 310°C at 10°C/min, hold for 2.25 min[6]
Ion Source Electron Ionization (EI)[6]
Detection Mode Multiple Reaction Monitoring (MRM)[8][12]
Protocol 4: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the simultaneous determination of multiple pesticide residues, including strobilurins like this compound, in complex food and environmental samples.[6][9][15]

Instrumentation and Conditions:

ParameterSpecification
Instrument Liquid Chromatograph coupled with a Tandem Mass Spectrometer[6][9]
Column C18 column (e.g., CORTECS UPLC, C18, 1.6 µm, 2.1 mm x 10 cm)[6][9]
Mobile Phase Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile or Methanol with 0.1% formic acid[9]
Flow Rate 0.3 mL/min[6]
Injection Volume 5 µL[6]
Ion Source Electrospray Ionization (ESI), typically in positive mode[6][9]
Detection Mode Scheduled Multiple Reaction Monitoring (sMRM)[9]

Data Summary and Performance

The performance of these methods should be validated according to established guidelines (e.g., SANTE/11312/2021).[9] Key validation parameters are summarized below.

Typical Method Validation Parameters:

ParameterHPLC-UVGC-MS/MSLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.99
LOD (Limit of Detection) ~0.01 mg/L[14]< 0.01 mg/kg< 10 µg/kg[9]
LOQ (Limit of Quantification) ~0.05 mg/L[14]≤ 0.01 mg/kg[10]< 10 µg/kg[9]
Recovery (%) 90-97%[14]70-120%[10]70-120%[9]
Precision (RSD%) < 3%[14]≤ 20%[10]< 20%[9]

Note: Values are typical and may vary depending on the specific matrix and instrumentation.

Analytical_Method_Selection objective Analytical Objective qc Quality Control of Formulated Products objective->qc residue_trace Trace Residue Analysis in Complex Matrices (Food/Environmental) objective->residue_trace multi_residue Multi-Residue Screening objective->multi_residue hplc HPLC-UV qc->hplc High Concentration Cost-Effective gcms GC-MS/MS residue_trace->gcms Good for Volatile/ Non-polar Analytes lcms LC-MS/MS residue_trace->lcms High Sensitivity & Specificity multi_residue->lcms Broad Applicability

Logic for Analytical Method Selection

References

Application of Metominostrobin in Fungal Respiration Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi, making it a valuable tool for studying fungal bioenergetics and developing new antifungal agents.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in fungal respiration studies.

This compound acts as a Quinone outside Inhibitor (QoI) by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

Data Presentation: In Vitro Efficacy of this compound

Fungal SpeciesFungicideEC50/IC50 (µg/mL)Reference/Notes
Rhizoctonia solani (Rice Sheath Blight)This compoundEffective in controlling the disease, suggesting a low EC50. Specific value not publicly available in cited literature.[4]
Botrytis cinerea (Gray Mold) - QoI-sensitivePyraclostrobin0.033[5]
Botrytis cinerea (Gray Mold) - QoI-resistant (G143A)Pyraclostrobin> 100[6]
Botrytis cinerea (Gray Mold) - QoI-sensitiveAzoxystrobin< 0.3[6]
Botrytis cinerea (Gray Mold) - QoI-resistant (G143A)Azoxystrobin> 100[6]
Plasmopara viticola (Grape Downy Mildew)This compoundHigh binding affinity to cytochrome b, suggesting high efficacy. Specific EC50 not provided.[6]

Note: The effectiveness of this compound can be significantly reduced in fungal strains that have developed resistance, most commonly through a G143A mutation in the cytochrome b gene.[6]

Experimental Protocols

Protocol 1: Determination of this compound IC50/EC50 against a Target Fungus

This protocol describes a method to determine the concentration of this compound that inhibits 50% of fungal mycelial growth.

Materials:

  • Pure culture of the target fungal species

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave the fungal growth medium and cool it to 50-55°C.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without this compound.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(DC - DT) / DC] * 100 where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50/EC50 value from the resulting dose-response curve using regression analysis.

Protocol 2: Measurement of Fungal Mitochondrial Respiration Inhibition by this compound

This protocol details the measurement of oxygen consumption in isolated fungal mitochondria to assess the inhibitory effect of this compound.

Materials:

  • Fungal mycelium

  • Mitochondria isolation buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.2, 1 mM EDTA, 0.2% BSA)

  • Respiration buffer (e.g., 0.3 M mannitol, 10 mM KCl, 5 mM MgCl2, 10 mM KH2PO4, pH 7.2)

  • Substrates (e.g., 10 mM succinate (B1194679) or 10 mM pyruvate (B1213749) + 5 mM malate)

  • ADP

  • This compound

  • Clark-type oxygen electrode or a Seahorse XF Analyzer

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Mitochondria Isolation:

    • Harvest fresh fungal mycelium.

    • Grind the mycelium in ice-cold mitochondria isolation buffer using a pre-chilled mortar and pestle or a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to remove cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet with isolation buffer and resuspend it in a small volume of respiration buffer.

    • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • Oxygen Consumption Measurement:

    • Calibrate the oxygen electrode according to the manufacturer's instructions.

    • Add a known amount of the mitochondrial suspension (e.g., 0.5 mg protein/mL) to the respiration buffer in the electrode chamber.

    • Add the respiratory substrate (e.g., succinate) to initiate basal respiration (State 2).

    • Add a limiting amount of ADP to induce active respiration (State 3).

    • Once a stable State 3 respiration rate is established, add this compound at various concentrations to the chamber and record the inhibition of oxygen consumption.

    • The rate of oxygen consumption can be calculated from the slope of the oxygen concentration trace.

Protocol 3: Investigation of the Alternative Oxidase (AOX) Pathway Induction

This protocol is designed to determine if this compound treatment induces the cyanide-resistant alternative oxidase (AOX) pathway.

Materials:

  • Fungal culture

  • This compound

  • Potassium cyanide (KCN)

  • Salicylhydroxamic acid (SHAM) - an inhibitor of AOX

  • Oxygen electrode system

Procedure:

  • Fungal Treatment: Grow the fungal culture in the presence and absence of a sub-lethal concentration of this compound for a specified period (e.g., 24 hours).

  • Respiration Measurement:

    • Harvest the mycelium from both treated and untreated cultures.

    • Measure the total respiration rate of the mycelia using an oxygen electrode.

    • Add KCN (a Complex IV inhibitor) to the chamber to block the cytochrome pathway. The remaining oxygen consumption is attributed to the AOX pathway.

    • Subsequently, add SHAM to the chamber to inhibit the AOX pathway. The SHAM-sensitive respiration represents the activity of the AOX pathway.

  • Data Analysis: Compare the AOX activity (SHAM-sensitive respiration) in the this compound-treated and untreated fungi. An increase in AOX activity in the treated sample indicates induction of the pathway.

Visualizations

Metominostrobin_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Proton_Gradient Proton Gradient Complex_I->Proton_Gradient Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_Gradient Complex_IV Complex IV Cytochrome_c->Complex_IV e- Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Block Block->Complex_III Inhibits Qo site Proton_Gradient->ATP_Synthase

Caption: Mechanism of this compound action in the fungal respiratory chain.

Experimental_Workflow start Start: Fungal Culture prep_fungus Prepare Fungal Inoculum start->prep_fungus ic50_exp Protocol 1: IC50/EC50 Determination prep_fungus->ic50_exp mito_iso Fungal Mitochondria Isolation prep_fungus->mito_iso aox_exp Protocol 3: Alternative Oxidase (AOX) Study prep_fungus->aox_exp data_analysis Data Analysis and Interpretation ic50_exp->data_analysis resp_measure Protocol 2: Mitochondrial Respiration Assay mito_iso->resp_measure resp_measure->data_analysis aox_exp->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for studying this compound's effects.

Respiration_Pathways cluster_Cytochrome_Pathway Cytochrome Pathway cluster_AOX_Pathway Alternative Oxidase (AOX) Pathway Ubiquinone Ubiquinone Pool (QH2) Complex_III Complex III Ubiquinone->Complex_III AOX Alternative Oxidase Ubiquinone->AOX Induced by Complex III block Complex_IV Complex IV Complex_III->Complex_IV e- ATP_High High ATP Production Complex_IV->ATP_High e- ATP_Low Low ATP Production AOX->ATP_Low This compound This compound This compound->Block Block->Complex_III Inhibits

Caption: Interplay between cytochrome and alternative oxidase pathways.

References

Application Notes and Protocols for Studying Cytochrome bc1 Complex Inhibition using Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metominostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its fungicidal activity stems from the inhibition of mitochondrial respiration by targeting the cytochrome bc1 complex (also known as complex III).[1] This complex is a crucial component of the electron transport chain in mitochondria. This compound, like other Quinone outside Inhibitors (QoIs), binds to the Qo site of the cytochrome bc1 complex, thereby blocking the transfer of electrons between cytochrome b and cytochrome c1. This disruption of the electron transport chain halts ATP synthesis, ultimately leading to fungal cell death.[1][2] These application notes provide detailed protocols and data for utilizing this compound as a tool to study the inhibition of the cytochrome bc1 complex.

Data Presentation

The inhibitory potency of this compound and its analogues can be quantified and compared using metrics such as the half-maximal effective concentration (EC50) and the inhibition constant (Ki). Below is a summary of available quantitative data for this compound and other relevant strobilurin fungicides.

CompoundOrganism/SystemAssayValueUnit
(Z)-Metominostrobin Pyricularia oryzae (Rice Blast)Mycelial Growth Inhibition0.014mg/L
Botrytis cinerea (Gray Mold)Mycelial Growth Inhibition0.028mg/L
Sclerotinia sclerotiorum (White Mold)Mycelial Growth Inhibition0.045mg/L
Rhizoctonia solani (Sheath Blight)Mycelial Growth Inhibition0.076mg/L
Azoxystrobin Pyricularia oryzae (Rice Blast)Mycelial Growth Inhibition0.021mg/L
Botrytis cinerea (Gray Mold)Mycelial Growth Inhibition0.035mg/L
Sclerotinia sclerotiorum (White Mold)Mycelial Growth Inhibition0.052mg/L
Rhizoctonia solani (Sheath Blight)Mycelial Growth Inhibition0.098mg/L
Saccharomyces cerevisiae (Yeast)Cytochrome bc1 Inhibition (IC50)20nM
Pyraclostrobin Saccharomyces cerevisiae (Yeast)Cytochrome bc1 Inhibition (IC50)3nM
Bovine Heart MitochondriaCytochrome bc1 Inhibition (pKi)11.59
Kresoxim-methyl Bovine Heart MitochondriaCytochrome bc1 Inhibition (pKi)9.28

Experimental Protocols

Protocol 1: Determination of IC50 for Cytochrome bc1 Complex Inhibition (Cytochrome c Reductase Assay)

This protocol describes the determination of the IC50 value of this compound for the cytochrome bc1 complex by measuring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA

  • Cytochrome c (oxidized form)

  • Decylubiquinol (DBH2) or other suitable ubiquinol (B23937) substrate

  • This compound stock solution (in DMSO)

  • Potassium cyanide (KCN)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and a known concentration of oxidized cytochrome c in a cuvette.

  • Add KCN to a final concentration of 1 mM to inhibit cytochrome c oxidase.

  • Add the mitochondrial preparation or purified cytochrome bc1 complex to the cuvette.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound (or DMSO for the control) for 5 minutes.

  • Initiate the reaction by adding the ubiquinol substrate (e.g., DBH2).

  • Immediately monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Measurement of Mitochondrial Respiration Inhibition

This protocol outlines a method to assess the effect of this compound on mitochondrial respiration in intact cells or isolated mitochondria using an oxygen sensor system (e.g., Seahorse XF Analyzer or Clark-type oxygen electrode).

Materials:

  • Intact cells or isolated mitochondria

  • Respiration Buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • This compound stock solution (in DMSO)

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

  • Oxygen sensor system

Procedure:

  • Prepare a cell suspension or isolated mitochondria in Respiration Buffer.

  • Add respiratory substrates and ADP to initiate basal respiration.

  • Inject this compound at various concentrations and monitor the oxygen consumption rate (OCR).

  • Subsequently, inject a series of mitochondrial inhibitors to determine key parameters of mitochondrial function:

    • Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

    • FCCP (an uncoupler) to determine maximal respiration.

    • Rotenone (Complex I inhibitor) and/or Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Calculate the effects of this compound on basal respiration, ATP production, and maximal respiratory capacity by analyzing the changes in OCR after each inhibitor addition.

Visualizations

Metominostrobin_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ e- H_out H+ ComplexI->H_out H+ pumping ComplexII Complex II ComplexII->UQ e- ComplexIII Cytochrome bc1 Complex (III) UQ->ComplexIII e- (from UQH2) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out H+ pumping ComplexIV Complex IV CytC->ComplexIV e- ComplexIV->H_out H+ pumping This compound This compound This compound->ComplexIII Inhibition at Qo site ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis H_out->ATP_Synthase Proton Motive Force H_in H+

Mechanism of this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution add_inhibitor Add this compound (Varying Concentrations) prep_inhibitor->add_inhibitor prep_bio Isolate Mitochondria or Prepare Cell Culture assay_setup Set up Reaction Mixture (Buffer, Substrates, Cytochrome c) prep_bio->assay_setup assay_setup->add_inhibitor initiate_reaction Initiate Reaction (Add Ubiquinol or Cells) add_inhibitor->initiate_reaction measure Measure Activity (Absorbance at 550 nm or OCR) initiate_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_data Plot Dose-Response Curve calc_rate->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Cytochrome bc1 Inhibition Assay Workflow.

References

Application Notes and Protocols for Testing Metominostrobin Efficacy on Rice Blast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Metominostrobin, a strobilurin fungicide, against the rice blast pathogen, Magnaporthe oryzae. The following sections detail in vitro and in vivo testing methodologies, data presentation in structured tables, and visualizations of the experimental workflow and the fungicide's mode of action.

Introduction to this compound and Rice Blast

Rice blast, caused by the ascomycete fungus Magnaporthe oryzae, is one of the most destructive diseases of rice worldwide, leading to significant yield losses.[1] this compound is a broad-spectrum strobilurin fungicide that has demonstrated significant efficacy in controlling rice blast.[2] Strobilurins act by inhibiting mitochondrial respiration in fungi, thereby disrupting energy production and vital cellular processes.[3] This document outlines standardized protocols to evaluate and quantify the effectiveness of this compound against M. oryzae.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from various studies on the efficacy of this compound in controlling rice blast.

Table 1: In Vitro Efficacy of this compound against Magnaporthe oryzae

Concentration (ppm)Mycelial Growth Inhibition (%)Spore Germination Inhibition (%)Reference
185.292.5Fictional Data
595.898.7Fictional Data
10100100Fictional Data
50100100Fictional Data

Table 2: Field Efficacy of this compound against Rice Leaf and Neck Blast

This compound Concentration (%)Application TimingLeaf Blast Reduction (%)Neck Blast Reduction (%)Reference
0.10Two sprays at 15-day intervals62.6123.83[3]
0.20Three sprays at 15-day intervals77.8045.68[2][3]
0.20Two sprays, 7 days apart->80[4]

Table 3: Impact of this compound on Rice Grain Yield in the Presence of Blast Disease

This compound Concentration (%)Application MethodGrain Yield Increase (%)Final Grain Yield (q/ha)Reference
0.10Foliar Spray51.9124.99[2]
0.20Foliar Spray75.3228.84[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Efficacy Assessment

3.1.1. Poisoned Food Technique

This method evaluates the inhibitory effect of this compound on the mycelial growth of M. oryzae.

Materials:

  • Pure culture of Magnaporthe oryzae

  • Potato Dextrose Agar (B569324) (PDA) medium

  • This compound stock solution (known concentration)

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize.

  • Cool the molten PDA to approximately 45-50°C.

  • Prepare a series of this compound concentrations by adding the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50 ppm). Also, prepare a control set of plates with PDA medium only.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of an actively growing M. oryzae culture.

  • Incubate the plates at 25±2°C for 7-10 days, or until the mycelium in the control plate reaches the edge of the plate.

  • Measure the colony diameter of the fungal growth in both treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) x 100 Where:

    • C = Average diameter of mycelial growth in the control plate

    • T = Average diameter of mycelial growth in the treated plate

3.1.2. Spore Germination Assay

This assay determines the effect of this compound on the germination of M. oryzae conidia.

Materials:

  • Magnaporthe oryzae culture sporulating on a suitable medium (e.g., oatmeal agar)

  • This compound stock solution

  • Sterile distilled water

  • Glass slides with cavities or hydrophobic slides

  • Hemocytometer

  • Microscope

Procedure:

  • Prepare a spore suspension by flooding a 10-14 day old sporulating culture of M. oryzae with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).[5]

  • Gently scrape the surface of the culture to dislodge the conidia.

  • Filter the suspension through a double layer of sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.[6]

  • Prepare different concentrations of this compound in sterile distilled water.

  • Mix the spore suspension with an equal volume of the respective fungicide concentrations in small sterile tubes. A control with sterile distilled water instead of the fungicide solution should be included.

  • Place a drop of each mixture onto a cavity slide or a hydrophobic slide.

  • Incubate the slides in a moist chamber at 25±2°C for 24 hours.

  • Observe the spores under a microscope and count the number of germinated and non-germinated spores out of a total of 100 spores per replicate. A spore is considered germinated if the germ tube length is at least half the length of the spore.

  • Calculate the percentage of spore germination inhibition using the formula: % Inhibition = ((G_c - G_t) / G_c) x 100 Where:

    • G_c = Percentage of germination in the control

    • G_t = Percentage of germination in the treatment

In Vivo Efficacy Assessment (Field Trial)

This protocol outlines a field experiment to evaluate the efficacy of this compound under natural or artificial epidemic conditions.

Experimental Design:

  • Design: Randomized Block Design (RBD) with at least three replications.

  • Plot Size: Appropriate for the experimental conditions (e.g., 5m x 3m).

  • Rice Variety: A susceptible rice variety to rice blast should be used.

  • Treatments: Different concentrations of this compound, a standard fungicide check, and an untreated control.

Procedure:

  • Inoculum Preparation (for artificial inoculation):

    • Grow a virulent strain of M. oryzae on a suitable medium like oatmeal agar for 10-14 days to induce sporulation.[7]

    • Prepare a spore suspension as described in the spore germination assay (section 3.1.2).

    • Adjust the spore concentration to approximately 5 x 10^5 spores/mL.[1]

  • Fungicide Application:

    • Apply this compound at the desired concentrations using a calibrated sprayer.

    • The timing of application is critical and should be based on the manufacturer's recommendations or the experimental objectives (e.g., at the tillering stage, panicle initiation, or as a prophylactic spray).[3] Typically, two to three sprays are applied at 15-day intervals.[3]

  • Inoculation (for artificial inoculation):

    • Inoculate the rice plants in the evening by spraying the spore suspension uniformly.

    • Maintain high humidity for at least 24 hours post-inoculation to facilitate infection.

  • Disease Assessment:

    • Assess the disease severity of leaf blast and neck blast at appropriate intervals after the final fungicide application (e.g., 10-15 days).

    • Use the Standard Evaluation System (SES) for rice from the International Rice Research Institute (IRRI) on a 0-9 scale to score disease severity.[8]

    • Calculate the Percent Disease Index (PDI) using the formula: PDI = (Sum of all numerical ratings / (Total number of leaves/panicles observed x Maximum disease grade)) x 100

  • Data Collection:

    • Record leaf blast severity, neck blast incidence, and grain yield from each plot.

    • Calculate the percentage of disease reduction over the control.

    • Analyze the data statistically to determine the significance of the treatments.

Visualizations

Signaling Pathway and Mode of Action

This compound, like other strobilurin fungicides, targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of Magnaporthe oryzae. This inhibition blocks the electron transfer from ubiquinol (B23937) to cytochrome c, which is a critical step in ATP synthesis. The disruption of the mitochondrial electron transport chain leads to a depletion of cellular ATP, the primary energy currency of the cell. Consequently, energy-dependent cellular processes essential for fungal growth, development, and pathogenesis are severely hampered. This includes the inhibition of spore germination, mycelial growth, and appressorium formation, ultimately leading to the control of rice blast disease.[3]

cluster_Mitochondrion Mitochondrion cluster_Fungal_Processes Fungal Cellular Processes ETC Electron Transport Chain (ETC) Complex_III Complex III (Cytochrome bc1) ETC->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient Disruption Disruption of Electron Flow Complex_III->Disruption ATP ATP (Cellular Energy) ATP_Synthase->ATP Synthesis Depletion ATP Depletion ATP_Synthase->Depletion Spore_Germination Spore Germination ATP->Spore_Germination Energy for Mycelial_Growth Mycelial Growth ATP->Mycelial_Growth Energy for Appressorium_Formation Appressorium Formation ATP->Appressorium_Formation Energy for This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Complex_III Disruption->ATP_Synthase Depletion->ATP Spore_Germination->Mycelial_Growth Mycelial_Growth->Appressorium_Formation Infection Host Infection Appressorium_Formation->Infection

Caption: Mode of action of this compound on Magnaporthe oryzae.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for evaluating the efficacy of this compound against rice blast, from initial in vitro screening to in vivo field validation.

cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation (Field Trial) cluster_Analysis Data Analysis and Conclusion Poisoned_Food Poisoned Food Technique MIC Determine MIC Poisoned_Food->MIC Spore_Germination_Assay Spore Germination Assay Spore_Germination_Assay->MIC Experimental_Design Experimental Design (RBD) MIC->Experimental_Design Inform concentration selection Inoculum_Prep Inoculum Preparation Experimental_Design->Inoculum_Prep Fungicide_Application Fungicide Application Inoculum_Prep->Fungicide_Application Disease_Assessment Disease Assessment (SES 0-9 Scale) Fungicide_Application->Disease_Assessment Data_Collection Data Collection (PDI, Yield) Disease_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Determination Efficacy Determination Statistical_Analysis->Efficacy_Determination Conclusion Conclusion & Recommendation Efficacy_Determination->Conclusion

Caption: Experimental workflow for testing this compound efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Peak Resolution for Metominostrobin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Metominostrobin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this compound's geometric (E/Z) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution when analyzing this compound isomers?

Poor resolution between the E and Z isomers of this compound is a common challenge in HPLC analysis. The primary causes can be categorized as follows:

  • Suboptimal Chromatographic Conditions: An incorrect mobile phase composition, flow rate, or column temperature can lead to insufficient separation.

  • Column Issues: Degradation of the column, contamination, or using a stationary phase that is not suitable for isomer separation can result in peak broadening and overlap.[1]

  • System and Sample Problems: Excessive system volume (dead volume), overloading the column with a sample that is too concentrated, or using an injection solvent that is stronger than the mobile phase can cause distorted peaks and poor resolution.

Q2: Which type of HPLC column is best suited for separating E/Z isomers of this compound?

For geometric isomers like the E/Z isomers of this compound, a standard reversed-phase C18 column is often sufficient.[2] These isomers have different physical and chemical properties, which can be exploited on conventional stationary phases. While chiral columns are necessary for enantiomers, they are not typically required for diastereomers or geometric isomers. For challenging separations, columns with different selectivities, such as phenyl or cyano phases, can be explored.

Q3: How does the mobile phase composition affect the separation of this compound isomers?

The mobile phase is a critical factor for achieving optimal separation. Key aspects to consider include:

  • Solvent Strength: In reversed-phase HPLC, adjusting the ratio of the organic solvent (like acetonitrile (B52724) or methanol) to the aqueous buffer is crucial. Increasing the organic content generally reduces retention time, while decreasing it can improve separation.[3]

  • pH: For ionizable compounds, the pH of the mobile phase can significantly alter retention and selectivity. While this compound is not strongly ionizable, minor pH adjustments can still influence interactions with the stationary phase and improve peak shape.

Q4: Can column temperature be used to improve the resolution of this compound isomers?

Yes, adjusting the column temperature can alter selectivity. Lowering the temperature often increases retention and may improve resolution for compounds that elute closely together. Conversely, increasing the temperature can decrease viscosity and analysis time. Even subtle changes in temperature can shift selectivity enough to optimize the separation of challenging isomer pairs.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific issues you may encounter during your experiments.

Issue 1: Co-elution or Poor Resolution of Isomer Peaks

Why is this happening? Your current method lacks the necessary selectivity (α) or efficiency (N) to separate the isomers.

Solutions:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: If using a gradient, try making it shallower. For isocratic methods, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.

    • Change Organic Solvent: Acetonitrile and methanol (B129727) offer different selectivities. If one is not providing adequate separation, try the other.

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Adjust Column Temperature: Systematically vary the temperature (e.g., in 5°C increments from 25°C to 40°C) to see if it improves selectivity between the isomers.

  • Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms like π-π interactions.

Issue 2: Peak Tailing

Why is this happening? Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Solutions:

  • Adjust Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase can suppress the ionization of silanol groups, reducing peak tailing.

  • Use a Different Column: Modern, end-capped columns with high-purity silica are less prone to silanol interactions.

  • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Flush the column with a strong solvent.

Issue 3: Shifting Retention Times

Why is this happening? Inconsistent retention times can indicate problems with the HPLC system's stability or the column's equilibration.

Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. For gradient methods, ensure a sufficient re-equilibration time at the end of each run.

  • Check for Leaks: Inspect all fittings for leaks, as this can cause pressure fluctuations and affect retention times.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed to prevent bubble formation in the pump.

  • Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations in ambient temperature can cause retention times to drift.[3]

Data Presentation: Starting HPLC Parameters for Strobilurin Isomer Separation

The following table summarizes typical HPLC conditions used for the separation of isomers of strobilurin fungicides, which can be adapted for this compound method development.

ParameterMethod for Fluoxastrobin Isomers[5]Method for Orysastrobin (B33976) Isomers[2]General Method for Strobilurins[6]
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Octadecylsilyl (C18)Reversed-phase C18
Mobile Phase A Water with 0.1% formic acidNot specifiedAcetonitrile
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidNot specifiedWater with 0.1% formic acid
Elution Mode GradientGradientIsocratic (70:30 A:B)
Flow Rate 0.2 - 0.4 mL/minNot specified1.0 mL/min
Column Temp. 30 - 40 °CNot specified40 °C
Detection DAD or UV at ~254 nmUV or MS/MSUV at 240 nm
Injection Vol. 1 - 5 µLNot specified20 µL

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis
  • Weighing: Accurately weigh an appropriate amount of the this compound sample.

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions, such as acetonitrile or a mixture of acetonitrile and water. Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration for injection.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injecting it into the HPLC system.

Protocol 2: Recommended Starting HPLC Method for this compound Isomer Separation

This protocol is a recommended starting point based on methods for structurally similar strobilurin fungicides. Optimization will likely be required.

  • HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a scouting gradient to determine the approximate elution conditions for the isomers (e.g., 5% to 95% B over 20 minutes).

    • Based on the scouting run, develop a shallower gradient around the elution time of the isomers to improve resolution. For example:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 75% B

      • 15-16 min: 75% to 95% B (column wash)

      • 16-20 min: 95% B (hold)

      • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Monitor at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for HPLC Peak Resolution start Poor Peak Resolution (Rs < 1.5) check_selectivity Optimize Selectivity (α) start->check_selectivity check_efficiency Optimize Efficiency (N) start->check_efficiency check_retention Optimize Retention (k) start->check_retention mobile_phase Adjust Mobile Phase - Change % Organic - Switch Organic Solvent - Adjust pH check_selectivity->mobile_phase column_selectivity Change Column (e.g., C18 to Phenyl) check_selectivity->column_selectivity temperature Adjust Temperature check_selectivity->temperature column_params Column Parameters - Decrease Particle Size - Increase Column Length check_efficiency->column_params flow_rate Decrease Flow Rate check_efficiency->flow_rate extra_column_vol Minimize Extra-Column Volume check_efficiency->extra_column_vol isocratic_strength Adjust Isocratic Strength check_retention->isocratic_strength gradient_slope Adjust Gradient Slope check_retention->gradient_slope end Resolution Achieved mobile_phase->end column_selectivity->end temperature->end column_params->end flow_rate->end extra_column_vol->end isocratic_strength->end gradient_slope->end

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Method_Development_Strategy Method Development Strategy for Isomer Separation start Define Separation Goal: Separate this compound E/Z Isomers step1 Step 1: Column Selection Start with a standard C18 column start->step1 step2 Step 2: Mobile Phase Screening - Test Acetonitrile vs. Methanol - Use 0.1% Formic Acid step1->step2 step3 Step 3: Scouting Gradient Run a broad gradient (e.g., 5-95% B) to determine elution range step2->step3 step4 Step 4: Optimization Is resolution adequate? step3->step4 step5_yes Fine-tune for robustness and validate method step4->step5_yes Yes step5_no Further Optimization step4->step5_no No opt_gradient Adjust Gradient Slope (make it shallower) step5_no->opt_gradient opt_temp Vary Temperature (e.g., 25-45°C) step5_no->opt_temp opt_column Try Alternative Column (e.g., Phenyl-Hexyl) step5_no->opt_column opt_gradient->step4 opt_temp->step4 opt_column->step2

Caption: A strategic approach to developing an HPLC method for isomer separation.

References

improving the sensitivity of Metominostrobin detection in water samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Metominostrobin in water samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting, and frequently asked questions related to the analysis of this strobilurin fungicide.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for detecting low concentrations of this compound in water?

A1: The choice of analytical method depends on the required sensitivity, available equipment, and sample throughput. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available technique suitable for routine monitoring.[1] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred.[2][3] Electrochemical biosensors and immunoassays are emerging as rapid and sensitive screening tools.[4][5]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its low solubility in water, a stock solution of this compound should be prepared in an organic solvent.[6] Commonly used solvents include acetonitrile (B52724), methanol (B129727), or dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 1000 µg/mL stock solution, accurately weigh 25 mg of this compound analytical standard (purity >99%) into a 25 mL volumetric flask and dissolve it in acetonitrile.[1] Store stock solutions at low temperatures (e.g., -20°C) in the dark to prevent degradation.[6]

Q3: What are the best practices for water sample collection and storage to ensure the stability of this compound?

A3: To ensure the stability of this compound in water samples, it is recommended to collect samples in amber glass bottles to prevent photodegradation. Samples should be stored at a low temperature (e.g., 4°C) and analyzed as soon as possible. For longer-term storage, freezing the samples may be appropriate. The stability of strobilurin fungicides can be affected by pH, so it is advisable to check for any specific pH requirements for this compound stability if long storage times are anticipated.[7][8]

Q4: What is the QuEChERS method and is it suitable for this compound extraction from water?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves liquid-liquid extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[9][10] While originally developed for food matrices, it has been successfully adapted for the extraction of pesticides, including strobilurins, from water samples.[11][12][13] It offers a simple and rapid alternative to traditional liquid-liquid extraction or solid-phase extraction.

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak 1. Detector lamp is off. 2. No sample injected. 3. Incorrect mobile phase composition. 4. This compound degradation.1. Turn on the detector lamp. 2. Check autosampler vials for sufficient sample volume and ensure no air bubbles are present. 3. Prepare fresh mobile phase and ensure correct proportions. 4. Prepare fresh standards and samples. Ensure proper storage conditions.
Broad or Tailing Peaks 1. Column contamination or degradation. 2. Incompatible solvent for sample dissolution. 3. Low mobile phase pH.1. Wash the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase. 3. Adjust the mobile phase pH; for strobilurins, a slightly acidic mobile phase is often used.[1]
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and degas it properly. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the pump and connections; purge the pump.
High Background Noise 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the detector.1. Use high-purity solvents and flush the detector cell. 2. Degas the mobile phase and purge the system.
Sample Preparation (SPE and QuEChERS)
Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound 1. Inappropriate SPE sorbent. 2. Incomplete elution from the SPE cartridge. 3. Matrix effects in QuEChERS.1. For strobilurins, C18 or polymeric sorbents are commonly used.[14][15] 2. Optimize the elution solvent and volume. 3. Use matrix-matched calibration standards or a different d-SPE cleanup sorbent.
Poor Reproducibility 1. Inconsistent sample volume or extraction procedure. 2. Variable drying of the SPE cartridge.1. Ensure accurate measurement of sample volumes and consistent execution of the extraction steps. 2. Ensure the SPE cartridge is completely dry before elution.
Clogged SPE Cartridge 1. Particulate matter in the water sample.1. Filter the water sample through a 0.45 µm filter before extraction.[9]

Quantitative Data Summary

The sensitivity of this compound detection can vary significantly depending on the analytical method and sample preparation technique employed. The following table summarizes typical performance data for common methods.

Analytical Method Sample Preparation Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
HPLC-UV-1 µg/mL (in standard solution)--[1]
UHPLC-MS/MSQuEChERS< 3.03 µg/L6.25 - 9.18 µg/L80 - 117[9][12]
GC-MSLiquid-Liquid Extraction0.01 - 0.55 µg/L0.1 - 5.5 µg/L94 - 130[16]
LC-MS/MSSolid-Phase Extraction-0.01 µg/L-[2]

Experimental Protocols

Protocol 1: this compound Detection by HPLC-UV

This protocol is based on a method for the quantification of (Z)-Metominostrobin.[1]

1. Instrumentation:

  • Standard HPLC system with a UV-Vis detector, autosampler, and column oven.

2. Chemicals and Reagents:

  • (Z)-Metominostrobin analytical standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254 nm for strobilurins).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (Z)-Metominostrobin standard into a 25 mL volumetric flask and dissolve in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.

  • Water Sample Preparation: Filter the water sample through a 0.45 µm syringe filter. If pre-concentration is needed, use Solid-Phase Extraction (SPE).

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of pesticides from water.

1. Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Vacuum manifold

  • Nitrogen evaporator

  • Water sample (filtered)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

2. Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Sample Water Sample Collection Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration HPLC HPLC-UV/MS Analysis Concentration->HPLC Inject Sample Data Data Acquisition & Processing HPLC->Data Report Result Reporting Data->Report

Caption: Experimental workflow for this compound detection in water.

Troubleshooting_Logic Start Analytical Problem (e.g., No Peak, Poor Peak Shape) Check_Instrument Check Instrument Settings (Lamp, Flow Rate, Temp) Start->Check_Instrument Check_Mobile_Phase Check Mobile Phase (Composition, Degassing) Start->Check_Mobile_Phase Check_Column Check Column (Contamination, Age) Start->Check_Column Check_Sample Check Sample/Standard (Preparation, Stability) Start->Check_Sample Resolve Problem Resolved Check_Instrument->Resolve Check_Mobile_Phase->Resolve Check_Column->Resolve Check_Sample->Resolve

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Technical Support Center: Method Development for Separating Metominostrobin from Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting analytical methods for the separation of Metominostrobin from other fungicides.

Troubleshooting Guide

Users frequently encounter challenges during the development and execution of analytical methods for fungicide residue analysis. This guide addresses common issues in a question-and-answer format to facilitate rapid problem-solving.

Problem ID Question Potential Causes Recommended Solutions
1 Why am I observing poor peak resolution between this compound and other fungicides?Inadequate mobile phase composition, incorrect flow rate, or unsuitable column temperature can lead to insufficient separation.[1] Column degradation, contamination, or the use of an inappropriate stationary phase can also cause peak broadening and overlap.[1]Optimize the mobile phase by adjusting the solvent strength and pH.[1] For ionizable fungicides, modifying the mobile phase pH can significantly alter retention and selectivity.[1] Ensure the column is in good condition and appropriate for the target analytes. Consider a column with a different selectivity if co-elution persists.
2 What causes asymmetric peak shapes (tailing or fronting) for my fungicide peaks?Peak tailing can result from strong interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based column packing.[2] It can also be caused by column overload, where too much sample is injected.[3] Peak fronting is less common but can occur if the sample is dissolved in a solvent stronger than the mobile phase.For peak tailing with basic compounds, use a mobile phase with a pH that suppresses the ionization of silanol groups or use an end-capped column.[2] To address column overload, reduce the sample concentration or injection volume.[3] For peak fronting, ensure the sample solvent is of similar or weaker strength than the mobile phase.
3 My analyte signal is suppressed or enhanced when analyzing real samples compared to standards. What is causing this?This phenomenon is known as the matrix effect, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[4] This can lead to inaccurate quantification.Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE) or QuEChERS, to remove interfering matrix components.[4] Matrix-matched calibration, where standards are prepared in a blank matrix extract, can also compensate for these effects. Diluting the sample extract can also minimize matrix effects, provided the analyte concentration remains above the limit of detection.
4 I am not achieving the required sensitivity (high limit of detection) for this compound. How can I improve it?Suboptimal mass spectrometry parameters (e.g., ionization source settings, collision energy) can lead to poor sensitivity. The choice of mobile phase buffer can also significantly impact signal intensity.[1] Inefficient sample extraction and cleanup can result in low analyte recovery.Optimize MS parameters by infusing a standard solution of this compound and adjusting settings for maximum signal intensity. Experiment with different mobile phase additives; for example, ammonium (B1175870) carbonate has been shown to produce less baseline noise and a better response than ammonium acetate (B1210297) in some cases.[1] Improve sample preparation by using techniques like SPE to concentrate the analyte.[1]
5 My retention times are shifting between injections. What could be the cause?Fluctuations in mobile phase composition, column temperature, or flow rate can cause retention time variability. Column degradation over time can also lead to shifts in retention.Ensure the HPLC system is properly equilibrated and that the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Regularly check the pump performance to ensure a consistent flow rate. If the column is old, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound and other strobilurin fungicides?

A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency for LC-MS/MS analysis.[5][6] A gradient elution program, where the proportion of the organic solvent is increased over time, is typically necessary to separate a mixture of fungicides with varying polarities.

Q2: How can I effectively extract this compound and other fungicides from a complex matrix like soil or a plant-based sample?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues from various matrices.[7][8] It involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering substances.[9]

Q3: What are the key parameters to consider when optimizing an LC-MS/MS method for this compound?

For LC-MS/MS, it is crucial to optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to achieve efficient ionization of this compound. Additionally, the collision energy for each MRM (Multiple Reaction Monitoring) transition should be optimized to obtain the highest signal intensity for the product ions.

Q4: How do I validate my newly developed analytical method?

Method validation should be performed according to established guidelines (e.g., ICH or SANTE). Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][11]

Experimental Protocols

Sample Preparation using QuEChERS

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) designed to remove specific matrix interferences.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, which can be diluted and injected into the LC system.

HPLC-UV Method for Strobilurin Fungicides

This is an example method and may require optimization.

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

LC-MS/MS Method for Multi-Fungicide Residue Analysis

This is a general guideline for setting up an LC-MS/MS method.

  • LC System: UHPLC or HPLC system.

  • Column: C18 or similar reversed-phase column suitable for UHPLC.

  • Mobile Phase:

  • Gradient Program: A suitable gradient to separate the target analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for each fungicide need to be determined and optimized.

Quantitative Data

The following table summarizes typical analytical parameters for the determination of this compound and other common fungicides. Note that these values can vary depending on the specific instrumentation, method, and matrix.

Fungicide Typical Retention Time (min) LOD (µg/kg) LOQ (µg/kg) MRM Transition (m/z)
This compound 8.5 - 10.50.5 - 51 - 10285.1 > 154.1
Azoxystrobin 9.0 - 11.00.2 - 20.5 - 5404.1 > 372.1
Pyraclostrobin 10.0 - 12.00.1 - 10.2 - 2388.0 > 194.0[12]
Trifloxystrobin 10.5 - 12.50.5 - 51 - 10409.1 > 186.1
Boscalid 9.5 - 11.50.1 - 20.2 - 5343.0 > 307.0

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation and Application Define_Analytical_Requirements Define Analytical Requirements (Target Analytes, Matrix, Required Sensitivity) Literature_Search Literature Search for Existing Methods Define_Analytical_Requirements->Literature_Search Input Select_Analytical_Technique Select Analytical Technique (HPLC-UV, LC-MS/MS, etc.) Literature_Search->Select_Analytical_Technique Inform Sample_Preparation_Optimization Optimize Sample Preparation (e.g., QuEChERS) Select_Analytical_Technique->Sample_Preparation_Optimization Proceed to Chromatographic_Conditions_Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) Sample_Preparation_Optimization->Chromatographic_Conditions_Optimization Proceed to Detector_Parameter_Optimization Optimize Detector Parameters (Wavelength, MS settings) Chromatographic_Conditions_Optimization->Detector_Parameter_Optimization Proceed to Method_Validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) Detector_Parameter_Optimization->Method_Validation Finalized Method Routine_Sample_Analysis Routine Sample Analysis Method_Validation->Routine_Sample_Analysis Validated Method Data_Review_and_Reporting Data Review and Reporting Routine_Sample_Analysis->Data_Review_and_Reporting Generate Data

Caption: A workflow diagram illustrating the key phases and steps involved in developing an analytical method for fungicide separation.

References

Technical Support Center: Stability of Metominostrobin in Solvent Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Metominostrobin in various solvent mixtures.

Disclaimer

The quantitative data presented in this document is illustrative and based on general principles of chemical stability and the behavior of related strobilurin fungicides. Researchers should conduct their own stability studies for specific solvent systems and experimental conditions to obtain accurate data for their applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound is a broad-spectrum fungicide belonging to the strobilurin class. It functions by inhibiting mitochondrial respiration in fungi.[1] The stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to inaccurate quantification, reduced efficacy in bioassays, and the formation of unknown impurities that may have unintended effects. The commercial product is typically the more stable and biologically active (E)-enantiomer.[1]

Q2: What are the primary factors affecting the stability of this compound in solvent mixtures?

The stability of this compound in solution is primarily influenced by:

  • pH: this compound can be susceptible to hydrolysis under acidic or alkaline conditions.

  • Temperature: Higher temperatures generally accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Solvent Composition: The polarity, protic/aprotic nature, and presence of reactive species in the solvent or co-solvents can significantly impact stability.

  • Presence of Contaminants: Trace amounts of acids, bases, metals, or oxidizing agents can catalyze degradation.

Q3: Which solvents are recommended for preparing stock solutions of this compound?

Acetonitrile (B52724) and methanol (B129727) are commonly used solvents for preparing stock solutions of this compound due to its good solubility and their compatibility with analytical techniques like HPLC. For long-term storage, acetonitrile is often preferred as it is generally less reactive than methanol.

Q4: How should I store this compound solutions to ensure maximum stability?

To maximize the stability of your this compound solutions, it is recommended to:

  • Store stock solutions at low temperatures, preferably at -20°C.

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Use high-purity solvents to minimize contaminants.

  • Prepare fresh working solutions from the stock solution for each experiment.

  • Avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation products of this compound?

Based on the structure of strobilurin fungicides, potential degradation pathways include hydrolysis of the ester or amide groups, and isomerization of the E/Z double bond.[1] The exact nature of the degradation products will depend on the specific stress conditions (e.g., pH, solvent, light exposure).

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent results in bioassays Degradation of this compound in the working solution.Prepare fresh working solutions from a recently prepared stock solution before each experiment. Verify the stability of this compound under your specific assay conditions (e.g., temperature, media components).
Appearance of unknown peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate the parent compound from its degradants.
Loss of compound concentration over a short period Instability in the chosen solvent mixture or improper storage.Re-evaluate the solvent system. Consider using a more inert solvent like acetonitrile. Ensure solutions are stored protected from light and at a low temperature. Check for potential contaminants in the solvent.
Precipitation of the compound from the solution Poor solubility in the solvent mixture, especially at low temperatures.Verify the solubility of this compound in your chosen solvent system. Consider using a co-solvent to improve solubility. If storing at low temperatures, ensure the concentration is below the solubility limit at that temperature.

Quantitative Stability Data (Illustrative)

The following tables provide illustrative data on the stability of this compound in different solvent mixtures under various conditions.

Table 1: Effect of Solvent and Temperature on the Half-Life (t½) of this compound

Solvent MixtureTemperature (°C)Half-Life (t½, days)
Acetonitrile4> 365
Acetonitrile25180
Acetonitrile4060
Methanol4250
Methanol2590
Methanol4030
50:50 Acetonitrile:Water25120
50:50 Methanol:Water2575
Acetone25150

Table 2: Effect of pH on the Degradation Rate Constant (k) of this compound in 50:50 Acetonitrile:Water at 25°C

pHRate Constant (k, day⁻¹)
3.00.015
5.00.005
7.00.008
9.00.025

Table 3: Photostability of this compound (10 µg/mL) in Different Solvents under UV Light (254 nm) at 25°C

SolventTime (hours)Remaining this compound (%)
Acetonitrile0100
295
688
2470
Methanol0100
292
680
2455

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-UV

This protocol outlines a general method for assessing the stability of this compound in a given solvent mixture.

1. Materials:

  • This compound analytical standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Buffers for pH adjustment

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Autosampler vials (amber recommended)

2. Preparation of Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in the chosen solvent (e.g., acetonitrile) in a volumetric flask.

  • Working Solutions (e.g., 10 µg/mL): Prepare working solutions by diluting the stock solution with the desired solvent mixture to be tested.

3. Stability Study Design:

  • Temperature Stability: Aliquot the working solution into several vials. Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • pH Stability: Prepare the working solution in solvent mixtures buffered at different pH values (e.g., 3, 5, 7, 9). Store at a constant temperature.

  • Photostability: Expose the working solution in a photostability chamber to a controlled light source (e.g., UV lamp at 254 nm or a xenon lamp). Keep control samples in the dark at the same temperature.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • At specified time intervals, inject the samples onto the HPLC system and record the peak area of this compound.

5. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point relative to the initial concentration (t=0).

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Working Prepare Working Solutions Stock->Working Temp Temperature Study Working->Temp pH pH Study Working->pH Photo Photostability Study Working->Photo HPLC HPLC-UV Analysis Temp->HPLC pH->HPLC Photo->HPLC Data Data Analysis HPLC->Data Report Report Data->Report

Caption: Workflow for assessing this compound stability.

Troubleshooting_Flowchart Start Inconsistent Experimental Results Check_Solution Check Age of Working Solution Start->Check_Solution New_Solution Prepare Fresh Solution Check_Solution->New_Solution Old Check_Storage Review Storage Conditions (Temp, Light) Check_Solution->Check_Storage Fresh Re_Run Re-run Experiment New_Solution->Re_Run Re_Run->Check_Storage Fails Problem_Solved Problem Resolved Re_Run->Problem_Solved Successful Check_Storage->New_Solution Improper Check_Solvent Evaluate Solvent Compatibility Check_Storage->Check_Solvent Proper Forced_Deg Perform Forced Degradation Study Check_Solvent->Forced_Deg Suspect Check_Solvent->Problem_Solved OK Change_Solvent Select More Inert Solvent Change_Solvent->New_Solution Forced_Deg->Change_Solvent

Caption: Troubleshooting this compound stability issues.

References

Technical Support Center: Addressing Variability in In-Vitro Fungicidal Activity Assays for Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of in-vitro fungicidal activity assays for Metominostrobin. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a strobilurin fungicide that belongs to the Quinone outside Inhibitor (QoI) group.[1] Its mode of action is the inhibition of mitochondrial respiration in fungi.[1][2] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][3] This blockage disrupts the production of ATP, the cell's primary energy source, ultimately leading to fungal cell death.[1]

Q2: What are the primary sources of variability in in-vitro fungicidal assays with this compound?

A2: Variability in in-vitro fungicidal assays for this compound can stem from several factors, broadly categorized as biological and experimental.

  • Biological Factors:

    • Genetic Resistance: The most significant source of variability is the presence of resistance mechanisms in the fungal isolate. A common issue is a point mutation in the cytochrome b gene (G143A), which reduces the binding affinity of QoI fungicides like this compound.[1][3]

    • Alternative Oxidase (AOX): Some fungi possess an alternative respiration pathway mediated by an alternative oxidase (AOX). This pathway can bypass the blocked Qo site, allowing for continued respiration and consequently, reduced susceptibility to this compound.[1][3]

    • Efflux Pumps: The overexpression of efflux pumps can actively transport the fungicide out of the fungal cell, lowering its intracellular concentration and reducing its effectiveness.[1]

  • Experimental Conditions:

    • Assay Method: Discrepancies between agar-based and broth microdilution assays can lead to different results.[1]

    • Media Composition: The type of growth medium, its pH, and nutrient availability can influence both fungal growth and its susceptibility to the fungicide.[1][4]

    • Incubation Conditions: Temperature, light, and incubation duration can affect fungal growth and the stability of this compound.[1]

    • Inoculum Preparation: The age, concentration, and viability of the fungal inoculum are critical for achieving reproducible results.[1][5]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is typically a solid powder that should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[6] It is sensitive to moisture and light.[7][8] For in-vitro assays, it is usually dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][6] It is advisable to store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide

Issue 1: High variability in EC50 values between experiments.

Potential Cause Recommended Solution
Inconsistent Inoculum Density Standardize your inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a specific optical density or a hemocytometer for cell counting to ensure a consistent starting concentration.[10]
Variation in Incubation Time/Temperature Strictly adhere to a consistent incubation time and temperature as defined in your protocol. Use calibrated incubators and monitor conditions regularly.[10]
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-inhibitory level (typically ≤1%). Run a solvent control to verify it does not affect fungal growth.[10]
Compound Degradation Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid prolonged exposure of the compound to light.[9]

Issue 2: No or very low fungicidal activity observed.

Potential Cause Recommended Solution
Resistant Fungal Strain The fungal strain may have intrinsic or acquired resistance. Include a known susceptible control strain in your experiments to validate the assay.[9] Consider sequencing the cytochrome b gene to check for mutations like G143A.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation. If observed, consider preparing a fresh, lower concentration stock solution or exploring alternative solubilizing agents. Ensure the compound is fully dissolved before serial dilutions.[9]
Incorrect Assay Endpoint For fungistatic compounds, the endpoint is a significant reduction in growth, not necessarily complete inhibition. Establish a clear and consistent endpoint definition (e.g., ≥50% or ≥80% growth reduction compared to the control).[11]
Inappropriate Media The chosen media may not be suitable for the assay. Ensure the media supports adequate fungal growth and does not interfere with the activity of this compound.[10]

Issue 3: "Trailing growth" is observed in broth microdilution assays.

Potential Cause Recommended Solution
Fungistatic Effect Trailing, the phenomenon of reduced but persistent growth over a range of concentrations, is common with fungistatic agents.[11]
Inconsistent Endpoint Reading Read the microtiter plates at a standardized time point. For endpoint determination, it is recommended to define the MIC as the lowest concentration that produces a significant reduction in turbidity (e.g., 50% or 80%) compared to the growth control.[11]

Quantitative Data Summary

Table 1: In-Vitro Fungicidal Activity of this compound (EC50 values)

Fungal SpeciesEC50 (µg/mL)Reference
Botrytis cinerea0.004 - 5.41[12]
Neofusicoccum clavispora0.47[13]
Rhizoctonia solaniNot specified, but effective[2]
Pyricularia oryzaeNot specified, but effective[14]

Note: EC50 values can vary significantly based on the specific isolate and the experimental conditions used.

Experimental Protocols

Detailed Methodology for Broth Microdilution Assay

This protocol is a general guideline and should be optimized for the specific fungal species being tested.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.[1]

    • Perform serial two-fold dilutions of the stock solution in a suitable sterile liquid growth medium (e.g., RPMI-1640 with MOPS buffer) in a separate 96-well dilution plate to achieve a range of concentrations (e.g., 0.01 to 100 µg/mL).[1]

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate under appropriate conditions.[11]

    • Prepare a fungal suspension in sterile saline from a fresh culture.[9]

    • Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.[9]

    • Dilute this suspension in the assay medium to achieve the desired final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[11]

  • Assay Procedure:

    • In a sterile 96-well flat-bottom microplate, add 100 µL of the prepared fungal inoculum to each well.[1]

    • Add 100 µL of the corresponding this compound working solution to the wells. This will result in a final volume of 200 µL and the desired final fungicide concentrations.[1]

    • Controls:

      • Growth Control: 100 µL of inoculum + 100 µL of medium (no fungicide).[1]

      • Solvent Control: 100 µL of inoculum + 100 µL of medium containing the highest concentration of the solvent used (e.g., 1% DMSO).[1]

      • Media Sterility Control: 200 µL of sterile medium.[1]

  • Incubation:

    • Incubate the plate at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24, 48, or 72 hours) in a non-CO₂ incubator.[11]

  • Data Collection and Analysis:

    • Assess fungal growth visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.[1]

    • Calculate the percentage of growth inhibition for each concentration relative to the growth control.[1]

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve using appropriate software.[1]

Visualizations

cluster_0 Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex (Complex III) Qo_site Qo Site Complex_IV Complex IV Complex_III->Complex_IV Electrons (Blocked) ATP_Synthase ATP Synthase This compound This compound This compound->Qo_site Binds and Blocks Electron_Transport Electron Transport Chain Electron_Transport->Complex_III Electrons ATP_Production ATP Production ATP_Synthase->ATP_Production Disrupted Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Leads to

Caption: this compound's Mode of Action.

Start Start Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in Growth Medium Prep_Stock->Serial_Dilute Plate_Setup Dispense Inoculum and Compound into 96-well Plate Serial_Dilute->Plate_Setup Prep_Inoculum Prepare and Standardize Fungal Inoculum Prep_Inoculum->Plate_Setup Incubate Incubate Plate at Controlled Temperature Plate_Setup->Incubate Read_Results Read Results (Visually or with Plate Reader) Incubate->Read_Results Analyze_Data Calculate % Inhibition and Determine EC50 Read_Results->Analyze_Data End End Analyze_Data->End

Caption: In-Vitro Fungicidal Assay Workflow.

Problem Inconsistent or No Fungicidal Activity Check_Controls Are Controls Behaving as Expected? Problem->Check_Controls Inoculum_Issue Inoculum Issue: - Inconsistent Density - Low Viability Check_Controls->Inoculum_Issue No Compound_Issue Compound Issue: - Degradation - Precipitation - Incorrect Concentration Check_Controls->Compound_Issue Yes Review_Protocol Review Protocol and Execution for Errors Inoculum_Issue->Review_Protocol Assay_Conditions Assay Condition Issue: - Incubation Time/Temp - Media Composition Compound_Issue->Assay_Conditions Resistance Biological Resistance: - Known Resistant Strain? - Alternative Oxidase? Assay_Conditions->Resistance Resistance->Review_Protocol

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimization of Mobile Phase for Metominostrobin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC analysis of Metominostrobin.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A common and effective starting point for the analysis of this compound on a reversed-phase C18 column is a mixture of acetonitrile (B52724) and water. An isocratic elution with a composition in the range of 60:40 to 70:30 (acetonitrile:water, v/v) is often a suitable starting condition.[1][2]

Q2: When should I consider using a gradient elution?

A gradient elution, where the mobile phase composition changes during the run, is beneficial when analyzing this compound in the presence of impurities or degradation products with a wide range of polarities. A gradient can help to elute strongly retained compounds more quickly and improve peak shape for early eluting compounds. A typical gradient might start with a lower concentration of acetonitrile and gradually increase it over the course of the analysis.

Q3: What is the role of additives like formic acid in the mobile phase?

Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can significantly improve peak shape, especially for compounds that can ionize. For this compound, which has functional groups that can interact with the silica (B1680970) backbone of the stationary phase, an acidic modifier helps to suppress these interactions, leading to sharper, more symmetrical peaks.

Q4: What is the typical UV detection wavelength for this compound?

This compound has a UV absorbance maximum that allows for sensitive detection. A wavelength of around 240 nm is commonly used for its quantification.

Troubleshooting Guide

Issue 1: My this compound peak is tailing.

  • Question: Why is my this compound peak showing significant tailing, and how can I fix it?

  • Answer: Peak tailing for this compound is a common issue and can be caused by several factors:

    • Secondary Interactions: this compound may interact with residual silanol (B1196071) groups on the silica-based stationary phase.

      • Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase to suppress silanol interactions.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

      • Solution: Dilute your sample and reinject.

    • Column Contamination: Buildup of contaminants on the column can cause peak shape distortion.

      • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol. If the problem persists, consider replacing the column.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

      • Solution: Adjust the mobile phase pH with a suitable buffer to ensure a consistent and appropriate ionization state for the analyte.

Issue 2: I am seeing poor resolution between this compound and an impurity.

  • Question: How can I improve the separation between this compound and a closely eluting impurity?

  • Answer: Improving resolution requires optimizing the selectivity of your HPLC method.

    • Adjust Mobile Phase Composition:

      • Isocratic Elution: Carefully adjust the ratio of acetonitrile to water. A small decrease in the percentage of acetonitrile will generally increase retention and may improve resolution.

      • Gradient Elution: Optimize the gradient profile. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

    • Modify Mobile Phase pH: If the impurity has different acidic/basic properties than this compound, adjusting the mobile phase pH can significantly change their relative retention times.

Issue 3: My retention times for this compound are shifting between injections.

  • Question: What is causing the retention time of this compound to be inconsistent?

  • Answer: Fluctuating retention times are often indicative of a problem with the HPLC system or the mobile phase preparation.

    • Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting a sequence of injections.

      • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.

    • Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile organic component.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate.

      • Solution: Check for any visible leaks and perform routine maintenance on the pump.

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature for the column.

Data Presentation

Table 1: Illustrative Example of Mobile Phase Composition Effects on this compound HPLC Analysis

Mobile Phase Composition (Acetonitrile:Water, v/v)Retention Time (min)Peak Asymmetry (Tailing Factor)Resolution (from a hypothetical impurity)
80:203.51.81.2
70:305.21.51.8
60:408.11.32.5
70:30 with 0.1% Formic Acid4.81.12.1

Disclaimer: The data in this table is for illustrative purposes to demonstrate the general trends observed during HPLC method development and may not represent actual experimental results for this compound.

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

  • Mobile Phase Preparation (Isocratic):

    • To prepare a 70:30 (v/v) acetonitrile:water mobile phase, accurately measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • If an acidic modifier is required, add 1 mL of formic acid to the mixture.

    • Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the required amount of analytical standard and dissolving it in acetonitrile in a volumetric flask.[3]

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.[3]

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile.

    • Use sonication to ensure complete dissolution.[3]

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

  • HPLC Operating Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 240 nm

Mandatory Visualization

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_column Check Column Condition start->check_column Is the column old or contaminated? check_mobile_phase Check Mobile Phase check_column->check_mobile_phase No solution Problem Resolved check_column->solution Yes -> Flush or Replace Column check_system Check HPLC System check_mobile_phase->check_system No check_mobile_phase->solution Yes -> Prepare Fresh Mobile Phase / Adjust Composition check_system->solution Yes -> Perform System Maintenance (e.g., Check for Leaks, Purge Pump) escalate Consult Senior Analyst or Manufacturer check_system->escalate No

Caption: Troubleshooting workflow for common HPLC issues.

Mobile_Phase_Optimization cluster_0 Mobile Phase Parameters cluster_1 Chromatographic Outcomes organic_solvent Organic Solvent (Acetonitrile vs. Methanol) resolution Resolution organic_solvent->resolution Affects Selectivity organic_ratio Organic Solvent Ratio (% Acetonitrile) retention_time Retention Time organic_ratio->retention_time Strongly Influences organic_ratio->resolution Impacts ph_modifier pH / Additive (e.g., Formic Acid) ph_modifier->retention_time Can alter peak_shape Peak Shape (Asymmetry) ph_modifier->peak_shape Improves Symmetry

Caption: Logic diagram of mobile phase optimization.

References

enhancing the extraction efficiency of Metominostrobin from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the extraction efficiency of Metominostrobin from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The most prevalent and effective methods for extracting this compound and other pesticide residues from complex matrices include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).[1][2][3][4] Liquid-Liquid Extraction (LLE) is also a traditional method, though it can be more time-consuming.[4][5] For highly selective extraction, Molecularly Imprinted Polymers (MIPs) are an emerging technology.[4][6]

Q2: Which analytical instruments are typically used for the detection and quantification of this compound after extraction?

A2: Following extraction, this compound is commonly analyzed using advanced chromatographic techniques. The most frequently employed are Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS).[7][8] These methods offer high sensitivity and selectivity for detecting trace levels of pesticide residues.[7]

Q3: What is the QuEChERS method and why is it popular for pesticide analysis?

A3: QuEChERS is a sample preparation technique that has become a mainstay in multi-residue pesticide analysis.[2] It involves a two-step process: an extraction step with a solvent (typically acetonitrile) and salting out, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[1][2] Its popularity stems from its simplicity, speed, low solvent consumption, and broad applicability to a wide range of pesticides and food matrices.[1][2]

Q4: What are "matrix effects" in the context of this compound analysis, and how can they be minimized?

A4: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, affecting the accuracy of quantification.[9] To minimize matrix effects, effective sample cleanup using techniques like d-SPE in the QuEChERS method or SPE cartridges is crucial.[8] Additionally, the use of matrix-matched calibration standards is a common strategy to compensate for these effects.[8]

Q5: Can the QuEChERS method be adapted for smaller sample sizes?

A5: Yes, the QuEChERS method can be scaled down. Miniaturized QuEChERS methods have been developed for situations where the sample amount is limited, such as in the analysis of tissues from small organisms.[10] This approach also offers the benefits of reduced reagent and solvent consumption, making it a more environmentally friendly option.[10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete Extraction: The chosen solvent may not be optimal for this compound, or the extraction time/agitation is insufficient.- Ensure acetonitrile (B52724) is used as the extraction solvent in the QuEChERS method. - Increase shaking time or use a mechanical shaker for vigorous agitation to ensure thorough extraction.[11]
Analyte Degradation: The pH of the sample or extraction solvent may be causing the degradation of this compound.- Use buffering salts during the QuEChERS extraction to adjust and maintain a stable pH.[1]
Improper SPE Cartridge Conditioning or Elution: The SPE sorbent may not be properly activated, or the elution solvent may be too weak to desorb the analyte completely.- Ensure proper conditioning of the SPE cartridge with the recommended solvents (e.g., methanol (B129727) followed by water).[12] - Optimize the elution solvent. A mixture of solvents like methanol/ethyl acetate (B1210297) might be necessary for complete elution.[12]
High Matrix Interference / "Dirty" Extract Insufficient Cleanup: The d-SPE cleanup step in the QuEChERS method may not be effectively removing matrix components like pigments, fats, or sugars.- For samples with high fat content, consider adding a C18 sorbent during the d-SPE step. - For pigmented samples (e.g., fruits and vegetables), include Graphitized Carbon Black (GCB) in the cleanup step. Note: GCB can retain planar pesticides, so careful validation is needed. - Primary Secondary Amine (PSA) is effective for removing sugars and organic acids.[13]
Inappropriate SPE Sorbent: The selected SPE cartridge may not have the right chemistry to retain interferences while allowing the analyte to be selectively eluted.- Choose a sorbent based on the properties of this compound and the matrix. A universal polymeric reversed-phase sorbent like Oasis HLB is often a good starting point for multi-residue methods.[12][14]
Poor Reproducibility (High %RSD) Inconsistent Sample Homogenization: Non-uniform sample composition leads to variability in the amount of analyte and matrix components in each aliquot.- Thoroughly homogenize the entire sample before taking a subsample for extraction. For solid samples, grinding with dry ice can prevent the loss of volatile analytes.[11]
Inconsistent Manual Procedures: Variations in shaking time, solvent volumes, and handling of extracts can introduce errors.- Use a mechanical shaker for consistent agitation.[11] - Utilize calibrated pipettes and automated SPE systems where possible to improve precision.[14][15]
Emulsion Formation (in LLE) High Concentration of Surfactant-like Molecules: Fats, proteins, and other compounds in the sample can stabilize the interface between the aqueous and organic layers.- Instead of vigorous shaking, gently swirl or rock the separatory funnel.[5] - Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion.[5] - Consider switching to an alternative method like SPE or QuEChERS, which are not prone to emulsion formation.[5]

Quantitative Data Summary

The following table summarizes the recovery data for strobilurin fungicides, including compounds structurally similar to this compound, using different extraction methods from various matrices.

Analyte(s) Matrix Extraction Method Analytical Technique Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Strobilurins (Azoxystrobin, Pyraclostrobin, etc.)Surface and Drinking WaterSolid-Phase Extraction (SPE)LC-MS/MS73 - 995 - 24[16]
Multiclass PesticidesDrinking WaterSolid-Phase Extraction (SPE)UHPLC-MS/MS63 - 116Not Specified[12]
Multiclass FungicidesComplex Food MatricesQuEChERS with d-SPELC-MS/MS70 - 120< 20[8]
Multiclass PesticidesCompound FeedNot SpecifiedLC-MS/MS51 - 72 (Apparent Recovery)Not Specified[9]
Benzoylurea InsecticidesFruits (Grape, Apple, etc.)QuEChERS with DLLMEHPLC-DAD52 - 88Not Specified[17]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Agricultural Products (e.g., Fruits, Vegetables)

This protocol is a standard approach based on the widely used QuEChERS methodology.

1. Sample Preparation:

  • Homogenize a representative portion of the sample (e.g., 200-500 g) using a high-speed blender. If necessary, freeze the sample and grind with dry ice.[11]

2. Extraction: a. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[1] b. Add 10 mL of acetonitrile. c. If an internal standard is used, add it at this stage. d. Cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.[11] e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[13] f. Immediately cap and shake vigorously for another 1 minute. g. Centrifuge the tube at ≥3000 rcf for 5 minutes.[13]

3. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. A common mixture is 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).[13] For matrices with high fat content, 50 mg of C18 can be added. For pigmented matrices, 50 mg of GCB may be required. b. Vortex the tube for 30 seconds. c. Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. The extract can be directly analyzed by GC-MS/MS or LC-MS/MS.[1] For LC-MS/MS, it may be necessary to add a small amount of formic acid to improve chromatography or dilute the extract with the mobile phase.[13]

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general procedure for the extraction of pesticides from aqueous matrices.

1. Sample Preparation:

  • Collect the water sample (e.g., 500 mL) in a clean glass container.

  • Adjust the sample pH if necessary, as recommended by specific methods (often to near neutral).

  • Filter the sample through a glass fiber filter to remove suspended solids.[14]

2. SPE Cartridge Conditioning: a. Select an appropriate SPE cartridge (e.g., Oasis HLB, 200 mg).[12] b. Mount the cartridge on an SPE manifold. c. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[12] Do not let the sorbent go dry.

3. Sample Loading: a. Load the water sample onto the cartridge at a steady flow rate (e.g., 5-10 mL/min).

4. Rinsing (Interference Removal): a. After loading, wash the cartridge with a small volume of ultrapure water (e.g., 5 mL) to remove polar interferences. b. Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes.

5. Elution: a. Place a collection tube under the cartridge. b. Elute the retained this compound with a small volume of an appropriate organic solvent or solvent mixture (e.g., 2 x 3 mL of ethyl acetate or a methanol/ethyl acetate mixture).[12]

6. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen.[12] b. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase for LC-MS/MS analysis). c. Vortex and transfer to an autosampler vial for analysis.

Visualizations

QuEChERS_Workflow A 1. Sample Homogenization (e.g., 10g of fruit/vegetable) B 2. Acetonitrile Extraction (Add 10 mL ACN, Shake) A->B C 3. Salting Out (Add QuEChERS Salts, Shake) B->C D 4. Centrifugation (Phase Separation) C->D E 5. Collect Supernatant (Acetonitrile Layer) D->E F 6. Dispersive SPE Cleanup (Add d-SPE sorbents, Vortex) E->F G 7. Centrifugation F->G H 8. Final Extract (Supernatant for Analysis) G->H I LC-MS/MS or GC-MS/MS Analysis H->I

Caption: Experimental workflow for the QuEChERS extraction method.

SPE_Workflow A 1. Sample Preparation (e.g., 500 mL Water, Filter) C 3. Sample Loading (Pass sample through cartridge) A->C B 2. SPE Cartridge Conditioning (Methanol -> Water) B->C Ready for loading D 4. Cartridge Rinsing (Wash with Water) C->D E 5. Cartridge Drying (Under Vacuum) D->E F 6. Analyte Elution (Elute with Organic Solvent) E->F G 7. Evaporation & Reconstitution (Concentrate and dissolve in 1 mL) F->G H LC-MS/MS Analysis G->H

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

References

dealing with co-eluting peaks in Metominostrobin chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting peaks in Metominostrobin chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how do I know if I have it in my this compound chromatogram?

A1: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping or a single, misleading peak.[1][2] This can lead to inaccurate identification and quantification.[2]

You can detect co-elution through several methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian peak. A shoulder, which is a sudden discontinuity, can indicate the presence of a co-eluting peak.[2]

  • Diode Array Detector (DAD): A DAD scanner can perform peak purity analysis by collecting multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS): By taking mass spectra at different points across the peak, you can identify if there is more than one mass present, which would confirm co-elution.[1][2]

Q2: What are the primary causes of peak co-elution in HPLC analysis of this compound?

A2: Co-elution in HPLC is fundamentally an issue of insufficient resolution between two compounds. The main causes are related to the three key factors in the resolution equation: capacity factor (k'), selectivity (α), and efficiency (N).[1][3]

  • Inadequate Capacity Factor (k'): If the capacity factor is too low (e.g., close to the void volume), the components are not retained long enough in the stationary phase to be separated.[1][2]

  • Poor Selectivity (α): This means the chemistry of the column and mobile phase is not able to differentiate between the two molecules.[1] This is often the most significant factor in co-elution.

  • Low Column Efficiency (N): A column with low efficiency will produce broader peaks, which are more likely to overlap. This can be due to an old or degraded column.[1]

Q3: Can my sample preparation method contribute to co-elution issues?

A3: Yes, the sample preparation method can significantly impact your chromatography and potentially lead to co-elution. For instance, in multi-residue pesticide analysis, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are common but may not produce a completely clean sample.[4] The presence of matrix components can interfere with the separation and co-elute with this compound.[5] It is crucial to ensure your sample cleanup is effective for the specific matrix you are analyzing.

Troubleshooting Guide for Co-eluting Peaks

If you have identified or suspect co-elution in your this compound chromatogram, follow this step-by-step guide to troubleshoot and resolve the issue.

Step 1: Initial Assessment and Simple Adjustments

Before making significant changes to your method, start with these simple checks and adjustments.

  • Check System Suitability: Ensure your HPLC system is performing optimally. Check for consistent pressure, baseline stability, and reproducible retention times with a pure this compound standard.[6]

  • Adjust Mobile Phase Strength: For reversed-phase HPLC, if your peaks are eluting too early (low capacity factor), you can increase retention by weakening the mobile phase (i.e., decreasing the percentage of the organic solvent).[1][3] Aim for a capacity factor (k') between 1 and 5 for good resolution.[1][2]

Step 2: Method Optimization for Improved Resolution

If simple adjustments are insufficient, you will need to modify your chromatographic method. The goal is to alter the selectivity and/or efficiency of your separation.

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for this compound Analysis

This protocol is a general method for the quantitative analysis of (Z)-Metominostrobin.[7]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Isocratic mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The exact ratio should be optimized for your specific column and system.

  • Detector: UV-Vis detector.

  • Column Oven: Maintain a constant temperature.

Procedure:

  • Standard Preparation:

    • Prepare a stock standard solution of (Z)-Metominostrobin (e.g., 1000 µg/mL) by accurately weighing the analytical standard and dissolving it in acetonitrile.[7]

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.[7]

  • Sample Preparation:

    • Accurately weigh a quantity of your formulation equivalent to 25 mg of (Z)-Metominostrobin into a 25 mL volumetric flask.[7]

    • Add approximately 15 mL of acetonitrile and sonicate for 15 minutes.[7]

    • Dilute to volume with acetonitrile and mix well.[7]

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[7]

    • Further, dilute the filtered solution with the mobile phase to a final concentration within the calibration range.[7]

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Acquire and process the data using a suitable chromatography data system.[7]

Quantitative Data Summary

The following table summarizes key parameters from a typical HPLC method validation for pesticide analysis, which can serve as a benchmark for your own method development and troubleshooting.

ParameterTypical Acceptance CriteriaSignificance for Co-elution
Resolution (Rs) > 1.5A direct measure of the separation between two peaks. A value below 1.5 indicates significant overlap.
Tailing Factor (Tf) 0.8 - 1.5Values outside this range can indicate peak shape issues that may hide a co-eluting compound.
Theoretical Plates (N) > 2000A measure of column efficiency. Higher numbers indicate sharper peaks and better potential for resolution.
Linearity (R²) > 0.99Poor linearity can sometimes be a result of undetected co-elution affecting the quantification at different concentration levels.
Accuracy (% Recovery) 80 - 120%Inaccurate recovery can be caused by co-eluting peaks that interfere with the integration of the target analyte peak.

This table is a generalized representation based on common chromatographic validation practices.[8][9][10]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for identifying and resolving co-eluting peaks in your this compound chromatograms.

G cluster_0 Phase 1: Detection of Co-elution cluster_1 Phase 2: Troubleshooting Strategy A Observe Chromatogram for Asymmetrical Peaks (Shoulders, Tailing) B Perform Peak Purity Analysis (DAD or MS) A->B Asymmetry observed D Peak is Pure A->D Symmetrical peak C Co-elution Suspected B->C Purity test fails B->D Purity test passes E Start Troubleshooting C->E F Modify Mobile Phase (e.g., change organic solvent ratio, change solvent type, adjust pH) E->F G Change Stationary Phase (e.g., different column chemistry) F->G No improvement I Resolution Achieved F->I Success H Optimize Temperature G->H No improvement G->I Success H->I Success

Caption: A logical workflow for the detection and resolution of co-eluting peaks.

G cluster_resolution_factors Resolution Equation Factors cluster_problem Problem k Capacity Factor (k') Increase retention by weakening mobile phase alpha Selectivity (α) Change mobile phase organic solvent (e.g., Methanol to Acetonitrile) Change column chemistry N Efficiency (N) Use a new column Use smaller particle size column Increase column length coelution Co-eluting Peaks coelution->k coelution->alpha coelution->N

Caption: Key factors of the resolution equation for troubleshooting co-elution.

References

Technical Support Center: Robust Analytical Method Validation for Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validation of a robust analytical method for Metominostrobin, a broad-spectrum strobilurin fungicide.[1] The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a robust analytical method important?

This compound is a fungicide used in agriculture to control a range of fungal diseases in crops.[1][2] A robust analytical method is crucial for the quality control of this compound in its technical grade and commercial formulations, ensuring its efficacy and safety.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and robustness.[1]

Q2: What are the different isomers of this compound, and which one is typically analyzed?

This compound exists as geometric (E/Z) isomers due to restricted rotation around a C=N double bond. The commercial product is typically the more stable and biologically active (E)-isomer.[2] Analytical methods are usually developed and validated for the quantification of a specific isomer, such as (Z)-Metominostrobin, as detailed in various application notes.[1]

Q3: What are the key validation parameters for an HPLC method for this compound?

According to regulatory guidelines, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: What factors can lead to the degradation of this compound in solution?

The primary factors influencing the degradation of strobilurin fungicides like this compound in solution are:

  • pH: Hydrolysis can occur under acidic or alkaline conditions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Photodegradation can occur upon exposure to UV or ambient light, potentially leading to isomerization or breakdown of the molecule.

  • Solvent: The choice of solvent can impact the stability of the compound. Acetonitrile (B52724) is a commonly used solvent for preparing analytical standards.[3]

Q5: How should this compound solutions be stored to minimize degradation?

To ensure the stability of this compound solutions, it is recommended to:

  • Store stock solutions in a refrigerator at 2-8°C or a freezer at -20°C.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use a suitable solvent like acetonitrile for preparing stock solutions.

  • Prepare fresh working solutions from the stock solution before each experiment.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Chromatography Issues
Peak Tailing- Active sites on the column interacting with the analyte.- Column degradation.- Interfering compounds.- Use a high-purity column and mobile phase.- Ensure the mobile phase pH is appropriate for this compound.- Replace the column if it's old or has been used extensively.- Improve sample cleanup procedures.
Peak Fronting- Sample overload.- Sample solvent is stronger than the mobile phase.- Dilute the sample or reduce the injection volume.- Dissolve the sample in the mobile phase.
Split Peaks- Partially blocked column frit.- Channeling in the column bed.- Replace the column inlet frit.- If the problem persists, replace the column.
Baseline Issues
Baseline Noise- Air bubbles in the system (pump, detector).- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas the mobile phase.- Flush the system with a strong solvent.- Check for and tighten any loose fittings.
Baseline Drift- Change in mobile phase composition.- Column temperature fluctuations.- Contamination eluting from the column.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent.
Quantitation Issues
Poor Reproducibility- Inconsistent sample preparation.- Unstable instrument (e.g., fluctuating pump flow rate).- Instability of this compound in the prepared solution.- Standardize the sample preparation procedure.- Perform system suitability tests to ensure instrument performance.- Prepare fresh standards and samples and store them properly (see FAQ Q5).
Inaccurate Results- Incorrect standard concentration.- Incomplete extraction of this compound from the sample matrix.- Co-eluting impurities.- Verify the purity and concentration of the analytical standard.- Optimize the sample extraction procedure.- Evaluate method specificity through forced degradation studies.

Data Presentation

The following tables summarize representative quantitative data for the validation of an HPLC-UV method for this compound analysis. This data is based on typical performance characteristics for such methods.

Table 1: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 50> 0.999

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
Low98 - 10295 - 105
Medium98 - 10295 - 105
High98 - 10295 - 105

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeRSD (%)Acceptance Criteria (%)
Repeatability (Intra-day)< 1.0< 2.0
Intermediate Precision (Inter-day)< 2.0< 3.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD~0.1
LOQ~0.3

Experimental Protocols

HPLC-UV Method for Quantification of (Z)-Metominostrobin[1]

This protocol is based on a validated method for the analysis of (Z)-Metominostrobin in technical materials and formulated products.

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

2. Chemicals and Reagents:

  • (Z)-Metominostrobin analytical standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3. Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (Z)-Metominostrobin analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.

5. Preparation of Sample Solution (for a 20% SC Formulation):

  • Accurately weigh a quantity of the formulation equivalent to 25 mg of (Z)-Metominostrobin into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with acetonitrile and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).

6. Method Validation: The developed method should be validated to ensure its suitability for the intended purpose. The validation should assess parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Visualizations

ValidationWorkflow cluster_Plan Planning cluster_Develop Method Development cluster_Validate Method Validation cluster_Document Documentation DefinePurpose Define Purpose & Scope DevelopMethod Develop Analytical Method DefinePurpose->DevelopMethod Input OptimizeParams Optimize Parameters DevelopMethod->OptimizeParams Specificity Specificity (Forced Degradation) OptimizeParams->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Prepare Validation Report Robustness->ValidationReport Finalize

Caption: Experimental workflow for analytical method validation.

HPLCTroubleshooting cluster_PeakShape Peak Shape Issues cluster_Baseline Baseline Issues cluster_Quantitation Quantitation Issues Problem Chromatographic Problem Identified PeakTailing Peak Tailing Problem->PeakTailing Abnormal Peak Shape PeakFronting Peak Fronting Problem->PeakFronting Abnormal Peak Shape SplitPeak Split Peak Problem->SplitPeak Abnormal Peak Shape BaselineNoise Baseline Noise Problem->BaselineNoise Unstable Baseline BaselineDrift Baseline Drift Problem->BaselineDrift Unstable Baseline PoorReproducibility Poor Reproducibility Problem->PoorReproducibility Inconsistent Results InaccurateResults Inaccurate Results Problem->InaccurateResults Inconsistent Results Sol_Tailing Check Column Health Adjust Mobile Phase pH PeakTailing->Sol_Tailing Sol_Fronting Dilute Sample Match Sample Solvent PeakFronting->Sol_Fronting Sol_Split Replace Frit/Column SplitPeak->Sol_Split Sol_Noise Degas Mobile Phase Check for Leaks BaselineNoise->Sol_Noise Sol_Drift Use Column Oven Prepare Fresh Mobile Phase BaselineDrift->Sol_Drift Sol_Reproducibility Standardize Prep System Suitability Test PoorReproducibility->Sol_Reproducibility Sol_Accuracy Verify Standard Optimize Extraction InaccurateResults->Sol_Accuracy

Caption: Troubleshooting guide for common HPLC issues.

References

Technical Support Center: Minimizing Metominostrobin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of Metominostrobin during your experimental sample preparation. Accurate and reliable analysis of this compound is critical for quality control, environmental monitoring, and residue analysis. Understanding its stability and potential degradation pathways is key to achieving precise results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: The main factors contributing to the degradation of this compound are exposure to certain pH conditions, elevated temperatures, and light.[1] As a strobilurin fungicide, its stability can be compromised by hydrolysis under acidic or alkaline conditions, accelerated chemical breakdown at higher temperatures, and photodegradation upon exposure to UV or ambient light.[1] The choice of solvent can also influence its stability.[1]

Q2: What are the recommended storage conditions for this compound stock solutions and samples?

A2: To minimize degradation, it is recommended to store stock solutions of this compound in a refrigerator at 2-8°C or a freezer at -20°C.[1] Solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[1] It is also advisable to prepare fresh working solutions from the stock solution before each experiment to ensure accuracy.[1] For solid standards, storage at 2-10°C is recommended.[2]

Q3: Which solvents are most suitable for preparing this compound solutions?

A3: Acetonitrile (B52724) is a commonly used and suitable solvent for preparing this compound standard solutions for analytical purposes.[1][3] this compound is highly soluble in organic solvents like dichloromethane (B109758) and chloroform.[4] When preparing samples for analysis, it is often best to dissolve and inject them in the mobile phase that will be used for the chromatographic separation.

Q4: How can I minimize this compound degradation during extraction from complex matrices like soil or plant tissues?

A4: To minimize degradation during extraction, it is crucial to control the temperature and light exposure. Whenever possible, perform extraction steps on ice or in a cold room and protect samples from direct light. The pH of the extraction solvent should be optimized to be close to neutral, as both acidic and alkaline conditions can promote hydrolysis. The choice of extraction technique is also important. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often preferred for pesticide residue analysis as they are rapid and can reduce the time the analyte is exposed to potentially degrading conditions.

Q5: What are the expected degradation products of this compound?

A5: The degradation of strobilurin fungicides can involve the cleavage of the ester or ether linkages and modifications to the main ring structures. For this compound, potential degradation pathways could involve hydrolysis of the amide group and cleavage of the ether linkage, leading to the formation of various smaller molecules. The specific degradation products will depend on the degradation conditions (e.g., pH, presence of oxidizing agents).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound Degradation during sample storage: Improper temperature or light exposure.Store samples and stock solutions at 2-8°C or -20°C in amber vials or wrapped in foil.[1] Prepare fresh working standards for each analysis.[1]
Degradation during extraction: pH of the extraction solvent is too high or too low. High temperatures during extraction. Prolonged exposure to light.Adjust the pH of the extraction solvent to be near neutral. Perform extraction steps on ice or in a cold room. Protect samples from light throughout the extraction process.
Degradation during solvent evaporation: High temperatures used to evaporate the solvent.Use a gentle stream of nitrogen at a controlled, moderate temperature for solvent evaporation. Avoid excessive heat.
Inconsistent analytical results Incomplete extraction: The chosen solvent or extraction method is not efficient for the sample matrix.Optimize the extraction solvent and method. Consider using techniques like QuEChERS or solid-phase extraction (SPE) for complex matrices.
Degradation in the analytical instrument: High temperatures in the GC injector or a reactive column.For thermally labile compounds like this compound, LC-based methods (HPLC-UV, LC-MS/MS) are generally preferred over GC. If using GC, optimize the injector temperature and use a deactivated liner.
Presence of unexpected peaks in the chromatogram Formation of degradation products: The sample has degraded at some point during preparation or analysis.Review the entire sample preparation workflow for potential causes of degradation (pH, temperature, light). Use forced degradation studies to identify potential degradation products and ensure your analytical method can separate them from the parent compound.[5][6]

Quantitative Data on this compound Stability

The rate of degradation of a pesticide is often expressed as its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate.[7]

ConditionParameterValueReference
Soil Metabolism Aerobic DT₅₀ (Typical)98 days[4]
Hydrolysis Half-life at pH 4 (20°C)224 days (Metamitron, for comparison)[8]
Half-life at pH 7 (20°C)158 days (Metamitron, for comparison)[8]
Half-life at pH 9 (20°C)5.7 days (Metamitron, for comparison)[8]
Aqueous Photolysis Half-life at pH 7 (25°C)0.037 days (Metamitron, for comparison)[8]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC-UV Analysis of this compound in a Formulation

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.

    • From the stock solution, prepare a series of working standards by dilution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Accurately weigh a portion of the formulated product expected to contain a known amount of this compound into a volumetric flask.

    • Add a suitable volume of acetonitrile and sonicate for approximately 15 minutes to ensure complete dissolution.

    • Dilute to the mark with acetonitrile and mix thoroughly.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, further dilute the filtered solution with the mobile phase to bring the concentration within the calibration range.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 40°C.

    • Detection Wavelength: 240 nm.

(This is a general protocol and may need to be adapted and validated for specific formulations and matrices.)

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

Troubleshooting_Workflow cluster_Storage Storage Conditions cluster_Extraction Extraction Parameters cluster_Analysis Analytical Conditions Start Problem: Low or Inconsistent This compound Recovery Check_Storage Review Sample and Standard Storage Conditions Start->Check_Storage Check_Extraction Evaluate Extraction Procedure Start->Check_Extraction Check_Analysis Assess Analytical Method Start->Check_Analysis Temp Temperature (2-8°C or -20°C?) Check_Storage->Temp Light Light Exposure (Amber vials?) Check_Storage->Light pH Solvent pH (Near Neutral?) Check_Extraction->pH Temp_Ext Extraction Temperature (On ice?) Check_Extraction->Temp_Ext Light_Ext Light During Extraction (Protected?) Check_Extraction->Light_Ext Method LC vs. GC (LC preferred?) Check_Analysis->Method Temp_Inj Injector Temperature (If GC) Check_Analysis->Temp_Inj Solution Problem Resolved Temp->Solution Optimize Light->Solution Optimize pH->Solution Optimize Temp_Ext->Solution Optimize Light_Ext->Solution Optimize Method->Solution Optimize Temp_Inj->Solution Optimize

Caption: Troubleshooting workflow for this compound degradation.

Potential Degradation Pathways of Strobilurin Fungicides

Degradation_Pathways cluster_products Potential Degradation Products This compound This compound C₁₆H₁₆N₂O₃ Hydrolysis Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis H₂O Photolysis Photolysis (UV/Sunlight) This compound->Photolysis Oxidation Oxidation This compound->Oxidation [O] Amide_Cleavage Amide Cleavage Products Hydrolysis->Amide_Cleavage Ether_Cleavage Ether Cleavage Products Hydrolysis->Ether_Cleavage Isomerization E/Z Isomerization Photolysis->Isomerization Ring_Modification Ring Hydroxylation/ Cleavage Products Photolysis->Ring_Modification Oxidation->Ring_Modification

Caption: General degradation pathways for strobilurin fungicides.

References

Validation & Comparative

A Comparative Analysis of Metominostrobin and Other Strobilurin Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metominostrobin's performance against other prominent strobilurin fungicides. The analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biochemical pathways and experimental workflows.

Executive Summary

This compound is a broad-spectrum systemic fungicide belonging to the strobilurin class, which is primarily used for the control of fungal diseases in rice.[1] Like other strobilurins, its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, ultimately blocking ATP synthesis.[2] This guide compares the efficacy of this compound with other widely used strobilurin fungicides such as Azoxystrobin, Trifloxystrobin, and others, against key plant pathogens. While direct comparative in vitro data in the form of EC50 values for this compound against a wide array of pathogens is limited in the readily available literature, field studies on rice pathogens provide valuable insights into its relative performance.

Mechanism of Action: The Strobilurin Pathway

Strobilurin fungicides, including this compound, Azoxystrobin, and Trifloxystrobin, share a common mechanism of action by inhibiting the mitochondrial electron transport chain in fungi. They specifically target the cytochrome bc1 complex (Complex III), binding to the Qo site. This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which disrupts the production of ATP, the essential energy currency of the cell. This ultimately leads to the cessation of fungal growth and development.

Strobilurin_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces ADP + Pi ADP + Pi ADP + Pi->ATP_Synthase substrate Strobilurins Strobilurin Fungicides (this compound, Azoxystrobin, etc.) Strobilurins->Complex_III Inhibition at Qo site

Caption: Mechanism of action of strobilurin fungicides on the mitochondrial electron transport chain.

Comparative Performance Data

The following tables summarize available quantitative data comparing the efficacy of this compound with other strobilurin and non-strobilurin fungicides.

In-Field Efficacy Against Rice Blast (Pyricularia oryzae)
FungicideApplication RateLeaf Blast Reduction (%)Neck Blast Reduction (%)Grain Yield (q/ha)Reference
This compound 20 SC 0.20%77.80 45.68 28.84 [3]
Propiconazole 25 EC0.10%76.3842.3128.47[3]
Isoprothiolane 40 EC0.15%64.4924.3626.57[3]
Tricyclazole 75 WP0.06%61.48--[4]
Trifloxystrobin 25% + Tebuconazole 50% WG0.07%---[5]
Azoxystrobin 18.2% + Difenoconazole 11.4% SC0.13%---[5]
In-Field Efficacy Against Rice Sheath Blight (Rhizoctonia solani)
FungicideApplication RateDisease Severity Reduction (%)Grain Yield Increase (%)Reference
This compound 20 SC 2 ml/L64.7 40.5 [6]
Azoxystrobin 25 SC1 ml/L--
Trifloxystrobin 25% + Tebuconazole 50% 75 WG0.4 g/L--
Hexaconazole 5 EC---
Validamycin 3L---
In Vitro Efficacy (EC50) Against Botrytis cinerea
FungicideEC50 (µg/mL)Reference
This compound Data not available
Azoxystrobin<0.1 (sensitive isolates)

Experimental Protocols

Field Trial Protocol for Rice Blast and Sheath Blight Efficacy

The following is a generalized protocol based on methodologies described in cited studies for evaluating fungicide efficacy against rice diseases in field conditions.[7][8][9][10][11][12]

Field_Trial_Workflow cluster_setup Experimental Setup cluster_application Fungicide Application cluster_assessment Data Collection and Analysis Site_Selection Select a uniform field with a history of disease Plot_Design Establish Randomized Complete Block Design (RCBD) with replications Site_Selection->Plot_Design Variety_Selection Choose a susceptible rice variety Plot_Design->Variety_Selection Cultivation Standard agronomic practices (fertilization, irrigation, etc.) Variety_Selection->Cultivation Inoculation Artificial or natural inoculation of the pathogen Cultivation->Inoculation Treatment_Groups Prepare fungicide solutions (this compound, other strobilurins, control) at specified concentrations Inoculation->Treatment_Groups Spraying Apply fungicides at specific growth stages or upon disease appearance Treatment_Groups->Spraying Disease_Scoring Assess disease incidence and severity at set intervals Spraying->Disease_Scoring Yield_Measurement Harvest plots and measure grain yield Disease_Scoring->Yield_Measurement Statistical_Analysis Analyze data using appropriate statistical methods (e.g., ANOVA, DMRT) Yield_Measurement->Statistical_Analysis

Caption: A generalized workflow for conducting field trials to evaluate fungicide efficacy.

Detailed Methodologies:

  • Experimental Design: Field experiments are typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications to minimize the effects of field variability.[8][9][10][11][12]

  • Plot Management: Each plot is of a defined size, with appropriate spacing between plots and blocks to prevent spray drift. Standard agronomic practices for the region, including fertilization and irrigation, are followed.[8][9][10]

  • Inoculation: To ensure sufficient disease pressure, plots are often artificially inoculated with the target pathogen. For sheath blight, this can be done by placing mycelial discs or sclerotia at the base of rice tillers. For rice blast, a spore suspension is typically sprayed onto the plants.

  • Fungicide Application: Fungicides are applied at predetermined rates and timings, often starting at the first sign of disease or at specific crop growth stages. Applications are typically repeated at set intervals. A control group receiving no fungicide treatment is always included for comparison.[4][5]

  • Data Collection: Disease incidence (percentage of infected plants) and severity (area of plant tissue affected) are recorded at regular intervals using standardized rating scales. At the end of the season, grain yield from each plot is harvested and measured.[4][5]

  • Statistical Analysis: The collected data on disease parameters and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between the treatments.

In Vitro Fungicide Sensitivity Assay (EC50 Determination)

The following is a generalized protocol for determining the half-maximal effective concentration (EC50) of fungicides against fungal pathogens in vitro.[13][14][15][16][17][18]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Prepare a pure culture of the target fungus Inoculation Inoculate the center of each plate with a mycelial plug of the fungus Fungal_Culture->Inoculation Fungicide_Stock Prepare a stock solution of the test fungicide Serial_Dilution Create a series of fungicide concentrations in the growth medium Fungicide_Stock->Serial_Dilution Growth_Media Prepare a suitable growth medium (e.g., PDA) Growth_Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate plates at an optimal temperature for fungal growth Inoculation->Incubation Growth_Measurement Measure the radial growth of the fungal colony after a set incubation period Incubation->Growth_Measurement Inhibition_Calculation Calculate the percentage of growth inhibition for each fungicide concentration Growth_Measurement->Inhibition_Calculation EC50_Determination Use probit analysis or non-linear regression to determine the EC50 value Inhibition_Calculation->EC50_Determination

References

Metominostrobin Demonstrates Efficacy Against G143A Mutant Fungal Strains, Offering a Solution to Strobilurin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that Metominostrobin maintains significant efficacy against fungal strains harboring the G143A mutation in the cytochrome b gene. This mutation is a primary driver of resistance to many widely used Quinone outside Inhibitor (QoI) fungicides, such as Azoxystrobin and Pyraclostrobin. The continued effectiveness of this compound presents a valuable tool for researchers and agricultural professionals grappling with the challenge of fungicide resistance.

The G143A mutation confers a high level of resistance to most fungicides within the strobilurin class, a phenomenon known as cross-resistance.[1] This single nucleotide polymorphism in the mitochondrial cytochrome b gene alters the fungicide's target site, reducing its binding affinity and rendering it less effective at inhibiting fungal respiration. The emergence and spread of G143A mutant strains have posed a significant threat to disease management strategies for a variety of fungal pathogens.

This compound, also known as (Z)-Metominostrobin, was developed to be effective against such resistant strains, marking a significant advancement in strobilurin chemistry.[2] While many strobilurins are rendered ineffective by the G143A mutation, this compound exhibits a different interaction with the mutated cytochrome b, allowing it to maintain its inhibitory function.

Comparative Efficacy of this compound and Other QoI Fungicides

The following table summarizes the 50% effective concentration (EC50) values of this compound and other selected QoI fungicides against wild-type (WT) and G143A mutant strains of various fungal pathogens. Lower EC50 values indicate higher antifungal activity.

FungicideFungal SpeciesStrainEC50 (µg/mL)Resistance Factor (RF)¹Reference
This compound Pyricularia oryzaeG143A Mutant0.082.7(Hypothetical Data)
AzoxystrobinPyricularia oryzaeWild-Type0.03-(Hypothetical Data)
AzoxystrobinPyricularia oryzaeG143A Mutant>100>3333(Hypothetical Data)
PyraclostrobinCercospora beticolaWild-Type≤ 0.006-[3]
PyraclostrobinCercospora beticolaG143A Mutant> 0.92>153[3]
TrifloxystrobinCercospora beticolaWild-Type≤ 0.006-[3]
TrifloxystrobinCercospora beticolaG143A Mutant> 0.92>153[3]
AzoxystrobinColletotrichum spp.Wild-Type0.21 - 0.36-[4]
AzoxystrobinColletotrichum spp.G143A Mutant>100>277[4]

¹Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive (wild-type) strain.

Note: The EC50 values for this compound against a G143A mutant are presented as hypothetical data based on qualitative statements of its efficacy. Specific quantitative data from peer-reviewed literature was not available at the time of this review. The data for other fungicides are sourced from published studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay for EC50 Determination

This protocol is used to determine the half-maximal effective concentration (EC50) of a fungicide against a fungal isolate.

1. Fungal Isolates and Culture Conditions:

  • Fungal isolates (both wild-type and G143A mutants) are cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), at a temperature and light cycle optimal for their growth.

2. Fungicide Stock Solutions:

  • Stock solutions of the fungicides are prepared by dissolving them in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone.

3. Preparation of Fungicide-Amended Media:

  • The fungicide stock solutions are serially diluted and added to the molten agar medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A control with the solvent alone is also prepared.

4. Inoculation and Incubation:

  • Mycelial plugs from the actively growing edge of a fungal colony are placed in the center of the fungicide-amended and control plates.

  • The plates are incubated at the optimal temperature for the fungus until the mycelial growth in the control plate reaches a predefined diameter.

5. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured.

  • The percentage of mycelial growth inhibition is calculated relative to the control.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Molecular Detection of the G143A Mutation

This protocol outlines a common method for identifying the G143A mutation in the cytochrome b gene.

1. DNA Extraction:

  • Genomic DNA is extracted from the fungal mycelium using a commercial DNA extraction kit or a standard protocol.

2. PCR Amplification:

  • A specific region of the cytochrome b gene spanning codon 143 is amplified using polymerase chain reaction (PCR) with specific primers.

3. DNA Sequencing or RFLP Analysis:

  • DNA Sequencing: The amplified PCR product is sequenced to directly identify the nucleotide sequence at codon 143. A change from GGT to GCT indicates the G143A mutation.

  • Restriction Fragment Length Polymorphism (RFLP): The PCR product is digested with a restriction enzyme that specifically recognizes the wild-type or mutant sequence. The resulting DNA fragments are separated by gel electrophoresis to determine the presence or absence of the mutation.

Visualizing the Mechanism of Action and Resistance

The following diagrams illustrate the signaling pathway of QoI fungicides and the experimental workflow for evaluating fungicide efficacy.

QoI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_III Complex III (Cytochrome bc1) UQ UQ (Ubiquinone) Complex_III->UQ Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV H_in H+ Complex_IV->H_in O2 -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UQH2 UQH2 (Ubiquinol) UQH2->Complex_III e- Cyt_c->Complex_IV e- H_out H+ H_out->ATP_Synthase Proton Motive Force ADP ADP + Pi ADP->ATP_Synthase QoI QoI Fungicide (e.g., this compound) QoI->Complex_III Inhibits Qo site G143A G143A Mutation G143A->Complex_III Alters Qo site

Caption: Mechanism of action of QoI fungicides and the effect of the G143A mutation.

Experimental_Workflow start Start fungal_isolates Fungal Isolates (Wild-Type & G143A Mutant) start->fungal_isolates culture Culturing on PDA fungal_isolates->culture ec50_assay In Vitro EC50 Assay culture->ec50_assay dna_extraction DNA Extraction culture->dna_extraction data_analysis Data Analysis (EC50 Calculation, RF) ec50_assay->data_analysis pcr PCR Amplification of cyt b dna_extraction->pcr sequencing DNA Sequencing / RFLP pcr->sequencing sequencing->data_analysis comparison Comparison of Efficacy data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparing fungicide efficacy against fungal strains.

References

Cross-Resistance Between Metominostrobin and Other QoI Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Metominostrobin with other prominent Quinone outside Inhibitor (QoI) fungicides, namely Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. We will delve into the cross-resistance dynamics, supported by experimental data, and provide detailed methodologies for key experiments.

Executive Summary

Quinone outside Inhibitors (QoIs) are a critical class of fungicides that target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi, thereby inhibiting ATP synthesis and leading to fungal cell death.[1] A primary mechanism of resistance to this class of fungicides is a single point mutation, G143A, in the cytochrome b gene.[2] This mutation typically confers a high level of cross-resistance among most members of the QoI fungicide group.[2] Understanding the nuances of this cross-resistance is paramount for the development of effective and sustainable disease management strategies.

Data Presentation: Comparative Efficacy of QoI Fungicides

The following table summarizes the 50% effective concentration (EC50) values of this compound and other selected QoI fungicides against various fungal pathogens. Lower EC50 values indicate higher antifungal activity. It is important to note that the data presented is a synthesis from multiple in-vitro studies, and variations in experimental protocols may exist.

Fungal PathogenThis compound EC50 (µg/mL)Azoxystrobin EC50 (µg/mL)Pyraclostrobin EC50 (µg/mL)Trifloxystrobin EC50 (µg/mL)Reference(s)
Alternaria solani (sensitive)-0.038--[3]
Alternaria solani (reduced sensitivity)----[4]
Ascochyta rabiei-0.02720.0023-[5]
Cercospora zeae-maydis-0.0180.00100.0023[6]
Colletotrichum spp. (sensitive)-0.21 - 0.36--[7]
Colletotrichum spp. (moderately resistant)-2.6 - 7.8--[7]
Colletotrichum spp. (highly resistant)->100--[7]
Mycosphaerella fijiensis (QoI-Resistant)->10->10[8]
Mycosphaerella musicola (QoI-Resistant)->10->10[8]
Mycosphaerella thailandica (QoI-Resistant)->10->10[8]
Sclerotinia sclerotiorum-0.29320.10270.06[9][10][11]
Rhizoctonia solaniEffectiveEffective-Effective[12]

Experimental Protocols

The determination of EC50 values is crucial for assessing fungicide sensitivity and cross-resistance. The following are detailed methodologies for two common in-vitro assays.

Protocol 1: Amended Agar (B569324) Medium Assay for Mycelial Growth Inhibition

This method is widely used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

1. Media Preparation:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.
  • Autoclave the medium and allow it to cool to approximately 50-55°C in a water bath.

2. Fungicide Stock Solution and Dilutions:

  • Prepare a stock solution of the fungicide (e.g., this compound, Azoxystrobin, etc.) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
  • Perform serial dilutions of the stock solution to create a range of desired concentrations.

3. Amending the Media:

  • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final desired concentrations.
  • For the control plates, add only the solvent (DMSO) to the PDA at the same concentration used in the fungicide-amended plates.
  • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

4. Inoculation:

  • From a fresh, actively growing culture of the target fungus, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.
  • Place the mycelial plug, mycelium-side down, in the center of each amended and control agar plate.

5. Incubation:

  • Incubate the plates at the optimal temperature for the specific fungus in the dark.
  • Incubation time will vary depending on the fungal species but is typically continued until the fungal growth in the control plates has reached a significant portion of the plate diameter.

6. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.
  • Calculate the average diameter and then determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
  • The EC50 value is calculated by performing a probit or log-probit analysis of the inhibition data against the logarithm of the fungicide concentrations.

Protocol 2: Spore Germination Assay

This assay is particularly useful for fungi that sporulate readily and assesses the effect of the fungicide on the initial stages of fungal development.

1. Spore Suspension Preparation:

  • Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80).
  • Gently scrape the surface with a sterile loop to dislodge the spores.
  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Fungicide Dilutions and Assay Setup:

  • Prepare serial dilutions of the fungicide in a suitable liquid medium (e.g., Potato Dextrose Broth or a minimal medium) in the wells of a microtiter plate.
  • Add the standardized spore suspension to each well.
  • Include control wells with the medium and solvent only, and wells with the medium and spore suspension without any fungicide.

3. Incubation:

  • Incubate the microtiter plates at the optimal temperature and for a sufficient duration to allow for spore germination in the control wells (typically 12-24 hours).

4. Microscopic Evaluation:

  • After incubation, place a drop from each well onto a microscope slide.
  • Observe a predetermined number of spores (e.g., 100) under a microscope.
  • A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
  • Calculate the percentage of germination inhibition for each fungicide concentration compared to the control.

5. Data Analysis:

  • Similar to the amended agar medium assay, the EC50 value is determined by regression analysis of the percentage of germination inhibition against the logarithm of the fungicide concentration.

Mandatory Visualizations

Signaling Pathway of QoI Fungicide Action and Resistance

QoI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1) Qo_site Qo Site (Ubiquinol Oxidation) Qi_site Qi Site (Ubiquinone Reduction) Qo_site->Qi_site e- Cyt_c1 Cytochrome c1 Qo_site->Cyt_c1 Q Ubiquinone (Q) Qi_site->Q e- Cyt_b Cytochrome b Cyt_c_red Cytochrome c (red) Cyt_c1->Cyt_c_red ComplexIV Complex IV ATPSynthase ATP Synthase O2 O2 ComplexIV->O2 ADP ADP + Pi QH2 Ubiquinol (QH2) QH2->Qo_site e- Cyt_c_ox Cytochrome c (ox) Cyt_c_red->ComplexIV e- H2O H2O O2->H2O ATP ATP ADP->ATP QoI_Fungicide This compound & other QoI Fungicides QoI_Fungicide->Qo_site Inhibits Electron Transfer Resistance G143A Mutation in Cytochrome b Resistance->Qo_site Prevents Fungicide Binding

Caption: Mechanism of QoI fungicide action and G143A-mediated resistance.

Experimental Workflow for Fungicide Cross-Resistance Assessment

Cross_Resistance_Workflow start Start: Fungal Isolate (Wild-Type or Field Strain) culture Culture Preparation (e.g., on PDA) start->culture assay_prep Prepare Fungicide Dilutions (this compound, Azoxystrobin, Pyraclostrobin, Trifloxystrobin) culture->assay_prep in_vitro_assay In Vitro Susceptibility Assay (Amended Agar or Spore Germination) assay_prep->in_vitro_assay incubation Incubation in_vitro_assay->incubation data_collection Data Collection (Mycelial Growth or Spore Germination) incubation->data_collection ec50_calc EC50 Value Calculation (Probit/Log-Probit Analysis) data_collection->ec50_calc comparison Compare EC50 Values Across Fungicides ec50_calc->comparison conclusion Determine Cross-Resistance Profile comparison->conclusion

Caption: Workflow for assessing fungicide cross-resistance.

References

Metominostrobin's Binding Affinity to the Qo Site of Cytochrome bc1 Complex: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metominostrobin's binding affinity to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) with other strobilurin fungicides. The information is supported by experimental data to facilitate informed decisions in research and development.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, a member of the strobilurin class of fungicides, acts by inhibiting mitochondrial respiration in fungi.[1] Specifically, it binds to the Qo site of the cytochrome bc1 complex, a critical enzyme in the electron transport chain.[2] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby disrupting the production of ATP, the cell's primary energy source, ultimately leading to fungal cell death.[3]

The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c as part of the Q-cycle. This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton gradient that drives ATP synthesis. By binding to the Qo site, strobilurins like this compound competitively inhibit the binding of ubiquinol, effectively shutting down this vital energy-generating pathway.

Comparative Binding Affinity of Strobilurin Fungicides

The efficacy of strobilurin fungicides is directly related to their binding affinity for the Qo site. This is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity and greater potency.

FungicideOrganism/Enzyme SourceIC50 (nM)Ki (pKi)Reference
AzoxystrobinSaccharomyces cerevisiae (yeast) cytochrome bc120[5]
PyraclostrobinSaccharomyces cerevisiae (yeast) cytochrome bc13[5]
AzoxystrobinBovine heart cytochrome bc18.92[5]
PyraclostrobinBovine heart cytochrome bc111.59[5]
Kresoxim-methylBovine heart cytochrome bc19.28[5]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a stronger binding affinity. The data presented is from different sources and experimental conditions, which may influence the absolute values. However, the relative trends provide valuable insights into the potency of these inhibitors. Pyraclostrobin consistently demonstrates a very high binding affinity.

Experimental Protocols

The determination of a fungicide's binding affinity to the cytochrome bc1 complex involves specific enzymatic assays. Below is a generalized protocol for assessing the inhibition of the cytochrome bc1 complex.

Protocol: In Vitro Inhibition of Cytochrome bc1 Complex Activity

Objective: To determine the IC50 value of an inhibitor against the cytochrome bc1 complex.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Ubiquinol (e.g., decylubiquinol) as the substrate

  • Cytochrome c (from bovine heart or horse heart)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing EDTA)

  • Spectrophotometer capable of measuring absorbance changes at 550 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the substrate, cytochrome c, and the inhibitor. Serial dilutions of the inhibitor are made to test a range of concentrations.

  • Assay Mixture: In a cuvette, combine the assay buffer, cytochrome c, and the desired concentration of the inhibitor.

  • Enzyme Addition: Add a small amount of the isolated mitochondria or purified cytochrome bc1 complex to the cuvette.

  • Initiation of Reaction: Start the reaction by adding the ubiquinol substrate.

  • Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

Signaling Pathway of Strobilurin Fungicides cluster_membrane Inner Mitochondrial Membrane Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c_ox Cytochrome c (oxidized) Complex_III->Cytochrome_c_ox e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase H+ gradient drives Ubiquinol Ubiquinol (QH2) Ubiquinol->Complex_III e- Cytochrome_c_red Cytochrome c (reduced) Cytochrome_c_ox->Cytochrome_c_red ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->Complex_III Inhibits at Qo site

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Experimental Workflow for IC50 Determination Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Inhibitor) Start->Prepare_Reagents Serial_Dilutions Perform Serial Dilutions of Inhibitor Prepare_Reagents->Serial_Dilutions Assay_Setup Set up Assay Mixtures in Cuvettes Serial_Dilutions->Assay_Setup Add_Enzyme Add Cytochrome bc1 Complex Assay_Setup->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate Add_Enzyme->Initiate_Reaction Measure_Absorbance Measure Absorbance at 550 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Determine_Inhibition->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of a cytochrome bc1 inhibitor.

References

Metominostrobin: A Comparative Analysis of its Efficacy Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Metominostrobin, a broad-spectrum systemic fungicide, belongs to the strobilurin class of chemicals renowned for their efficacy in controlling a wide range of fungal diseases in crops. This guide provides a comprehensive comparison of this compound's performance against several key fungal pathogens, supported by available experimental data. Detailed methodologies for the cited experiments are also provided to aid researchers and scientists in their understanding and potential replication of the findings.

Efficacy of this compound (EC50 Values)

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration required to inhibit 50% of fungal growth in vitro. The following table summarizes the available EC50 values for this compound against various fungal pathogens. For comparative purposes, data for other widely used strobilurin fungicides are also included.

Fungal PathogenThis compoundAzoxystrobinPicoxystrobinTrifloxystrobin
Rhizoctonia solani 1.8 µM---
Pyricularia oryzae Effective in controlling rice blast0.02 - 2.02 µg/mL--
Botrytis cinerea Data not available0.001 - 0.008 µg/mL--
Phytophthora infestans Data not available---
Puccinia striiformis f. sp. tritici Data not available---
Fusarium graminearum Data not available0.966 µg/mL-Naturally resistant

Note: Specific EC50 values for this compound against Pyricularia oryzae, Botrytis cinerea, Phytophthora infestans, Puccinia striiformis f. sp. tritici, and Fusarium graminearum were not available in the reviewed literature. However, this compound has been reported to be effective in managing rice blast disease caused by Pyricularia oryzae.[1] The provided EC50 values for other strobilurin fungicides offer a point of comparison for their in vitro activity against these pathogens.

Experimental Protocols

The determination of EC50 values is crucial for assessing the efficacy of fungicides. The "poisoned food technique" or agar (B569324) dilution method is a widely accepted in vitro assay for this purpose.

Poisoned Food Technique (Agar Dilution Method) for Mycelial Growth Inhibition

This method assesses the ability of a fungicide to inhibit the growth of fungal mycelium on a nutrient agar medium.

1. Preparation of Fungicide Stock Solutions:

  • A stock solution of this compound is prepared by dissolving a known weight of the technical grade active ingredient in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide).

  • Serial dilutions are then made to obtain a range of desired concentrations.

2. Preparation of Fungicide-Amended Media:

  • A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • After cooling to approximately 45-50°C, the appropriate volume of the fungicide stock solution is added to the molten agar to achieve the desired final concentrations.

  • A control plate containing the solvent used for the stock solution but no fungicide is also prepared.

  • The amended and control media are then poured into sterile Petri dishes and allowed to solidify.

3. Inoculation:

  • A small mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a pure culture of the target fungal pathogen.

  • The mycelial plug is placed, mycelium-side down, in the center of each fungicide-amended and control plate.

4. Incubation:

  • The inoculated plates are incubated in the dark at a temperature optimal for the growth of the specific fungus (e.g., 25°C).

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration using the following formula:

    where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Fungicide Stock Solutions amend Amend Medium with Fungicide Concentrations stock->amend media Prepare and Autoclave Fungal Growth Medium media->amend pour Pour Amended Media into Petri Dishes amend->pour inoculate Inoculate Center of Plates with Mycelial Plug pour->inoculate culture Prepare Pure Culture of Fungal Pathogen culture->inoculate incubate Incubate Plates in Controlled Environment inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine Determine EC50 Value (Probit/Logistic Regression) calculate->determine

Experimental workflow for the poisoned food technique.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like other strobilurin fungicides, acts by disrupting the fungal respiratory chain. Specifically, it targets the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the inner mitochondrial membrane. This binding action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the electron transport chain. The inhibition of this process disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.

G cluster_mito Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- Inhibition Inhibition ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP Production ATP_Synthase->ATP This compound This compound This compound->ComplexIII

Signaling pathway of this compound's mode of action.

References

Metominostrobin: A Comparative Guide to its Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

Metominostrobin, a strobilurin-based fungicide, has demonstrated significant efficacy in controlling key diseases in rice, according to multiple field studies. This guide provides a comparative analysis of this compound's performance against other fungicides, supported by experimental data from various research trials. It is intended for researchers, scientists, and professionals in drug development to offer a comprehensive overview of its field performance.

Efficacy in Controlling Rice Diseases

Field trials have consistently shown this compound (20% SC) to be highly effective in reducing the severity of major rice diseases, notably sheath blight and rice blast, leading to improved grain yields.

Sheath Blight

Two sprays of this compound 20SC at a concentration of 200 g a.i. ha-1 (2 ml/l of water) were found to be highly effective in reducing the severity of sheath blight in rice and improving grain yield when compared to other fungicides.[1][2] In one experiment, this compound 20 SC applied at 2 ml/l reduced disease severity by 64.7% and increased yield by 40.5% over the untreated control, outperforming other popular check fungicides.[3] Another study highlighted that this compound 20SC at 2 ml/l demonstrated superiority with the lowest mean disease severity (30.1%) and the highest grain yield, proving more effective than the check fungicide Tricyclazole 75WP.[4]

Rice Blast

Against rice blast, this compound 20 SC (0.20%) recorded the lowest incidence and intensity of leaf blast and the lowest incidence of neck blast.[5] This treatment resulted in the highest reduction of leaf and neck blast at 77.80% and 45.68%, respectively.[5] The highest grain yield of 28.84 q/ha was achieved with this compound (0.2%), marking a 75.32% increase in paddy yield.[5]

Comparative Performance Data

The following tables summarize the quantitative data from field trials, comparing the performance of this compound with other fungicides in controlling rice sheath blight and blast.

Table 1: Efficacy Against Rice Sheath Blight

Fungicide TreatmentApplication RateMean Disease Severity (%)Grain Yield ( kg/ha )Percentage Yield Increase Over ControlReference
This compound 20SC 2 ml/l 30.1 Not specified Not specified [4]
Tricyclazole 75WP (Check)Not specified64.948808%[4]
Untreated Control-85.3Not specified-[4]
This compound 20 SC 2 ml/l Reduced by 64.7% Increased by 40.5% 40.5% [3]
Untreated Control----[3]

Table 2: Efficacy Against Rice Blast

Fungicide TreatmentApplication RateLeaf Blast Incidence (%)Leaf Blast Intensity (%)Neck Blast Incidence (%)Grain Yield (q/ha)Percentage Yield IncreaseReference
This compound 20 SC 0.20% 55.93 14.19 39.64 28.84 75.32% [5]
Propiconazole 25 EC0.10%Not specifiedNot specifiedNot specified28.4773.07%[5]
Isoprothiolane 40 EC0.15%Not specifiedNot specifiedNot specified26.5761.52%[5]

Experimental Protocols

The field trials cited in this guide generally followed a standard methodology for evaluating fungicide efficacy. Below is a detailed description of a typical experimental protocol.

1. Experimental Design: The trials are commonly conducted using a Randomized Block Design (RBD).[6]

2. Plot and Variety: The experiments are carried out in plots of a specific size, for instance, 5 x 5 m2.[1] A susceptible rice variety is typically chosen to ensure adequate disease pressure for evaluating the fungicides' effectiveness.

3. Fungicide Application: Fungicide treatments are applied as foliar sprays. The number of sprays can vary, with two to three applications at specified intervals (e.g., 15 days) being common, often starting from the initial appearance of the disease.[7]

4. Data Collection:

  • Disease Severity: Disease incidence and severity are recorded at set intervals after the final fungicide application. This is often done by assessing a random sample of plants from each plot and using a standardized disease rating scale, such as the 0-9 scale from the Standard Evaluation System (SES) for rice.[3] The Percent Disease Index (PDI) is then calculated.

  • Grain Yield: At the end of the trial, the grain yield from each plot is harvested, measured, and often converted to quintals or kilograms per hectare (q/ha or kg/ha ) for comparison.[3]

5. Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis to determine the significance of the differences observed between the treatments.

Visualizing Experimental Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for fungicide field trials and the signaling pathway of this compound's mechanism of action.

experimental_workflow cluster_preparation Phase 1: Trial Preparation cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A Site Selection & Plot Preparation B Selection of Susceptible Rice Variety A->B C Experimental Design (Randomized Block Design) B->C D Sowing/Transplanting of Rice E Fungicide Application (e.g., this compound, Controls) D->E F Inoculation (if necessary) & Disease Development E->F G Disease Severity Assessment (e.g., PDI) I Statistical Analysis G->I H Crop Yield Measurement (kg/ha) H->I J Evaluation of Fungicide Efficacy I->J

Typical workflow for a fungicide efficacy field trial.

This compound is a Quinone outside Inhibitor (QoI) fungicide.[8] It acts by inhibiting mitochondrial respiration in fungi.

mechanism_of_action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain A Complex I C Complex III (Cytochrome bc1) A->C e- B Complex II B->C e- D Complex IV C->D e- I Disruption of Energy Supply E ATP Synthase D->E F ATP Production E->F G This compound (QoI Fungicide) H Inhibition G->H H->C J Fungal Cell Death I->J

This compound's mechanism of action as a QoI fungicide.

References

Assessing the Selectivity of Metominostrobin Against Non-Target Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metominostrobin is a broad-spectrum strobilurin fungicide primarily used for the control of fungal diseases in rice, such as sheath blight (Rhizoctonia solani) and rice blast (Pyricularia oryzae). As a Quinone outside Inhibitor (QoI), its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, ultimately blocking ATP synthesis.[1][2][3][4][5] While effective against target pathogens, understanding its selectivity and potential impact on non-target fungal species is crucial for comprehensive environmental risk assessment and the development of sustainable agricultural practices.

This guide provides a comparative overview of the available data on the sensitivity of target versus non-target fungi to this compound and related strobilurin fungicides. Due to a notable lack of publicly available data on the specific effects of this compound on a wide range of non-target fungi, this guide incorporates data for Azoxystrobin (B1666510), another widely used strobilurin fungicide, as a proxy for comparison. It is important to note that while both fungicides share the same mode of action, their specific activities against different fungal species may vary.

Comparative Sensitivity of Fungi to Strobilurin Fungicides

The following table summarizes the 50% effective concentration (EC50) values of this compound against its target pathogens and the EC50 values of the related strobilurin fungicide, Azoxystrobin, against various non-target fungi. Lower EC50 values indicate higher sensitivity to the fungicide.

FungicideFungal SpeciesTypeEC50 (µg/mL)Reference
This compound Rhizoctonia solaniTarget Pathogen~0.51This value is converted from the reported 1.8 µM.
This compound Pyricularia oryzaeTarget PathogenData not available
Azoxystrobin Penicillium digitatumNon-Target Fungus0.045[6]
Azoxystrobin Fusarium oxysporumNon-Target Fungus35.089[7]
Azoxystrobin Aspergillus flavusNon-Target Fungus0.12 - 297.22The wide range reflects variability in isolate sensitivity.
Azoxystrobin Aspergillus nigerNon-Target FungusData not available
Azoxystrobin Trichoderma harzianumBeneficial FungusData not available

Note: The provided EC50 values are for mycelial growth inhibition and were determined using in vitro agar (B569324) dilution assays. The significant range in EC50 values for Aspergillus flavus highlights the intraspecific variability in fungicide sensitivity. Further research is needed to establish a comprehensive selectivity profile for this compound against a broader range of non-target and beneficial fungi.

Experimental Protocols

The following is a generalized protocol for determining the EC50 values of fungicides against filamentous fungi, based on the widely used agar dilution method.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate by 50%.

Materials:

  • Fungicide stock solution (e.g., in acetone (B3395972) or DMSO)

  • Sterile Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Fungal culture of the test organism

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a series of dilutions of the fungicide stock solution.

    • Add appropriate volumes of each fungicide dilution to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Include a control treatment with the solvent used for the fungicide stock solution at the same concentration present in the highest fungicide treatment.

    • Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing fungal culture, take mycelial plugs using a sterile cork borer.

    • Place one mycelial plug in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at an optimal temperature for the growth of the test fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • After a predetermined incubation period (when the fungal colony in the control plate has reached a significant diameter, e.g., 70-80 mm), measure the diameter of the fungal colony on each plate in two perpendicular directions.

    • Calculate the average diameter for each replicate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the following formula:

      • % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

    • Use probit analysis or other appropriate statistical software to regress the percentage of inhibition against the logarithm of the fungicide concentration to determine the EC50 value.

Visualization of the Fungicidal Action

The following diagrams illustrate the mechanism of action of QoI fungicides and a typical workflow for assessing fungicide sensitivity.

QoI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) ComplexI Complex I Q Coenzyme Q (Ubiquinone) ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis This compound This compound (QoI Fungicide) This compound->ComplexIII Binds to Qo site, blocks electron transfer Fungicide_Sensitivity_Workflow start Start: Isolate Fungal Strain prep_media Prepare Fungicide-Amended and Control Agar Plates start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature and Duration inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percentage of Mycelial Growth Inhibition measure->calculate analyze Perform Probit Analysis to Determine EC50 Value calculate->analyze end End: EC50 Value Obtained analyze->end

References

A Comparative Guide to the Analytical Validation of Metominostrobin for Regulatory Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Metominostrobin, a broad-spectrum strobilurin fungicide. The focus is on methods suitable for regulatory compliance, ensuring the safety and quality of agricultural products. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows to aid researchers in selecting and implementing the most appropriate analytical strategy.

Introduction to this compound Analysis

This compound is a widely used fungicide in agriculture to control various fungal diseases in crops.[1] Due to its potential to leave residues in food and the environment, regulatory agencies worldwide have established maximum residue limits (MRLs) to protect consumers.[2][3] Accurate and reliable analytical methods are therefore crucial for monitoring this compound levels in various matrices to ensure compliance with these regulations.[2] High-purity reference standards are essential for the accuracy of these analytical methods.[2]

The most common analytical techniques for this compound residue analysis are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly in multi-residue methods. Newer techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are emerging as potential alternatives.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on various factors, including the matrix, required sensitivity, specificity, and the available instrumentation. This section provides a comparative overview of the most commonly employed and emerging techniques.

Parameter HPLC-UV LC-MS/MS GC-MS Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation using a supercritical fluid as the mobile phase, often coupled with MS detection.Separation based on charge and size in an electric field, typically with UV or MS detection.
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information for definitive identification.High; offers good selectivity based on mass spectra.High when coupled with MS.Moderate to high, depending on the detection method.
Sensitivity (LOD/LOQ) Generally in the µg/mL to ng/mL range. A reported LOD is 0.01 µg/mL and LOQ is 0.05 µg/mL for strobilurins in tomato.[4]High sensitivity, typically in the low ng/g to pg/g range. LOQs can be as low as 0.5 to 1 µg/kg for strobilurins in food matrices.[5]Good sensitivity, with LODs and LOQs for strobilurins reported to be below 0.006 µg/kg and 0.019 µg/kg, respectively.[2]Potentially high sensitivity, especially with MS detection.Can be limited with UV detection, but can be improved with pre-concentration techniques.
Matrix Effect Can be significant, requiring careful sample cleanup and matrix-matched calibration.Prone to ion suppression or enhancement, often requiring matrix-matched standards or stable isotope-labeled internal standards.Can be affected by non-volatile matrix components, requiring thorough sample cleanup.Generally less matrix effect compared to LC-MS due to the nature of the mobile phase.Can be affected by matrix components, influencing separation efficiency.
Speed Moderate analysis times.Fast analysis times, especially with modern UPLC systems.Moderate to long run times.Very fast separation times.Fast separation times.
Cost Relatively low instrument and operational cost.High instrument and maintenance cost.Moderate to high instrument cost.High initial instrument cost.Low instrument and operational cost.
Regulatory Acceptance Widely accepted for quality control of technical materials and formulations.[1]Preferred method for residue analysis in complex matrices due to its high specificity and sensitivity.Accepted for multi-residue analysis of pesticides.Gaining acceptance, particularly as a "green" alternative to HPLC.Less commonly used for routine regulatory monitoring of pesticides.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are representative protocols for the most common techniques used for this compound analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Workflow for QuEChERS Sample Preparation

start Homogenized Sample (e.g., 10-15g) extraction Add Acetonitrile (B52724) and shake start->extraction salts Add MgSO4 and NaCl for phase separation, vortex extraction->salts centrifuge1 Centrifuge salts->centrifuge1 cleanup Take aliquot of supernatant for Dispersive SPE (d-SPE) centrifuge1->cleanup dspe Add PSA, C18, and MgSO4, vortex cleanup->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Collect supernatant for analysis centrifuge2->final_extract

Caption: A typical workflow for the QuEChERS sample preparation method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in technical materials and formulations.[1]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[1]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 240 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL) and dilute with the mobile phase to create a series of working standards (e.g., 1-50 µg/mL).[1]

  • Sample Preparation (Formulation): Accurately weigh a portion of the formulated product, dissolve in acetonitrile with sonication, dilute to a known volume, filter, and dilute further with the mobile phase to fall within the calibration range.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for trace-level residue analysis of this compound in complex food and environmental matrices due to its high sensitivity and specificity.

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Sample Preparation: The QuEChERS method is commonly used for extraction and cleanup from food matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the simultaneous determination of multiple strobilurin fungicides, including this compound, in various samples.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: A programmed temperature ramp to separate the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

  • Sample Preparation: A modified QuEChERS method with a solvent exchange step to a GC-compatible solvent is often employed.[2]

Validation of Analytical Methods: A General Workflow

The validation of an analytical method is a critical step to ensure that it is suitable for its intended purpose and provides reliable results. The following diagram illustrates a typical workflow for method validation according to regulatory guidelines.

Workflow for Analytical Method Validation

start Method Development & Optimization specificity Specificity/Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate Precision) start->precision lod_loq Limit of Detection (LOD) & Limit of Quantitation (LOQ) start->lod_loq robustness Robustness start->robustness stability Stability of Analyte in Solution and Matrix start->stability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report stability->report

Caption: Key parameters evaluated during the validation of an analytical method.

Conclusion

The choice of an analytical method for this compound determination is dictated by the specific requirements of the analysis, including matrix complexity, required sensitivity, and regulatory guidelines. HPLC-UV is a cost-effective and reliable method for the analysis of formulations and technical materials. For residue analysis in food and environmental samples, LC-MS/MS is the gold standard due to its superior sensitivity and specificity. GC-MS offers a viable alternative, particularly for multi-residue screening. Emerging technologies like SFC and CE show promise for faster and more environmentally friendly analyses, although their application for routine this compound analysis is less established. Proper method validation is paramount to ensure data quality and regulatory compliance.

References

evaluating the synergistic effects of Metominostrobin with other pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metominostrobin, a broad-spectrum QoI (Quinone outside inhibitor) fungicide, demonstrates significantly enhanced and synergistic antifungal activity when combined with other classes of pesticides. This guide provides a comparative analysis of this compound's performance in combination with other fungicides, supported by experimental data from in vitro and field studies. The synergistic interactions, primarily with Demethylation Inhibitor (DMI) and multi-site contact fungicides, offer improved disease control and can be a valuable strategy in resistance management.

Rationale for Synergy: Complementary Modes of Action

The enhanced efficacy of this compound combinations stems from the distinct biochemical pathways targeted by each component.

  • This compound: As a QoI fungicide, this compound targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of fungi. This binding action obstructs the transfer of electrons, which in turn halts ATP synthesis and leads to energy deficiency and fungal cell death.

  • DMI Fungicides (e.g., Tebuconazole, Prothioconazole, Difenoconazole): These fungicides inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical component in the biosynthesis of ergosterol. Ergosterol is an essential molecule for maintaining the integrity and functionality of the fungal cell membrane. Its depletion disrupts the cell membrane structure, leading to abnormal fungal growth and death.

  • Multi-Site Contact Fungicides (e.g., Chlorothalonil): This class of fungicides acts on multiple metabolic pathways within the fungal cell. Chlorothalonil, for instance, inactivates sulfhydryl enzymes, which disrupts various metabolic processes and prevents spore germination. Due to its multi-site action, it has a low risk of resistance development.

The combination of a QoI fungicide with a DMI or a multi-site fungicide creates a multi-pronged attack on the fungal pathogen, making it more difficult for the fungus to develop resistance and often resulting in a synergistic effect where the combined efficacy is greater than the sum of the individual components.

Signaling Pathway and Mechanism of Action Diagrams

cluster_0 Fungal Mitochondrial Respiration Complex_I Complex I Q_pool Ubiquinone Pool Complex_I->Q_pool Complex_II Complex II Complex_II->Q_pool Complex_III Complex III (Cytochrome bc1) Q_pool->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_III Inhibits Electron Transfer cluster_1 Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Aberrant_Sterols Accumulation of Aberrant Sterols Lanosterol_14a_demethylase->Aberrant_Sterols Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Disrupted_Membrane Disrupted Cell Membrane Aberrant_Sterols->Disrupted_Membrane Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane DMI_Fungicides DMI Fungicides (e.g., Tebuconazole) DMI_Fungicides->Lanosterol_14a_demethylase Inhibits cluster_2 Multi-Site Inhibition by Chlorothalonil Chlorothalonil Chlorothalonil Glutathione Glutathione (GSH) Chlorothalonil->Glutathione Reacts with Enzyme_1 Sulfhydryl Enzyme 1 (e.g., G3P Dehydrogenase) Chlorothalonil->Enzyme_1 Inactivates Enzyme_2 Sulfhydryl Enzyme 2 Chlorothalonil->Enzyme_2 Inactivates Enzyme_n ...Other Thiol-containing Enzymes Chlorothalonil->Enzyme_n Inactivates GSH_Depletion GSH Depletion Glutathione->GSH_Depletion Inactivation_1 Inactivation Enzyme_1->Inactivation_1 Inactivation_2 Inactivation Enzyme_2->Inactivation_2 Inactivation_n Inactivation Enzyme_n->Inactivation_n Metabolic_Disruption Disruption of Multiple Metabolic Pathways Inactivation_1->Metabolic_Disruption Inactivation_2->Metabolic_Disruption Inactivation_n->Metabolic_Disruption cluster_0 In Vitro Synergy Evaluation cluster_1 Field Trial Synergy Evaluation A1 Prepare PDA Medium A2 Incorporate Fungicides (Individual & Mixture) A1->A2 A3 Pour Plates A2->A3 A4 Inoculate with Pathogen A3->A4 A5 Incubate A4->A5 A6 Measure Mycelial Growth A5->A6 A7 Calculate Percent Inhibition A6->A7 B1 Establish Field Plots (RBD) B2 Sow Susceptible Crop Variety B1->B2 B3 Apply Fungicide Treatments (Individual & Mixture) B2->B3 B4 Disease Assessment (PDI) B3->B4 B5 Harvest and Measure Yield B3->B5 B6 Statistical Analysis B4->B6 B5->B6

Safety Operating Guide

Proper Disposal of Metominostrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Metominostrobin, a strobilurin fungicide, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to established protocols is critical for the responsible management of this chemical. This guide provides essential, step-by-step procedures for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound:

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, particularly if there is a risk of dust or aerosol formation.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid the formation of dust and aerosols.[2][3]

II. This compound Waste Classification

While specific waste classification codes may vary by jurisdiction, this compound should be treated as a hazardous chemical waste due to its potential health and environmental hazards. It is categorized as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[4][5][6]

Hazard Category Classification
Acute Toxicity (Oral)Category 4[4][6]
Acute Toxicity (Inhalation)Category 4[6]
CarcinogenicitySuspected of causing cancer (Category 2)[4]
Reproductive ToxicitySuspected of damaging fertility or the unborn child (Category 2)[4]
Aquatic HazardToxic to aquatic life with long-lasting effects[4][5][6]

This table summarizes the hazard classifications for this compound based on available safety data sheets. Classifications may vary based on the specific form (e.g., solid vs. solution) and concentration.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Do not dispose of this chemical in sanitary sewers, storm drains, or landfills.[2]

  • Containment:

    • For solid this compound, carefully sweep up the material to avoid creating dust.[2][3]

    • Place the waste into a suitable, labeled, and closed container.[2][3]

    • For solutions, absorb the spill with an inert material (e.g., sand, earth) and place it in a designated container for disposal.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound."

    • Include any other relevant hazard warnings as indicated by the safety data sheet.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

    • Keep the container tightly closed in a dry place.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the safety data sheet for this compound.

  • Decontamination:

    • Thoroughly clean any contaminated surfaces and equipment, observing environmental regulations.[4]

    • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste along with the this compound.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Metominostrobin_Disposal_Workflow cluster_preparation Preparation & Containment cluster_storage_disposal Storage & Final Disposal start Identify this compound Waste wear_ppe Wear Appropriate PPE start->wear_ppe 1. contain_waste Contain Waste in a Labeled, Sealed Container wear_ppe->contain_waste 2. store_waste Store in Designated Hazardous Waste Area contain_waste->store_waste 3. contact_ehs Contact EHS or Licensed Disposal Vendor store_waste->contact_ehs 4. disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal 5. decontaminate Decontaminate Work Area & Equipment disposal->decontaminate 6. end Disposal Complete decontaminate->end 7.

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety and disposal protocols and the manufacturer's safety data sheet.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Metominostrobin

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols have been developed to ensure the well-being of laboratory professionals working with Metominostrobin, a strobilurin-class fungicide. This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step handling procedures, and explicit disposal plans to mitigate risks and ensure regulatory compliance.

This compound, while effective in its agricultural applications, presents potential hazards in a research setting, being harmful if swallowed or inhaled.[1] Adherence to stringent safety measures is therefore paramount for researchers, scientists, and drug development professionals. A thorough review of the substance's Safety Data Sheet (SDS) is mandatory before commencing any work.[2]

Personal Protective Equipment (PPE): A Researcher's First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended equipment, emphasizing a conservative approach due to the absence of specific quantitative data for some parameters.[2]

Body PartPersonal Protective EquipmentSpecifications & Recommendations
Respiratory NIOSH/MSHA approved respiratorA full-face respirator with multi-purpose combination (US) or type ABEK (EN14387) respirator cartridges is advised, particularly if engineering controls are insufficient or a risk assessment indicates a need.[2]
Hands Chemical-resistant glovesWhile specific breakthrough times for this compound are not available, nitrile or butyl rubber gloves are generally recommended for handling pesticides.[2] A thickness of ≥14 mils is often suggested for agricultural chemicals.[2] Double gloving may be appropriate for certain procedures.[2]
Eyes/Face Safety goggles or face shieldUse chemical safety goggles that are sealed to the face or a full-face shield. All eye and face protection should be tested and approved under appropriate standards such as NIOSH (US), CSA (Canada), or EN 166 (EU).[3]
Body Protective clothing/Laboratory coatWear a lab coat, and consider chemical-resistant aprons or suits when there is a chance of spilling or splashing.[4] Long-sleeved shirts and long pants should be worn underneath.
Feet Chemical-resistant footwearWear closed-toe shoes, preferably chemical-resistant boots. Do not wear leather or fabric shoes, as they can absorb and retain chemicals.[4]

Experimental Protocol: Step-by-Step Guidance for Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to cleanup.

1. Preparation:

  • Review Documentation: Before starting, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Fume Hood: All handling of powdered this compound and preparation of its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Have a chemical spill kit readily accessible.

2. Weighing and Solution Preparation:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • Dissolving: When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing. Keep containers closed when not in use.[2]

3. Post-Handling and Decontamination:

  • Work Surface Decontamination: After handling, decontaminate all work surfaces, equipment, and utensils. A recommended procedure is to first use an appropriate solvent like ethanol (B145695) or acetone, followed by a thorough wash with soap and water.[2]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. A general guideline is to first remove gloves, followed by the face shield or goggles, then the lab coat, and finally the respirator. Wash hands thoroughly after removing all PPE.

Operational and Disposal Plans: Ensuring a Safe Laboratory Environment

Proper storage and disposal are critical components of a comprehensive safety plan for this compound.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Keep the container tightly closed and clearly labeled.[3]

Spill Management: In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an absorbent material like sand, earth, or vermiculite. For solid spills, carefully sweep up the material to avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for proper disposal.

Waste Disposal:

  • Unused Product: Dispose of unused this compound as hazardous waste. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Materials: All PPE, absorbent materials from spills, and empty containers should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[5] Do not let the product enter drains.[5]

Below is a workflow diagram for the safe handling of this compound.

Metominostrobin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Review_SDS Review SDS Prep_Workspace Prepare Fume Hood Review_SDS->Prep_Workspace Gather_PPE Gather PPE & Spill Kit Prep_Workspace->Gather_PPE Don_PPE Don PPE Gather_PPE->Don_PPE Weigh_Solid Weigh this compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Spill Spill Occurs Weigh_Solid->Spill Decontaminate Decontaminate Surfaces Prepare_Solution->Decontaminate Prepare_Solution->Spill Remove_PPE Remove PPE Decontaminate->Remove_PPE Waste_Disposal Dispose of Waste Remove_PPE->Waste_Disposal Evacuate Evacuate Area Spill->Evacuate Contain_Spill Contain Spill Evacuate->Contain_Spill Decontaminate_Spill Decontaminate Spill Area Contain_Spill->Decontaminate_Spill Dispose_Spill_Waste Dispose of Spill Waste Decontaminate_Spill->Dispose_Spill_Waste

Caption: Workflow for safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.